molecular formula C₂₄D₂₀Sn B1146738 Tetraphenyl-d20-tin CAS No. 358731-93-8

Tetraphenyl-d20-tin

Cat. No.: B1146738
CAS No.: 358731-93-8
M. Wt: 447.25
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Description

Tetraphenyl-d20-tin, also known as this compound, is a useful research compound. Its molecular formula is C₂₄D₂₀Sn and its molecular weight is 447.25. The purity is usually 95%.
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Properties

IUPAC Name

tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHIAMBJMSSNNM-RWLYZZOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310655
Record name Stannane, tetra(phenyl-d5)-
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Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-93-8
Record name Stannane, tetra(phenyl-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358731-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tetra(phenyl-d5)-
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Foundational & Exploratory

In-Depth Technical Guide: Physical Properties and Applications of Tetraphenyl-d20-tin

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Tetraphenyl-d20-tin (CAS: 358731-93-8) is the fully deuterated isotopologue of tetraphenyltin. It serves as a critical high-precision internal standard in nuclear magnetic resonance (NMR) spectroscopy and organometallic mechanistic studies. By substituting all twenty hydrogen atoms with deuterium (


), this compound becomes "NMR silent" in the proton (

) channel while retaining the chemical and structural integrity of its non-deuterated parent.

This guide details the physicochemical properties, spectroscopic advantages, and synthesis logic of this compound, designed for researchers requiring absolute isotopic purity for background-free analysis.

Chemical Identity & Molecular Architecture

This compound consists of a central tin (Sn) atom in a tetrahedral geometry, bonded to four fully deuterated phenyl rings (


). The substitution of protium (

) with deuterium (

) results in a significant increase in molecular weight and altered vibrational modes, without perturbing the electronic environment of the central metal significantly.
Table 1: Chemical Identity Specifications
PropertySpecification
Chemical Name This compound; Tetrakis(phenyl-d5)stannane
CAS Number 358731-93-8
Parent Compound CAS 595-90-4 (Tetraphenyltin)
Molecular Formula

Molecular Weight 447.25 g/mol (vs. 427.13 g/mol for non-deuterated)
Isotopic Enrichment Typically

atom D
Appearance White to off-white crystalline powder
Geometry Tetrahedral (

symmetry approx.)

Thermodynamic & Phase Behavior[3]

Understanding the phase transitions of this compound is essential for its use as a solid-state reference or in high-temperature solution studies.

Melting Point & Stability

The melting point of the deuterated analog closely mirrors the non-deuterated form due to the negligible effect of isotopic substitution on intermolecular Van der Waals forces. However, the mass difference affects the lattice vibrational energy (phonons).

  • Melting Point: 224 – 227 °C[1][2][3]

  • Boiling Point: ~424 °C (Extrapolated; decomposition likely occurs near this temperature)

  • Thermal Stability: Stable up to ~250 °C; decomposes to metallic tin and polyphenyls at extreme temperatures.

Solubility Profile

For NMR applications, solubility controls the concentration limits of the standard. This compound is hydrophobic and requires non-polar organic solvents.

Solvent SystemSolubility RatingApplication Note
Chloroform-d (

)
HighPrimary solvent for organometallic NMR.
Benzene-d6 (

)
HighExcellent for aromatic stacking studies.
Toluene-d8 HighUsed for variable-temperature (VT) NMR.
Water (

)
Insoluble Cannot be used in aqueous biological buffers.
Ethanol/Methanol Low/SparinglyPoor choice for stock solutions.

Spectroscopic Characterization

The primary value of this compound lies in its spectroscopic signature.

A. Nuclear Magnetic Resonance (NMR)

The "d20" designation implies total transparency in


 NMR.
  • 
     NMR (Proton): Silent.  No signals observed in the standard aromatic region (7.0–8.0 ppm). This allows researchers to integrate analyte signals in this region without overlap from the reference standard.
    
  • 
     NMR:  Exhibits a sharp singlet at -128 ppm  (relative to 
    
    
    
    ). It is a preferred secondary reference because it is a solid, non-volatile, and air-stable, unlike the volatile and toxic Tetramethyltin.
  • 
     NMR:  Shows characteristic carbon signals coupled to deuterium. The C-D coupling results in triplets (or multiplets) with reduced Nuclear Overhauser Effect (NOE) intensity compared to C-H carbons.
    
B. Vibrational Spectroscopy (IR/Raman)

The Isotope Effect is most visible here. Following Hooke's Law (


), the increased reduced mass (

) of the C-D bond lowers the vibrational frequency.
  • C-H Stretch (Normal): ~3050 cm⁻¹

  • C-D Stretch (Deuterated): ~2250 – 2280 cm⁻¹

    • Significance: This shift moves the aromatic stretching bands into a "quiet" region of the IR spectrum, allowing for the monitoring of non-deuterated aromatic species in the same mixture.

Synthesis & Purification Logic

The synthesis of this compound follows a Grignard route, ensuring high isotopic incorporation. The process must be performed under anhydrous conditions to prevent quenching of the Grignard reagent by atmospheric moisture.

Mechanistic Workflow

The synthesis relies on Bromobenzene-d5 as the isotopic source.

SynthesisWorkflow BenzeneD6 Benzene-d6 (Starting Material) BromoD5 Bromobenzene-d5 (Precursor) BenzeneD6->BromoD5 Bromination (Br2, FeBr3) Grignard Phenyl-d5-magnesium Bromide (C6D5MgBr) BromoD5->Grignard Grignard Formation (THF, Reflux) Mg Magnesium Turnings (Mg) Mg->Grignard Product This compound (Crude) Grignard->Product Nucleophilic Attack (4 equiv.) SnCl4 Tin(IV) Chloride (SnCl4) SnCl4->Product Purified This compound (>98% Pure) Product->Purified Recrystallization (Toluene/Ethanol)

Figure 1: Step-wise synthesis pathway from deuterated benzene to this compound.[3]

Protocol Validation:

  • Grignard Formation: The disappearance of Mg turnings confirms the formation of

    
    .
    
  • Coupling: Addition of

    
     is exothermic; cooling is required to prevent side reactions (e.g., biphenyl-d10 formation).
    
  • Purification: Recrystallization is critical to remove magnesium salts (

    
    ). The product's high MP makes it easy to separate from lower-melting impurities.
    

Handling, Safety & Toxicology

While Tetraphenyltin is less volatile than tri- or dialkyltins, it is still a potent organotin toxin .

Toxicological Profile (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[4]

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).[4]

  • Target Organs: Central Nervous System (Neurotoxin), Liver, Immune System.

Handling Protocols
  • Engineering Controls: Always handle in a certified fume hood or glovebox.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Do not dispose of down the drain. All organotin waste must be segregated into specific heavy metal organic waste streams.

References

  • Pharmaffiliates. Tetraphenylstannane-d20 (CAS 358731-93-8) Technical Data.[5][6] Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61146, Tetraphenyltin (Non-deuterated parent data). Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Chemical Structure and Application of Deuterated Tetraphenyltin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Among these, deuterated analogues of organometallic compounds provide a unique lens through which to study reaction mechanisms, quantify analytes with high precision, and modulate pharmacokinetic properties. This guide offers a comprehensive technical exploration of deuterated tetraphenyltin, focusing on its core structural characteristics, synthesis, and analytical validation. We delve into the causality behind its application as a gold-standard internal standard in mass spectrometry and provide field-proven protocols to illustrate its practical utility. This document is structured to serve as an authoritative reference for researchers leveraging the unique properties of deuterated organotin compounds in their work.

Introduction: The Significance of Isotopic Labeling in Organotin Chemistry

Tetraphenyltin, with the chemical formula Sn(C₆H₅)₄, is a stable, crystalline organotin compound where a central tin atom is covalently bonded to four phenyl groups in a tetrahedral geometry.[1] It serves as a valuable precursor in organometallic synthesis and has applications as a catalyst and polymer stabilizer.[2][3] While the parent compound is well-characterized, the strategic replacement of hydrogen (¹H) atoms with their stable, heavier isotope, deuterium (²H or D), unlocks a host of advanced applications.[4][5]

Deuteration, the process of incorporating deuterium, creates a molecule that is chemically almost identical to its protium counterpart but physically distinguishable by its increased mass.[6] This mass difference is the cornerstone of its utility. In drug development, this can lead to the "Kinetic Isotope Effect" (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes, potentially improving a drug's pharmacokinetic profile.[7][8] In analytical sciences, deuterated compounds are prized as internal standards for quantitative mass spectrometry, as their near-identical chemical behavior and distinct mass allow for precise correction of analytical variability.[9]

This guide will focus on the fully deuterated analogue, tetraphenyltin-d₂₀ (Sn(C₆D₅)₄), providing an in-depth examination of its structure and function.

Molecular Structure and Physicochemical Properties

The foundational integrity of any experimental work relies on a precise understanding of the molecule's structure. While deuteration does not significantly alter the molecular geometry, it is critical to confirm the structural parameters.

Molecular Geometry and Crystallographic Data

The central tin atom in tetraphenyltin adopts a tetrahedral coordination geometry.[1] High-precision X-ray crystallography studies on non-deuterated tetraphenyltin provide the most accurate data for its bond lengths and angles, which are considered transferable to the deuterated analogue.[10][11]

  • Sn-C Bond Length: The distance between the central tin atom and the ipso-carbon of the phenyl ring is consistently measured at approximately 2.143 Å.[10][11]

  • C-Sn-C Bond Angles: The angles between the phenyl groups are slightly distorted from the ideal tetrahedral angle of 109.5°. Measured angles are typically in the range of 108.9° and 110.5°.[10][11]

  • Phenyl Ring Conformation: The four phenyl rings are planar and arranged in a propeller-like fashion around the tin center.[10]

Caption: Tetrahedral structure of Tetraphenyltin-d₂₀.

Comparative Physicochemical Properties

The primary difference between tetraphenyltin and its deuterated analogue is the molar mass. Other physical properties remain largely unchanged.

PropertyTetraphenyltin (Sn(C₆H₅)₄)Tetraphenyltin-d₂₀ (Sn(C₆D₅)₄)Rationale for Similarity/Difference
Molar Mass 427.13 g/mol [1][12]~447.35 g/mol Increased mass due to 20 deuterium atoms.
Appearance White crystalline solid[1]White crystalline solidIsotopic substitution does not affect bulk crystal properties.
Melting Point 224-227 °C[1][2]Expected to be very similarIntermolecular forces are minimally affected by deuteration.
Boiling Point ~420 °C[1][2]Expected to be very similar
Density 1.49 g/cm³[1][2]Slightly higherIncreased mass in the same molecular volume.
Solubility Insoluble in water; Soluble in toluene, chloroform.[1][2]Insoluble in water; Soluble in toluene, chloroform.Polarity and solvent-solute interactions are unchanged.

Synthesis and Purification: A Validated Protocol

The synthesis of tetraphenyltin-d₂₀ requires a robust method that ensures high isotopic incorporation and chemical purity. The Grignard reaction is a highly reliable and scalable method for this purpose, predicated on the availability of a deuterated starting material.

Rationale of Synthetic Choice

The Grignard reaction provides a direct and efficient pathway for forming carbon-tin bonds. By starting with bromobenzene-d₅, the deuterium labels are introduced at the beginning of the synthesis, ensuring their incorporation into the final product. The causality is clear: the purity of the deuterated starting material directly dictates the isotopic enrichment of the final product.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of tetraphenyltin-d₂₀ via a Grignard reagent. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Preparation of Phenyl-d₅-magnesium Bromide:

    • To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings.

    • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene-d₅ in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tin(IV) Chloride:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of tin(IV) chloride (SnCl₄) in anhydrous toluene via the dropping funnel. This reaction is highly exothermic and can form a thick white precipitate.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly pouring the mixture over ice containing a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude tetraphenyltin-d₂₀ by recrystallization from a suitable solvent like hot toluene or xylene to obtain a pure, white crystalline product.[2][13]

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-Sn Bond Formation cluster_2 Step 3: Purification start Bromobenzene-d₅ + Mg Turnings (in THF) grignard Phenyl-d₅-magnesium Bromide (C₆D₅MgBr) start->grignard Reflux reaction Reaction Mixture grignard->reaction sncl4 Tin(IV) Chloride (SnCl₄) sncl4->reaction workup Aqueous Workup & Extraction reaction->workup Quench crude Crude Product workup->crude Solvent Evaporation final Pure Tetraphenyltin-d₂₀ crude->final Recrystallization

Caption: Synthesis workflow for Tetraphenyltin-d₂₀.

Structural Characterization and Isotopic Verification

Following synthesis, a multi-faceted analytical approach is required to confirm the chemical identity, purity, and, most importantly, the isotopic enrichment of the final product. Each technique provides a unique and complementary piece of structural information.

Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight and assessing the degree of deuteration.

  • Expected Molecular Ion: The molecular weight of tetraphenyltin-d₂₀ will be approximately 20 mass units higher than its non-deuterated counterpart. The exact mass will depend on the isotopic distribution of tin.

  • Isotopic Purity Assessment: High-resolution mass spectrometry can resolve the isotopic distribution of the molecular ion cluster. By analyzing the relative intensities of the peaks corresponding to d₁₉, d₁₈, etc., the isotopic enrichment (e.g., >98 atom % D) can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the molecular structure and the specific sites of deuteration.

  • ¹H NMR: For a highly enriched tetraphenyltin-d₂₀ sample dissolved in a deuterated solvent (e.g., CDCl₃), the proton NMR spectrum should be devoid of signals in the aromatic region (~7.2-7.6 ppm).[14] The presence of any residual peaks in this area directly quantifies the level of incomplete deuteration.

  • ²H NMR (Deuterium NMR): This is a powerful, direct method for observing the incorporated deuterium. A single signal in the aromatic region confirms the successful labeling of the phenyl rings. The integration of this peak can be used for quantitative assessment.[15]

  • ¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its chemical environment. The spectrum should show a single resonance, with a chemical shift very close to that reported for non-deuterated tetraphenyltin, confirming the tetrahedral Sn(IV) center.[16]

Analytical TechniqueExpected Result for Tetraphenyltin-d₂₀Purpose of Analysis
Mass Spectrometry Molecular Ion (M⁺) ~447 m/z (for ¹²⁰Sn)Confirm molecular weight and isotopic enrichment.
¹H NMR Absence of signals in the aromatic region.Verify complete deuteration of phenyl rings.
²H NMR Single, strong resonance in the aromatic region.Directly confirm the presence and location of deuterium.
¹¹⁹Sn NMR Single resonance near the shift of Sn(C₆H₅)₄.Confirm the integrity of the organotin core structure.

Application Profile: The Internal Standard in Quantitative Analysis

The primary and most critical application of tetraphenyltin-d₂₀ is as an internal standard (IS) for the quantification of tetraphenyltin and related phenyltin compounds by chromatographic and mass spectrometric methods.

The Principle of Isotope Dilution Mass Spectrometry

The trustworthiness of this method stems from a simple, powerful principle. The deuterated internal standard is chemically identical to the analyte. When a precise amount of the IS is added to a sample at the beginning of the workflow, it experiences the exact same physical and chemical changes as the analyte—including any loss during extraction, derivatization, or injection.[17] In the mass spectrometer, the analyte and the IS are separated by their mass difference. By measuring the ratio of the analyte signal to the IS signal, one can calculate the exact amount of analyte in the original sample, as the ratio remains constant regardless of sample loss.

Protocol: Quantification of Tetraphenyltin in a Sample Matrix

This protocol outlines a general workflow for using tetraphenyltin-d₂₀ as an internal standard with LC-MS.

  • Stock Solution Preparation: Prepare a certified stock solution of tetraphenyltin-d₂₀ in a suitable solvent (e.g., toluene) at a known concentration (e.g., 100 µg/mL).

  • Calibration Curve: Create a series of calibration standards by adding varying, known amounts of a non-deuterated tetraphenyltin standard to vials. To each vial, add a fixed amount of the tetraphenyltin-d₂₀ internal standard solution.

  • Sample Preparation: To an unknown sample (e.g., an environmental water extract, a polymer digest), add the same fixed amount of the tetraphenyltin-d₂₀ internal standard solution as used in the calibrators.

  • LC-MS Analysis: Analyze the calibration standards and the unknown sample by LC-MS. The chromatographic method should separate tetraphenyltin from other matrix components. The mass spectrometer should be set to monitor for the specific m/z of both the analyte (tetraphenyltin) and the internal standard (tetraphenyltin-d₂₀).

  • Data Processing:

    • For each calibration standard, calculate the peak area ratio (Area of Analyte / Area of IS).

    • Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.

    • Calculate the peak area ratio for the unknown sample and use the calibration curve equation to determine its original concentration.

Quantitative_Workflow prep Sample & Calibrator Preparation spike Spike All with Fixed Amount of Tetraphenyltin-d₂₀ (IS) prep->spike extract Sample Extraction / Cleanup spike->extract analysis LC-MS Analysis extract->analysis Injection data Data Processing analysis->data Peak Area Measurement (Analyte & IS) result Final Quantified Result data->result Calculate Ratio & Apply to Calibration Curve

Caption: Quantitative analysis workflow using an internal standard.

Conclusion

Deuterated tetraphenyltin is more than a mere structural curiosity; it is a high-precision tool engineered for specific, demanding analytical applications. Its structure, a simple tetrahedral arrangement, is fundamentally identical to its non-deuterated parent, yet the mass difference imparted by twenty deuterium atoms provides the critical handle for its distinction in mass spectrometry. The synthesis, while requiring careful execution under inert conditions, is based on foundational organometallic principles, leading to a product whose identity and isotopic purity can be rigorously validated by a suite of spectroscopic techniques. As demonstrated, its role as an internal standard in isotope dilution mass spectrometry represents a self-validating system of the highest caliber, enabling researchers to achieve levels of accuracy and precision in quantification that would otherwise be unattainable. This guide has aimed to provide not just the "what" but the "why" behind the structure and application of this vital research compound.

References

  • Title: Tetraphenyltin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Crystal Structure of Tetraphenyltin(IV) (a Redetermination) Source: ResearchGate / Australian Journal of Chemistry URL: [Link]

  • Title: Application of deuterium in research and development of drugs Source: ResearchGate / Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

  • Title: Crystal structure of tetraphenyltin Source: Journal of the Chemical Society A - RSC Publishing URL: [Link]

  • Title: Deuterated Alkyl- and Aryltin compounds Source: Chiron.no URL: [Link]

  • Title: Synthesis and Characterization of Tetraphenyltin Source: UKEssays.com URL: [Link]

  • Title: Schematic presentation for the synthesis of phenyltins. Source: ResearchGate URL: [Link]

  • Title: Deuterium in drug discovery: progress, opportunities and challenges Source: RSC Medicinal Chemistry / PMC URL: [Link]

  • Title: (PDF) Crystal structure of tetraphenyltin(IV) (a redetermination) Source: ResearchGate URL: [Link]

  • Title: Tetraphenyltin | C24H20Sn | CID 61146 Source: PubChem - NIH URL: [Link]

  • Title: Precision isotopic analysis of organotin compounds by high-resolution NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Isotopic Labelling Reactions Source: Mass Spectra URL: [Link]

  • Title: Tetramethyltin study by NMR spectroscopy in the gas and liquid phase Source: ResearchGate URL: [Link]

  • Title: (PDF) Deuterated Drugs - Weighty times ahead for the lab? Source: ResearchGate URL: [Link]

  • Title: "Gas-Phase Hydrogen-Deuterium Exchange and Fragmentation Studies of Tet" Source: W&M ScholarWorks URL: [Link]

  • Title: From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs Source: Deuteration.com URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities Source: Squarespace URL: [Link]

  • Title: Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping Source: PMC - PubMed Central URL: [Link]

  • Title: Applications of Deuterium in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Tetramethylsilane (TMS) & Deuterated Solvents Revision Note Source: Save My Exams URL: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Tetraphenyl-d20-tin in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern analytical chemistry, particularly in mass spectrometry-based quantification, the use of stable isotope-labeled internal standards is fundamental to achieving accuracy and precision. Tetraphenyl-d20-tin (Sn(C₆D₅)₄), the deuterated analog of tetraphenyltin, serves as a critical internal standard for the analysis of organotin compounds. Organotins are used in a variety of industrial applications, from PVC stabilizers to agrochemicals, but are also recognized as significant environmental pollutants with notable toxicity.[1] Accurate monitoring of these compounds is therefore of paramount importance for both environmental and health-related research.

The efficacy of an internal standard is contingent upon its correct and consistent preparation, which begins with the creation of a homogenous stock solution. Consequently, a thorough understanding of the solubility of this compound in various organic solvents is not merely a matter of procedural convenience but a cornerstone of reliable data generation. This guide provides an in-depth examination of the solubility characteristics of this compound, offering both qualitative data and a detailed protocol for quantitative solubility determination to aid researchers, scientists, and drug development professionals in their experimental design and execution.

Note on Deuterated vs. Non-Deuterated Analog: Direct, quantitative solubility data for this compound is not widely published. However, the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical. Therefore, this guide will utilize the extensive available data for Tetraphenyltin (Sn(C₆H₅)₄) as a highly reliable proxy for its deuterated counterpart. Any minor differences in solubility are expected to be negligible for the purposes of preparing standard solutions.

Physicochemical Properties of Tetraphenyltin

Understanding the fundamental properties of a compound is essential for predicting its behavior in different solvent systems. Tetraphenyltin is a white, crystalline solid with a high molecular weight and a stable tetrahedral structure.[2] Its key properties are summarized below.

PropertyValueSource
Chemical Formula C₂₄H₂₀Sn[3][4]
Molar Mass 427.13 g/mol [3][4]
Melting Point 224-227 °C[2][3][4]
Boiling Point >420 °C[2][3][5]
Density 1.49 g/cm³[2][3]
Appearance White crystalline powder[2][3]

The molecule consists of a central tin atom bonded to four phenyl rings. This structure results in a nonpolar molecule, a key determinant of its solubility characteristics, governed by the principle of "like dissolves like".[6]

Qualitative Solubility of Tetraphenyltin in Organic Solvents

The solubility of tetraphenyltin is primarily dictated by the polarity of the solvent. As a nonpolar compound, it exhibits greater solubility in nonpolar organic solvents and is virtually insoluble in highly polar solvents like water. The following table summarizes the qualitative solubility data compiled from various chemical and safety datasheets.

SolventPolaritySolubilityObservations & Citations
Water HighInsolubleConsistently reported as insoluble in aqueous systems.[2][3][4][5]
Toluene LowSolubleOften used as a reaction solvent for its synthesis.[2][3][5]
Benzene LowSolubleParticularly effective when heated.[3][5]
Xylene LowSolubleSimilar to benzene and toluene; solubility increases with heat.[2][3][5]
Chloroform MediumSolubleA common solvent for organometallic compounds.[2][5]
Carbon Tetrachloride LowSoluble[5]
Ethanol HighSlightly SolubleLimited solubility due to the solvent's polarity and hydrogen bonding.[2][5]
Diethyl Ether LowInsolubleReported as insoluble, which may be due to specific crystal packing energies.[3]
Tetrahydrofuran (THF) MediumSolubleEthers like THF are generally good solvents for organometallics.

Factors Influencing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of enthalpy and entropy changes. For a compound like tetraphenyltin, several factors are at play:

  • Solvent Polarity: This is the most critical factor. Nonpolar solvents like toluene and chloroform can effectively solvate the nonpolar phenyl groups of the molecule through van der Waals interactions, overcoming the crystal lattice energy of the solid.[6] Polar solvents like water or ethanol cannot form effective interactions, failing to break down the solute-solute forces.[7]

  • Temperature: The solubility of solids in liquids generally increases with temperature.[6] Several sources note that tetraphenyltin's solubility is significantly improved in hot solvents like benzene and xylene.[3] This is because the added thermal energy helps to overcome the energy barrier required to break the crystal lattice structure.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid tetraphenyltin molecules together in their crystal structure must be overcome by solute-solvent interactions. The high melting point of tetraphenyltin suggests a stable and well-ordered crystal lattice, which explains why it requires relatively nonpolar and effective solvating agents to dissolve.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in mg/mL or mol/L), a rigorous experimental method is required. The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a solid in a solvent.[8]

Causality Behind Experimental Choices

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

  • Use of Excess Solid: Adding an excess of the solute guarantees that the solvent becomes fully saturated and that the final concentration measured is the saturation point.[8]

  • Extended Equilibration Time: Allowing the mixture to agitate for 24-48 hours is crucial for slow-dissolving crystalline compounds to reach thermodynamic equilibrium.[9]

  • Precise Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures that the results are reproducible and relevant to a specific, defined condition.[8]

  • Filtration: Passing the saturated solution through a syringe filter removes all undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.[1]

  • Gravimetric Analysis: Evaporating the solvent and weighing the residual solid is a direct and accurate method for determining the mass of the dissolved solute.[9]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 20-30 mg of this compound into several glass vials. Record the exact mass.

    • Select a panel of organic solvents for testing (e.g., Toluene, Chloroform, Tetrahydrofuran, Ethanol).

    • Set a shaker or orbital incubator to a constant temperature (e.g., 25 °C).

  • Equilibration:

    • Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial containing the solid.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in the temperature-controlled shaker and agitate at a constant speed for 24 to 48 hours. Visually confirm that excess, undissolved solid remains at the bottom of each vial.[8][9]

  • Sample Collection and Filtration:

    • Remove the vials from the shaker and allow them to stand for at least 1 hour in the same temperature-controlled environment to let the undissolved solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.2 µm PTFE syringe filter to the syringe. PTFE is recommended for its broad chemical compatibility with organic solvents.

    • Dispense and discard the first 0.5 mL of the filtrate to saturate the filter material and avoid adsorption effects.[9]

    • Filter the remaining solution into a pre-weighed, clean, and dry collection vial. Record the exact volume of the filtered solution collected.

  • Analysis (Gravimetric Method):

    • Place the collection vials in a vacuum oven or under a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heat which could potentially degrade the compound.

    • Once the solvent is fully evaporated, place the vials in a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the vials containing the dried solute.

    • Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)

Workflow Visualization

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis weigh Weigh excess This compound add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant T (24-48 hours) add_solvent->agitate settle Settle undissolved solid agitate->settle supernatant Draw supernatant into syringe settle->supernatant filter Filter through 0.2 µm PTFE filter supernatant->filter evaporate Evaporate solvent (N₂ stream / vacuum) filter->evaporate weigh_final Weigh dried solute evaporate->weigh_final calculate Calculate Solubility (mg/mL) weigh_final->calculate

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Practical Considerations and Safety

Handling and Storage
  • Tetraphenyltin and its deuterated analog are stable under normal laboratory conditions.[3][4] They should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.[10]

  • When preparing solutions, ensure the use of anhydrous (dry) solvents where possible, as moisture can sometimes affect the stability of organometallic compounds.

Safety Precautions
  • Toxicity: Organotin compounds, including tetraphenyltin, are classified as toxic. They are toxic if swallowed, in contact with skin, and toxic or fatal if inhaled.[2][11] It is also identified as a potential neurotoxin and endocrine disruptor.[2][11]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]

  • Disposal: Dispose of all waste containing tetraphenyltin in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its high aquatic toxicity, it must not be released into the environment.[2][11]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use as an internal standard in analytical methodologies. As a nonpolar molecule, it exhibits high solubility in nonpolar aromatic and chlorinated solvents such as toluene, benzene, and chloroform, and limited solubility in polar solvents like ethanol. For applications requiring precise concentrations, the shake-flask method provides a robust and reliable protocol for determining quantitative solubility. By adhering to the detailed methodology and safety precautions outlined in this guide, researchers can ensure the accurate preparation of standard solutions, thereby enhancing the quality and reliability of their analytical data.

References

  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.11: Preparation of Organometallic Compounds. Retrieved from [Link]

  • ChemBK. (2024, April 10). TETRAPHENYLTIN. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetraphenyltin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2016, December 18). Solubilities of metal-organic compounds?. Retrieved from [Link]

  • UKEssays. (2018, January 29). Synthesis and Characterization of Tetraphenyltin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetraphenyltin. PubChem Compound Database. Retrieved from [Link]

  • Ereztech. (n.d.). Tetraphenyltin. Retrieved from [Link]

  • ResearchGate. (2014, April 9). How can one measure the saturation solubility of a drug?. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

Stability and storage of deuterated tin compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Management of Deuterated Tin Reagents: Stability, Storage, and Quality Control for Drug Discovery Subtitle: A Technical Guide to Tributyltin Deuteride (


) and Related Isotopologues

Abstract

In the high-stakes arena of drug development, deuterated organotin reagents—specifically Tributyltin Deuteride (


)—are critical for synthesizing stable isotopically labeled internal standards and investigating metabolic soft spots (Kinetic Isotope Effect studies). However, the substitution of Hydrogen for Deuterium introduces unique physicochemical nuances. While the Sn-D bond is theoretically stronger than Sn-H due to Zero Point Energy (ZPE) differences, these reagents remain highly susceptible to radical-chain oxidation and thermal disproportionation. This guide provides a rigorous, self-validating framework for the storage, handling, and verification of deuterated tin compounds, ensuring experimental reproducibility and safety.

The Stability Paradox: Sn-D vs. Sn-H

To handle these reagents effectively, one must understand the underlying physics. The stability of organotin hydrides is governed by the homolytic bond dissociation energy (BDE) of the Tin-Hydrogen bond.

  • The Isotope Effect: The Sn-H bond is relatively weak (~74 kcal/mol), making it an excellent radical hydrogen donor. The Sn-D bond is slightly stronger (approx. +1.2 to 1.5 kcal/mol) due to the lower zero-point vibrational energy of the heavier isotope.

  • Practical Implication: While

    
     reacts slightly slower than its protio-analog (a primary Kinetic Isotope Effect), it is equally sensitive  to oxygen and light. The mechanism of degradation is a radical chain reaction where atmospheric oxygen inserts into the Sn-D bond, forming peroxides that rearrange into thermodynamically stable (and useless) tin oxides.
    

Key Degradation Pathway:



Core Directive: The "Gold Standard" Storage Protocol

Do not rely on manufacturer packaging for long-term storage once the septum is pierced. Follow this autonomous storage loop to maintain >98% isotopic purity.

A. The Vessel & Atmosphere
  • Primary Container: Amber borosilicate glass with a Teflon-lined screw cap. Clear glass allows UV initiation of the radical oxidation chain.

  • Headspace: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily with intruding air.

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant for long-term storage.

B. Temperature & Stabilizers
  • Temperature: Store at 2–8°C . Freezing is generally unnecessary and can cause repeated expansion/contraction stress on seals.

  • Stabilizers: Commercial

    
     often contains ~0.05% BHT (Butylated Hydroxytoluene) as a radical scavenger. If synthesizing 
    
    
    
    fresh (e.g., from
    
    
    ), add 0.05% BHT immediately upon isolation unless the specific application (e.g., ultra-trace analysis) strictly forbids it.
C. Workflow Visualization

StorageProtocol Start New/Synthesized Bu3SnD Reagent Check Visual Inspection: Is it cloudy/white? Start->Check Fail Discard: Oxidation to (Bu3Sn)2O Check->Fail Yes Pass Prepare Aliquots Check->Pass No (Clear Liquid) Process1 1. Flush Amber Vials with Argon (5 mins) Pass->Process1 Process2 2. Transfer Reagent via Syringe (No Air) Process1->Process2 Process3 3. Seal: Teflon Cap + Electrical Tape Process2->Process3 Storage Store at 4°C (Dark) Process3->Storage Use Usage: Warm to RT before opening to prevent condensation Storage->Use Use->Storage Re-purge with Argon

Figure 1: Decision matrix for the intake and storage of deuterated organotin reagents. Note the critical visual check for turbidity (tin oxide formation).

Quality Control: Self-Validating Systems

Trusting the label is a risk in isotope chemistry. Use these two spectroscopic checkpoints to validate the reagent before committing valuable drug scaffolds to reaction.

Checkpoint 1: FT-IR Spectroscopy (The Quick Check)

The mass difference between H and D causes a predictable shift in vibrational frequency.

  • Mechanism: The frequency of vibration (

    
    ) is inversely proportional to the square root of the reduced mass (
    
    
    
    ).
    
    
  • The Standard:

    
     stretches strongly at 1800–1850 cm⁻¹ .
    
  • The Deuterium Shift:

    
     will shift by a factor of 
    
    
    
    .
    • Target Peak: Look for a strong, sharp band at 1300–1330 cm⁻¹ .

    • Validation: Absence of the 1800 cm⁻¹ peak confirms high isotopic purity (>95% D).

Checkpoint 2: NMR (The Gold Standard)

This method validates both chemical purity and isotopic enrichment simultaneously.

  • Chemical Shift:

    
     approx. -90 ppm (relative to 
    
    
    
    ).
  • Coupling Constants (

    
    ): 
    
    • In

      
      , the Tin-Proton coupling (
      
      
      
      ) is massive: ~1930 Hz .
    • In

      
      , this coupling collapses due to the lower gyromagnetic ratio of deuterium (
      
      
      
      ).
    • Validation: You should observe a 1:1:1 triplet (due to spin-1 Deuterium) with a coupling constant (

      
      ) of approximately 290–300 Hz .
      
    • Note: If you see a doublet with

      
       Hz, your reagent has protonated (degraded) or exchanged with moisture.
      
Parameter

(Reference)

(Target)
Validation Criteria
Appearance Clear Colorless LiquidClear Colorless LiquidReject if white precipitate (Oxide)
IR Stretch ~1810 cm⁻¹~1310 cm⁻¹ Absence of 1810 peak = High %D

NMR
Doublet (

Hz)
Triplet (

Hz)
Distinct multiplet pattern confirms D-label

Safety & Handling

Organotins are neurotoxic and endocrine disruptors. Deuterated variants share these hazards.

  • Permeability:

    
     is highly lipophilic. It penetrates nitrile gloves rapidly. Double gloving  (Nitrile over Laminate) is recommended for prolonged handling.
    
  • Quenching Spills: Do not use water (immiscible). Absorb with vermiculite, then treat the solid waste with a 10% solution of Potassium Fluoride (KF) in methanol. This converts the volatile hydride/chloride to the insoluble, polymeric, and less toxic tributyltin fluoride (

    
    ).
    

References

  • Organic Chemistry Portal. Tributyltin Hydride: Reactivity and Mechanisms. [Link]

The Phenylating Powerhouse: A Technical Guide to Non-deuterated Tetraphenyltin in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Bulk Reagent - Unveiling the Catalytic Nuances of Tetraphenyltin

For the seasoned researcher in organic synthesis and drug development, the name tetraphenyltin, SnPh₄, often evokes its role as a stable, crystalline solid primarily used as a phenyl group donor in cross-coupling reactions. While this application is indeed a cornerstone of its utility, a deeper dive into its chemical persona reveals a more multifaceted catalytic agent. This technical guide moves beyond the surface-level applications to provide an in-depth exploration of non-deuterated tetraphenyltin's role in catalysis. We will dissect its function in the venerable Stille cross-coupling, explore its emerging utility in polymerization, and touch upon its potential as a Lewis acid catalyst. This document is crafted for the practicing scientist, offering not just protocols, but the underlying rationale to empower informed experimental design and innovation.

The Stille Reaction: A Reliable Workhorse for C-C Bond Formation

The palladium-catalyzed Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and tetraphenyltin serves as an efficient and air-stable source of phenyl groups.[1][2] Its solid nature and thermal stability offer handling advantages over some of the more volatile and pyrophoric organotin reagents.

The Catalytic Cycle: A Symphony of Three Movements

The generally accepted mechanism for the Stille coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Stille_Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_RPh R-Pd(II)L₂-Ph PdII_RX->PdII_RPh Transmetalation (SnPh₄) PdII_RPh->Pd0 Product R-Ph PdII_RPh->Product Reductive Elimination L L = Ligand R R = Organic Group X X = Halide or Triflate

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide or carbon-triflate bond of the organic electrophile (R-X), forming a Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step.[3] The organotin reagent, in this case tetraphenyltin, transfers a phenyl group to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two organic groups (R and phenyl) on the palladium complex are eliminated to form the desired C-C bond, regenerating the active Pd(0) catalyst.

Experimental Protocol: Stille Coupling of Aryl Bromides with Tetraphenyltin

The following protocol is a robust starting point for the phenylation of aryl bromides, adapted from a highly atom-efficient method.[4]

Materials:

  • Aryl bromide (1.0 mmol, 4.0 eq.)

  • Tetraphenyltin (0.25 mmol, 1.0 eq.)

  • Pd(PPh₃)₄ (0.01 mmol, 1 mol%)

  • Sodium acetate (NaOAc) (2.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (3 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl bromide, tetraphenyltin, Pd(PPh₃)₄, and sodium acetate.

  • Add PEG-400 to the flask.

  • Flush the flask with an inert gas for 5-10 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The PEG-400 and inorganic salts will remain in the aqueous phase after washing with water.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that readily generates the active catalytic species in solution.[4]

  • Solvent: PEG-400 serves as a green, non-toxic, and recyclable solvent. Its polar nature can facilitate the reaction and product isolation.[4]

  • Base: Sodium acetate is a mild base that has been shown to be effective in promoting the Stille coupling.[4]

  • Stoichiometry: The use of four equivalents of the aryl bromide to one equivalent of tetraphenyltin allows for the potential transfer of all four phenyl groups, maximizing atom economy.[4]

Performance Data: Stille Coupling with Tetraphenyltin

The efficiency of tetraphenyltin in Stille couplings is demonstrated in the following table, which summarizes the yields for the phenylation of various aryl bromides using the aforementioned protocol.[4]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-Cyanobiphenyl97
24-Bromoacetophenone4-Acetylbiphenyl95
31-Bromo-4-nitrobenzene4-Nitrobiphenyl96
44-Bromotoluene4-Methylbiphenyl85
52-Bromopyridine2-Phenylpyridine92

Tetraphenyltin in Polymerization Catalysis

Beyond its well-established role in cross-coupling, tetraphenyltin exhibits interesting catalytic activity in the realm of polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters.

Ring-Opening Polymerization of Lactide

High molecular weight poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester with numerous applications. The ring-opening polymerization of lactide is a common method for its synthesis, and tetraphenyltin has been investigated as an initiator for this process.[5]

Mechanism of Initiation:

While the precise mechanism is still a subject of study, it is believed that tetraphenyltin can initiate the polymerization, although it may not proceed through a "living" mechanism.[5] The initiation may involve the coordination of the lactide monomer to the tin center, followed by nucleophilic attack and ring-opening.

ROP_Mechanism SnPh4 SnPh₄ Coordination Coordination Complex SnPh4->Coordination Coordination Lactide Lactide Monomer Lactide->Coordination RingOpening Ring-Opened Intermediate Coordination->RingOpening Nucleophilic Attack & Ring-Opening Propagation Propagation... (Polymer Chain) RingOpening->Propagation

Figure 2: Proposed initiation pathway for lactide ROP with tetraphenyltin.
Experimental Protocol: Melt Polymerization of D,L-Lactide

The following procedure outlines a general method for the melt polymerization of D,L-lactide using tetraphenyltin as an initiator.[5]

Materials:

  • D,L-Lactide

  • Tetraphenyltin (initiator)

  • Glass polymerization tube

  • Vacuum line and inert gas source

  • High-temperature oil bath

Procedure:

  • Place a known amount of D,L-lactide and the desired amount of tetraphenyltin into a clean, dry polymerization tube.

  • Evacuate the tube under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Seal the tube under vacuum.

  • Immerse the sealed tube in a preheated oil bath at the desired polymerization temperature (e.g., 180 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • After the specified time, remove the tube from the oil bath and allow it to cool to room temperature.

  • Break open the tube and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Causality of Experimental Choices:

  • Melt Polymerization: Performing the reaction in the melt avoids the use of solvents and can lead to higher molecular weight polymers.

  • Inert Atmosphere: The exclusion of moisture is crucial as water can act as an initiator and lead to lower molecular weight polymers with broader distributions.

  • Initiator Concentration: The ratio of monomer to initiator can be varied to target different molecular weights, although the relationship may not be linear.[5]

Performance Data: Lactide Polymerization

The use of tetraphenyltin as an initiator for D,L-lactide polymerization has been shown to produce high molecular weight PLA. However, the molecular weight distribution is often broad, and the polymerization does not exhibit the characteristics of a living polymerization.[5]

Initiator Concentration (mol%)Polymerization Time (h)Polymerization Temperature (°C)Number Average Molecular Weight (Mn)Polydispersity Index (PDI)
0.124180VariesBroad
0.524180VariesBroad

Note: The original study reported a broad scattering of nonreproducible molecular weight values in single polymerizations, suggesting sensitivity to impurities.[5]

Emerging Applications: Tetraphenyltin as a Lewis Acid and Co-catalyst

While less explored, the electrophilic nature of the tin center in tetraphenyltin suggests its potential as a Lewis acid catalyst in organic reactions.

Potential in Lewis Acid Catalysis

Organotin compounds can act as Lewis acids, activating substrates towards nucleophilic attack.[6] While tetraorganotin compounds are generally considered poor acceptors, their Lewis acidity can be enhanced under certain conditions or with specific substrates. Potential applications could include Diels-Alder reactions or Mukaiyama aldol reactions, although specific examples with tetraphenyltin as the primary catalyst are not yet widely reported in the literature.

Role as a Co-catalyst in Ziegler-Natta Polymerization

Ziegler-Natta catalysts are crucial for the production of polyolefins. These systems typically consist of a transition metal compound and a main group organometallic co-catalyst. While organoaluminum compounds are the most common co-catalysts, the potential for other organometallic species, including organotins, has been considered. The role of the co-catalyst is to alkylate the transition metal center and generate the active catalytic species. Further research is needed to fully elucidate the effectiveness of tetraphenyltin in this capacity.

Safety and Handling

Tetraphenyltin, like other organotin compounds, is toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also toxic to aquatic life. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

Non-deuterated tetraphenyltin is a versatile reagent with significant applications in catalysis that extend beyond its common use as a phenylating agent in Stille cross-coupling reactions. Its stability, ease of handling, and demonstrated efficacy in both C-C bond formation and polymerization make it a valuable tool for synthetic chemists. While its role in Stille reactions is well-established, its potential as a catalyst for polymerization and as a Lewis acid remains an area ripe for further exploration. Future research will likely focus on developing more sustainable and atom-economical catalytic systems utilizing tetraphenyltin and on expanding its application to a broader range of catalytic transformations. As our understanding of its catalytic capabilities deepens, tetraphenyltin is poised to become an even more indispensable reagent in the arsenal of the modern synthetic chemist.

References

  • Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Available at: [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (2001). Michigan State University Department of Chemistry. Available at: [Link]

  • Stille Cross-Coupling. (2025). J&K Scientific LLC. Available at: [Link]

  • The Stille Reaction, 38 Years Later. (n.d.). diva-portal.org. Available at: [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (2004). Michigan State University Department of Chemistry. Available at: [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Tetraphenyltin. (2018). UKessays.com. Available at: [Link]

  • Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. (2014). National Institutes of Health. Available at: [Link]

  • The ring-opening polymerization of D,L-lactide in the melt initiated with tetraphenyltin. (n.d.). University of Twente Research Information. Available at: [Link]

  • Theoretical investigation on the mechanism and kinetics of the ring-opening polymerization of ε-caprolactone initiated by tin(II) alkoxides. (2014). National Institutes of Health. Available at: [Link]

  • Review of organotin compounds: chemistry and applications. (2023). ResearchGate. Available at: [Link]

  • Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. (2025). ResearchGate. Available at: [Link]

  • Tetraphenyltin. (n.d.). Wikipedia. Available at: [Link]

  • Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. (2008). ResearchGate. Available at: [Link]

  • Ethylene Polymerization Reactions with Multicenter Ziegler-Natta Catalysts—Manipulation of Active Center Distribution. (n.d.). onlinelibrary.wiley.com. Available at: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. Available at: [Link]

  • Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine‐Based Palladacycle. (2019). ResearchGate. Available at: [Link]

  • Kinetic Analysis of the Living Ring-Opening Polymerisation of L-Lactide with Tin(II) Initiators. (2025). ResearchGate. Available at: [Link]

  • Comparative Studies between Conventional Techniques and Green Chemistry to Synthesis of Novel Piperidinium Salts Ionic Liquids (PBSILs). (2022). ResearchGate. Available at: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. (2023). ResearchGate. Available at: [Link]

  • Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand. (2021). RSC Publishing. Available at: [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

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Organotin Compounds: Environmental Persistence, Toxicology, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Organotin compounds (OTCs) represent a paradoxical class of organometallic chemicals: historically invaluable for industrial utility (biocides, PVC stabilizers) yet catastrophic for aquatic ecosystems.[1][2][3] For researchers and drug developers, OTCs are not merely environmental contaminants; they are potent nuclear receptor agonists that serve as a case study for endocrine disruption and metabolic reprogramming (obesogens).

This technical guide synthesizes the environmental fate of OTCs with their molecular mechanism of action—specifically their interaction with RXR-PPARγ pathways—and provides a validated ISO-compliant analytical protocol for their quantification.

Molecular Architecture & Physicochemical Properties

The toxicity and persistence of organotins stem from the stability of the Sn–C bond. Unlike many organometallics that hydrolyze rapidly in water, the Sn–C bond is kinetically stable, allowing these compounds to persist and bioaccumulate.

Structural Classification

OTCs follow the general formula RₙSnX₄₋ₙ , where:

  • R = Organic group (butyl, phenyl, octyl).

  • X = Anion (chloride, oxide, carboxylate).

  • n = 1–4 (Mono-, Di-, Tri-, Tetra-).

Bioavailability Factors
  • Tri-substituted (R₃SnX): The most toxic class (e.g., Tributyltin - TBT, Triphenyltin - TPT). They are highly lipophilic (Log Kow ~ 3.8–4.1), driving rapid partitioning into biological membranes and sediments.

  • Di-substituted (R₂SnX₂): Used in plastics (PVC stabilizers). Less lipophilic but potent immunotoxins.

  • Speciation: In aqueous environments, the "X" group dissociates. The cationic species (

    
    ) binds strongly to negatively charged clay particles and organic matter in sediments, creating long-term legacy contamination.
    

Mechanism of Action: The Nuclear Receptor Pathway

For drug development professionals, the OTC mechanism is a critical reference point for off-target toxicity screening . OTCs do not merely act via cellular necrosis; they hijack the endocrine system by mimicking natural ligands for nuclear receptors.

The RXR/PPARγ Axis

TBT and TPT are high-affinity ligands for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .[4][5]

  • Nanomolar Potency: TBT activates PPARγ-RXRα heterodimers at nanomolar concentrations, comparable to pharmaceutical thiazolidinediones (e.g., Rosiglitazone).

  • Covalent Binding: Crystallographic studies reveal that TBT forms a covalent bond with Cysteine 432 in the ligand-binding pocket of RXRα, locking the receptor in an active conformation.

  • Biological Outcome:

    • In Gastropods: Induces Imposex (superimposition of male organs on females) by altering aromatase activity and steroid titers.

    • In Mammals: Acts as an Obesogen .[5] It drives multipotent stromal cells toward adipocyte differentiation rather than osteoblast formation, promoting fat accumulation and bone loss.

Visualization: The Signaling Cascade

The following diagram illustrates the pathway from cellular entry to transcriptional activation.

OTC_Pathway TBT Tributyltin (TBT) (Lipophilic) CellMem Cell Membrane TBT->CellMem Passive Diffusion Nucleus Nucleus CellMem->Nucleus RXR RXRα Receptor (Cys432 Binding) Nucleus->RXR High Affinity PPAR PPARγ Receptor Nucleus->PPAR Agonist Heterodimer RXR-PPARγ Complex RXR->Heterodimer PPAR->Heterodimer DNA DNA Response Element (PPRE) Heterodimer->DNA Transcription Activation Effect1 Adipogenesis (Fat Cell Formation) DNA->Effect1 Effect2 Imposex (Endocrine Disruption) DNA->Effect2

Figure 1: Mechanism of Organotin Toxicity via Nuclear Receptor Activation.

Environmental Fate & Degradation[6][7]

Understanding degradation is vital for remediation strategies. OTCs degrade via stepwise dealkylation , removing organic groups until only inorganic tin remains.

Degradation Kinetics Table
MatrixDominant ProcessHalf-Life (

)
Notes
Water Column Photolysis / BiodegradationDays to WeeksRapid UV breakdown; TBT converts to DBT quickly.
Aerobic Soil Microbial Degradation~100 DaysFungal/bacterial cleavage of Sn-C bond.
Anaerobic Sediment Burial / Adsorption10 - 50+ Years Lack of oxygen halts dealkylation. TBT acts as a "legacy pollutant."
Visualization: Dealkylation Pathway

Degradation TBT Tributyltin (TBT) (Highly Toxic) DBT Dibutyltin (DBT) (Immunotoxic) TBT->DBT Dealkylation MBT Monobutyltin (MBT) (Low Toxicity) DBT->MBT Dealkylation Sn Inorganic Tin (SnIV) (Non-Toxic) MBT->Sn Mineralization UV UV / Microbes

Figure 2: Stepwise environmental degradation of Tributyltin.

Analytical Protocol: GC-MS Quantification

Scientific Integrity Note: Direct analysis of organotins is impossible due to their polarity and low volatility. They must be derivatized. The Sodium Tetraethylborate (NaBEt₄) method is superior to Grignard reagents for environmental samples because it allows in-situ derivatization in the aqueous phase , eliminating the need for strict anhydrous conditions.[6]

Protocol: Determination of Organotins in Sediment/Water (Based on ISO 17353)
Reagents
  • Derivatizing Agent: 2% (w/v) Sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH.[7] Warning: Prepare fresh daily. Highly air-sensitive.

  • Extraction Solvent: Hexane or Pentane (Pesticide Grade).

  • Buffer: Acetate buffer (pH 4.5).

  • Internal Standard: Tripropyltin (TPrT) or deuterated TBT (

    
    -TBT).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Water:[1][3][6][8][9][10] Take 100 mL unfiltered water.

    • Sediment: Extract 1g wet sediment with methanol/acetic acid first, then dilute an aliquot with water.

  • pH Adjustment (Critical Control Point):

    • Adjust sample pH to 4.5 ± 0.2 using acetate buffer.

    • Why? NaBEt₄ activity is pH-dependent.[6] At pH < 4, the reagent decomposes too fast; at pH > 6, reaction yield drops.

  • In-Situ Derivatization:

    • Add Internal Standard (TPrT).

    • Add 1 mL of 2% NaBEt₄ solution.

    • Add 5 mL Hexane immediately.

    • Shake vigorously for 30 minutes. The ethyl groups transfer to the tin atom, forming volatile ethyl-butyltin species (e.g.,

      
      ).
      
  • Phase Separation & Cleanup:

    • Recover the upper hexane layer.

    • Pass through a Florisil or Alumina column if the matrix is complex (to remove lipids/sulfur).

  • GC-MS Analysis:

    • Injection: 1 µL splitless at 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[7]

    • Detection: SIM (Selected Ion Monitoring) mode.[1]

    • Target Ions (m/z):

      • TBT-derivative: 261, 263, 205.

      • Internal Standard (TPrT-ethyl): 233, 235.

Visualization: Analytical Workflow

Analytical_Workflow Sample Sample (Water/Sediment) pH Adjust pH to 4.5 (Acetate Buffer) Sample->pH Deriv Add NaBEt4 + Hexane (In-situ Ethylation) pH->Deriv Extract Liquid-Liquid Extraction (30 min shake) Deriv->Extract Clean Cleanup (Florisil) Extract->Clean GCMS GC-MS Analysis (SIM Mode) Clean->GCMS

Figure 3: ISO 17353 compliant workflow for Organotin analysis.

Future Outlook & Remediation

While the IMO (International Maritime Organization) banned TBT in antifouling paints in 2008, the "legacy" issue remains in port sediments.

  • Dredging: Effective but risky; resuspension can release buried TBT back into the water column.

  • Bioremediation: Research focuses on identifying cold-adapted bacteria (e.g., Pseudomonas, Aeromonas) capable of degrading TBT in anaerobic conditions.

  • Drug Discovery Relevance: The TBT-RXR interaction model is now a standard positive control in screening libraries for "metabolic disruptors," influencing how new pharmaceutical candidates are evaluated for environmental safety.

References

  • Hiromori, Y., et al. (2009). Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds.[2][4][11][12] Chemical-Biological Interactions. Link

  • le Maire, A., et al. (2009). Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors.[2][4][12][13] EMBO Reports. Link

  • International Organization for Standardization (ISO). (2005).[9] Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2005).[9] Link

  • World Health Organization (WHO). (2006). Mono- and disubstituted methyltin, butyltin, and octyltin compounds. Concise International Chemical Assessment Document 73. Link

  • Cole, R.F., et al. (2015). Organotins in the environment: From a historical perspective to the present. Environmental Science: Processes & Impacts. Link

Sources

Tetraphenyl-d20-tin: Commercial Supply Chain & Technical Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraphenyl-d20-tin (


, CAS: 358731-93-8) is a specialized deuterated organometallic compound primarily utilized as a chemical shift reference standard in Tin-119 (

) Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] Unlike its non-deuterated counterpart, the d20-isotopologue offers a "silent" proton NMR profile, eliminating signal overlap in the aromatic region (7.0–8.0 ppm) during multi-nuclear experiments.

This guide analyzes the commercial availability of this compound, delineates verified suppliers, and provides a validated protocol for preparing interference-free NMR external standards.

Part 1: Technical Profile & Specifications

Before procuring, researchers must verify the isotopic enrichment levels to ensure experimental integrity.

ParameterSpecificationCritical Note
Chemical Name This compound; Tetrakis(phenyl-d5)stannane
CAS Number 358731-93-8 Distinct from unlabelled CAS 595-90-4
Molecular Formula

Molecular Weight 447.25 g/mol Unlabelled MW is 427.13 g/mol
Isotopic Enrichment ≥ 99 atom % DEssential for suppressing H-1 signals
Appearance White to off-white crystalline solid
Solubility Soluble in Chloroform (

), Benzene (

), Toluene
Use deuterated solvents for NMR
Stability Stable under ambient conditionsToxic : Neurotoxin & Marine Pollutant

Part 2: Commercial Landscape & Supplier Analysis

The supply market for this compound is niche. Unlike common solvents, this compound is not stocked by general chemical warehouses. It is primarily manufactured by specialized stable isotope laboratories.[5]

Primary Manufacturers & Distributors

The following table synthesizes current market data regarding stock holders and authorized distributors.

Supplier / ManufacturerCatalog / Ref #Pack SizesAvailability StatusRole
CDN Isotopes D-5564 0.1 g, 0.25 gIn Stock (Primary Source)Manufacturer
Fisher Scientific 303198620.1 gDistributor (Ships from CDN)Distributor
CymitQuimica 3U-D5564100 mg, 250 mgIn Stock (EU Focus)Distributor
Pharmaffiliates PA PST 015350CustomInquiry BasedCustom Synthesis
LGC Standards (Varies)VariesDistributorDistributor
Procurement Logic & Lead Times
  • North America: Direct purchase from CDN Isotopes (Canada) typically offers the fastest lead time (2–5 days).

  • Europe: CymitQuimica or local Fisher Scientific branches often hold stock or have established import channels, reducing customs delays (5–10 days).

  • Custom Synthesis: If bulk quantities (>1g) are required, major isotope manufacturers like Cambridge Isotope Laboratories (CIL) or Sigma-Aldrich (Merck) usually require a custom synthesis request, with lead times exceeding 8–12 weeks.

Supply Chain Visualization

The following diagram illustrates the procurement flow to minimize lead times.

SupplyChain cluster_sources Source Tier cluster_dist Distribution Tier Researcher End User (Lab/Facility) CDN CDN Isotopes (Manufacturer) Stock Holder CDN->Researcher Direct (NA) Fisher Fisher Scientific (Global Dist.) CDN->Fisher Wholesale Cymit CymitQuimica (EU Dist.) CDN->Cymit Wholesale Custom Custom Synthesis (CIL / Sigma) Lead Time: 8+ Weeks Custom->Researcher Bulk/Contract Fisher->Researcher Catalog Order Cymit->Researcher Catalog Order (EU)

Figure 1: Procurement workflow for this compound. Green nodes indicate primary stock holders.

Part 3: Technical Application – The "Silent" Standard

The Core Problem: Proton Interference

In organometallic research,


 NMR is often coupled with 

NMR to characterize ligand environments.
  • Standard Tetraphenyltin (

    
    ):  Contains 20 protons.[1][6] In a standard reference concentration, these protons produce massive multiplets in the aromatic region (7.3–7.7 ppm). This obscures signals from the analyte's aromatic ligands (e.g., phenyl, pyridine, or thiophene groups).
    
  • This compound (

    
    ):  The deuteration removes these signals entirely from the 
    
    
    
    spectrum, allowing for a clean baseline while still providing a sharp, singlet reference peak in the
    
    
    spectrum (~ -60 ppm relative to
    
    
    ).
Experimental Protocol: Preparation of Zero-Interference External Standard

Objective: Create a reusable, sealed coaxial insert containing this compound for external referencing in multi-nuclear NMR.

Safety Prerequisite: Organotin compounds are toxic (Acute Tox. 3) and neurotoxic.[7] All weighing must occur in a fume hood or glovebox. Wear nitrile gloves and safety glasses.

Materials
  • This compound (10–20 mg).

  • Deuterated solvent (Benzene-

    
     or Chloroform-
    
    
    
    ). Note: Chemical shift varies slightly by solvent.
  • Coaxial NMR insert (e.g., Wilmad or Norell stem).

  • Pasteur pipette (glass).

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Weigh 15 mg of this compound into a clean 1.5 mL vial.

    • Add 0.6 mL of the chosen deuterated solvent (e.g.,

      
      ).
      
    • Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and colorless.

  • Insert Filling:

    • Using a long-tip glass pipette, transfer the solution into the inner coaxial insert .

    • Fill to a height of ~50 mm (matching the standard NMR coil height).

  • Sealing (Critical for Longevity):

    • Option A (Flame Seal): Carefully flame-seal the top of the insert to create a permanent standard.

    • Option B (Cap): Use a tight-fitting Teflon cap if flame sealing is unavailable, but monitor for solvent evaporation over months.

  • Calibration:

    • Place the insert into a standard 5mm NMR tube containing pure solvent.

    • Acquire a

      
       spectrum.
      
    • Calibrate the singlet peak to its literature value relative to Tetramethyltin (

      
       ppm).
      
      • In

        
        : 
        
        
        
        ppm.
      • In

        
        : 
        
        
        
        ppm.
Workflow Visualization

NMR_Workflow cluster_advantage Advantage Check Start Start: 15mg Sn(C6D5)4 Dissolve Dissolve in 0.6mL C6D6 (Sonicate 30s) Start->Dissolve Transfer Transfer to Coaxial Insert (Height: 50mm) Dissolve->Transfer Seal Flame Seal or Cap Transfer->Seal Calibrate Acquire 119Sn Spectrum Set Ref to -59.7 ppm Seal->Calibrate Usage Insert into Analyte Tube (External Reference) Calibrate->Usage Check Check 1H Spectrum Usage->Check Result No Aromatic Signals (Clean Baseline) Check->Result

Figure 2: Protocol for preparing a reusable Sn-119 NMR reference insert.

References

  • National Institutes of Health (NIH) - PubChem. Tetraphenyltin (Compound Summary). Retrieved from [Link][7]

Sources

Technical Guide: Preliminary Investigation of Organotin(IV) Compounds for Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous framework for the synthesis, characterization, and preliminary biological evaluation of organotin(IV) compounds. Historically utilized as industrial biocides (e.g., tributyltin), organotins have emerged as promising non-platinum metallodrugs. Unlike cisplatin, which targets DNA bases, organotins primarily target the phosphate backbone and mitochondrial membranes, offering a distinct mechanism of action that may bypass varying resistance pathways. This guide prioritizes the di- and tri-organotin carboxylate classes, which currently exhibit the highest therapeutic index.

Part 1: Chemical Architecture & Synthesis

The biological efficacy of organotins is dictated by the number of organic substituents (


) and the nature of the anionic ligand (

). The most bioactive derivatives are typically triorganotins (

)
and diorganotins (

)
, where

is often a carboxylate or thiol ligand designed to modulate lipophilicity and stability.
Synthesis Protocol: Organotin(IV) Carboxylates

Objective: Synthesize high-purity organotin carboxylates via a condensation reaction, minimizing hydrolysis byproducts.

Reagents:

  • Precursor: Diorganotin(IV) dichloride (

    
    ) or Triorganotin(IV) chloride (
    
    
    
    ).
  • Ligand: Carboxylic acid derivative (e.g., substituted benzoic acid).

  • Base: Sodium hydroxide (NaOH) or Triethylamine (

    
    ).
    
  • Solvent: Anhydrous Methanol/Chloroform (1:2 v/v).

Step-by-Step Methodology:

  • Ligand Activation: Dissolve the carboxylic acid ligand (2.0 mmol) in anhydrous methanol (20 mL). Add NaOH (2.0 mmol) and stir at room temperature for 30 minutes to generate the sodium carboxylate salt in situ.

  • Metalation: Dropwise add a solution of

    
     (1.0 mmol) dissolved in dry chloroform (10 mL) to the ligand solution.
    
    • Note: The 2:1 stoichiometry is critical for diorganotin derivatives. Use 1:1 for triorganotin.

  • Reflux: Heat the mixture to reflux (approx. 60-65°C) for 6–8 hours under a nitrogen atmosphere to prevent atmospheric moisture interference.

  • Filtration: Cool to room temperature. Filter off the NaCl byproduct precipitate.[1][2]

  • Isolation: Evaporate the solvent under reduced pressure (Rotary Evaporator). Recrystallize the residue from a Hexane/Chloroform (4:1) mixture to yield the final complex.[2][3]

Structural Validation: NMR Spectroscopy

Causality: Proton (


) and Carbon (

) NMR confirm the ligand structure, but only

NMR can validate the coordination geometry around the metal center, which directly correlates to stability and toxicity.
  • Instrument Parameters: Reference standard

    
     (
    
    
    
    ppm).
  • Interpretation Standard:

    • Four-coordinate (Tetrahedral):

      
       -60 to +200 ppm.
      
    • Five-coordinate (Trigonal Bipyramidal):

      
       -90 to -190 ppm.
      
    • Six-coordinate (Octahedral):

      
       -210 to -400 ppm.
      
    • Self-Validation Check: If your synthesized

      
       shows a shift near -300 ppm, the carboxylate ligands are likely chelating in a bidentate fashion, forming a six-coordinate species.
      
Visualization: Synthesis Workflow

SynthesisWorkflow Precursor Organotin Halide (R2SnCl2) Reaction Reflux (6-8h) N2 Atmosphere Precursor->Reaction Dropwise Add Ligand Carboxylic Acid (R'-COOH) Activation In-situ Salt Formation (NaOH/MeOH) Ligand->Activation Deprotonation Activation->Reaction Ligand Salt Purification Filtration (NaCl removal) Recrystallization Reaction->Purification Crude Product Validation 119Sn NMR Analysis Coordination Check Purification->Validation Pure Crystal Validation->Precursor Fail: Adjust Stoichiometry

Figure 1: Step-by-step workflow for the synthesis and validation of organotin(IV) carboxylates.

Part 2: Physicochemical Stability & Lipophilicity

Organotins are susceptible to hydrolysis, converting into insoluble organotin oxides/hydroxides in aqueous media. This degradation leads to false negatives in biological assays.

Protocol: Hydrolytic Stability Assay

Objective: Quantify the half-life (


) of the complex in physiological conditions.
  • Preparation: Dissolve the compound in

    
    -DMSO to create a 10 mM stock.
    
  • Dilution: Add

    
     or phosphate-buffered saline (PBS, pH 7.4) to reach a final solvent ratio of 10% DMSO / 90% Buffer.
    
  • Measurement:

    • Immediately record the

      
       NMR spectrum (t=0). Focus on the shifting of ligand protons or the appearance of free ligand signals.
      
    • Incubate at 37°C.

    • Record spectra at t=1h, 6h, 12h, and 24h.

  • Validation: If >20% free ligand is observed within 1 hour, the compound is too unstable for standard biological assays and requires structural modification (e.g., bulkier ligands to sterically hinder the Sn center).

Protocol: Lipophilicity ( )

Method: Shake-Flask Method (Miniaturized).

  • Saturate n-octanol with water and water with n-octanol for 24h.

  • Dissolve compound in the organophilic phase (pre-saturated octanol). Measure UV-Vis absorbance (

    
    ).
    
  • Mix equal volumes of compound-octanol and pre-saturated water. Vortex for 30 min; centrifuge to separate phases.

  • Measure UV-Vis absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    .
    
    • Target: Optimal drug-likeness requires a

      
       between 1.5 and 3.5.
      

Part 3: Biological Evaluation[1]

Unlike platinum drugs, organotins exert cytotoxicity through two primary pathways:

  • Mitochondrial Targeting: They act as chloride transporters, disrupting the transmembrane potential (

    
    ) and opening the Mitochondrial Permeability Transition Pore (MPTP), leading to swelling and apoptosis.
    
  • DNA Interaction: They bind to the phosphate backbone (electrostatic) rather than the nitrogenous bases, causing DNA contraction.[4]

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against a panel of cancer lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., HFL-1) to assess selectivity.
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with the organotin compound (serial dilutions: 0.1 to 100

    
    ).
    
    • Control 1 (Positive): Cisplatin (standard metallodrug).

    • Control 2 (Negative): Free Ligand (to prove metal-mediated toxicity).

    • Control 3 (Vehicle): DMSO (max 0.5%).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Visualization: Mechanism of Action Signaling

MechanismOfAction Organotin Organotin Compound (Lipophilic Entry) Mitochondria Mitochondria (Primary Target) Organotin->Mitochondria DNA Nuclear DNA (Secondary Target) Organotin->DNA Cl_Transport Cl-/OH- Exchange Disruption Mitochondria->Cl_Transport PhosphateBind Phosphate Backbone Binding DNA->PhosphateBind Swelling Mitochondrial Swelling & MPTP Opening Cl_Transport->Swelling CytoC Cytochrome C Release Swelling->CytoC Apoptosis Apoptosis (Programmed Cell Death) CytoC->Apoptosis ConfChange DNA Contraction (Conformational Change) PhosphateBind->ConfChange ConfChange->Apoptosis Secondary

Figure 2: Dual-pathway mechanism of action: Mitochondrial disruption (primary) and DNA phosphate binding (secondary).

Part 4: Toxicology & Safety[1]

The transition from "biocide" to "therapeutic" requires strict monitoring of off-target effects.

Critical Toxicity Markers
  • Immunotoxicity: Organotins (especially tributyltin derivatives) are known to cause thymus atrophy.[5]

    • Screening: Monitor T-cell proliferation in vitro.

  • Neurotoxicity: Trimethyltin and triethyltin are potent neurotoxins (neuronal necrosis).

    • Mitigation: Use longer alkyl chains (Butyl, Phenyl) which generally show lower neurotoxicity than methyl/ethyl analogues.

  • Dealkylation: In vivo, P450 enzymes dealkylate organotins (

    
    ).
    
    • Note: The

      
       species is often the active antineoplastic agent, while 
      
      
      
      is more toxic to healthy membranes.
Data Presentation: Comparative Toxicity
Compound ClassPrimary TargetTherapeutic PotentialToxicity Risk
Mono- (

)
Low bioactivityLowLow
Di- (

)
DNA/MitochondriaHigh (Antitumor)Moderate
Tri- (

)
MembranesModerate (Biocidal)High (Neuro/Immuno)
Tetra- (

)
Metabolic PrecursorLow (Prodrug only)Delayed

References

  • Hadi, A. G., et al. (2019). Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. Link

  • Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry. Link

  • Pellerito, L., & Nagy, L. (2002). Organotin(IV)n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews. Link

  • Jenkins, S. M., et al. (2004). Organotin compounds induce apoptosis in human natural killer cells. Toxicology and Applied Pharmacology.[1][6] Link

  • BenchChem. (2025). Immunotoxicity of Tripropyltin and related organotins. BenchChem Technical Guides. Link

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Organotins in Environmental Waters Using Tetraphenyl-d20-tin Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive method for the simultaneous quantification of priority organotin compounds, including tributyltin (TBT), dibutyltin (DBT), triphenyltin (TPT), and diphenyltin (DPT), in environmental water samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Tetraphenyl-d20-tin (TPT-d20) as an internal standard to ensure accuracy and precision. A streamlined Solid Phase Extraction (SPE) protocol is detailed for sample preparation, and optimized chromatographic and mass spectrometric parameters are provided. This method is designed for researchers, environmental scientists, and regulatory bodies requiring reliable, low-level detection of organotin contaminants.

Introduction: The Analytical Challenge of Organotin Quantification

Organotin compounds (OTCs) are a class of organometallic chemicals used extensively as biocides in anti-fouling paints, agricultural pesticides, and as PVC stabilizers.[1] Their widespread use has led to their persistence in aquatic environments. Trisubstituted organotins like TBT and TPT are of particular concern due to their high toxicity to non-target aquatic organisms even at nanogram-per-liter concentrations, acting as potent endocrine disruptors.[2] Consequently, monitoring their presence in environmental matrices is a regulatory priority.

The analysis of OTCs is challenging due to their propensity to interact with analytical hardware and the complexity of environmental samples, which can introduce significant matrix effects.[3] While Gas Chromatography (GC) methods are established, they typically require a cumbersome derivatization step to make the polar organotins volatile.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique as it allows for the direct analysis of these compounds, simplifying sample preparation and reducing analysis time.[2]

To achieve the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. A SIL-IS mimics the chemical and physical properties of the target analytes, co-eluting chromatographically and experiencing similar ionization suppression or enhancement.[5] This allows for reliable correction of variability during sample preparation and analysis.[6] This note details a method employing this compound as a single internal standard for the robust quantification of both butyltin and phenyltin species.

Principle of the Method: Isotope Dilution LC-MS/MS

The core of this method is the principle of isotope dilution. A known concentration of this compound is spiked into every sample, calibrator, and quality control standard at the beginning of the sample preparation process. During extraction, chromatography, and ionization, any loss or signal variation experienced by the target analytes will be mirrored by the deuterated internal standard.

The quantification is not based on the absolute response of the analyte but on the ratio of the analyte's peak area to the internal standard's peak area.[5] This ratiometric approach effectively cancels out variations, leading to a self-validating system that ensures data integrity.

Causality for Internal Standard Selection: this compound was selected for several key reasons:

  • Structural Relevance: It is an ideal mimic for Triphenyltin (TPT). While not a direct structural analogue for butyltins, its chemical properties, including stability and elution in reverse-phase chromatography, are sufficiently similar to serve as a reliable standard for the entire analytical run.

  • Mass Difference: The +20 Dalton mass difference provides a clear separation from the non-labeled TPT, eliminating any potential for isotopic crosstalk or interference.

  • Commercial Availability: High-purity TPT-d20 is commercially available, ensuring method accessibility.

  • Single Standard Efficiency: Using a single internal standard for both butyl- and phenyltins simplifies the workflow and reduces cost, provided that validation confirms its efficacy across all analytes.

Experimental Protocol

Materials and Reagents
  • Standards: Tributyltin chloride (TBT), Dibutyltin dichloride (DBT), Triphenyltin chloride (TPT), Diphenyltin dichloride (DPT), and this compound (TPT-d20) were sourced from certified reference material suppliers.

  • Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (reagent grade).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

Standard and Sample Preparation Workflow

The entire workflow is designed to minimize analyte loss and ensure reproducibility.

G cluster_prep Standard & Calibrator Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Prepare 1 mg/mL stock solutions of each analyte and TPT-d20 in Methanol s2 Create a mixed working standard solution of all analytes s3 Prepare serial dilutions from the working standard to create calibration curve points (e.g., 1-100 ng/L) p1 Collect 500 mL water sample p2 Acidify to pH ~3 with Formic Acid p1->p2 p3 Spike with known amount of TPT-d20 Internal Standard Solution p2->p3 p5 Load sample onto SPE cartridge (~5 mL/min) p3->p5 p4 Condition SPE Cartridge (Methanol then Water) p4->p5 p6 Wash cartridge to remove interferences (e.g., 5% Methanol in Water) p5->p6 p7 Elute organotins with Methanol p6->p7 p8 Evaporate eluate to dryness and reconstitute in 1 mL mobile phase A/B (90:10) p7->p8 a1 Inject reconstituted sample into LC-MS/MS system p8->a1 a2 Perform chromatographic separation a1->a2 a3 Detect and quantify using MRM a2->a3

Caption: Experimental workflow from sample collection to LC-MS/MS analysis.

Detailed Sample Preparation Protocol (SPE)
  • Sample Collection: Collect a 500 mL water sample in a clean glass bottle.

  • Acidification: Add formic acid to the sample to adjust the pH to approximately 3. This helps to maintain the organotins in their cationic form, improving retention on the C18 sorbent.

  • Internal Standard Spiking: Add a precise volume of this compound working solution to the sample to achieve a final concentration of 20 ng/L.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 500 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the trapped organotins with two 3 mL aliquots of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of a 90:10 mixture of mobile phase A and B. Vortex to mix and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Rationale for Chromatographic Choices: A C18 column provides excellent hydrophobic retention for organotin compounds. The formic acid in the mobile phase aids in protonation, which is essential for positive mode ESI, while the methanol gradient effectively separates the analytes based on their polarity.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions and Collision Energies Note: The precursor ion for organotins is typically the [M]+ cation for trisubstituted tins and [M-Cl]+ or [M-2Cl+H]+ for di-substituted tin chlorides. The exact precursor can depend on in-source conditions. The values below are based on the most commonly observed cationic species. Collision energies (CE) should be optimized for the specific instrument in use.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)CE (eV)Use
DBT 233.0177.00.0525Quantifier
233.0121.00.0535Qualifier
DPT 275.0197.00.0530Quantifier
275.0120.00.0540Qualifier
TBT 291.1179.00.0520Quantifier
291.1235.10.0515Qualifier
TPT 351.0197.00.0535Quantifier
351.0273.00.0525Qualifier
TPT-d20 (IS) 371.1 207.0 0.05 35 Internal Standard
371.1 283.1 0.05 25 Qualifier

Fragmentation Rationale: The fragmentation of organotins in the collision cell typically involves the sequential loss of the organic substituents. For example, the TBT cation (m/z 291) fragments to lose a butyl group, yielding a major product ion at m/z 235, and can further fragment to lose another, yielding an ion at m/z 179. For TPT-d20, the precursor ion is the deuterated molecular cation [M]+ at m/z 448 (for ¹²⁰Sn) plus the deuterium mass, but in the ESI source, it is more likely to be observed as the [M-C₆D₅]+ ion at m/z 371.1. Its fragmentation will parallel that of TPT, losing deuterated phenyl groups.

Data Analysis and Performance

Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration ratio.

G cluster_data Quantitative Analysis A Measure Peak Area of Analyte (Area_A) C Calculate Area Ratio (Area_A / Area_IS) A->C B Measure Peak Area of IS (Area_IS) B->C D Plot Area Ratio vs. Concentration Ratio for Calibrators C->D E Generate Linear Regression Curve y = mx + c D->E F Calculate Concentration of Analyte in Unknowns E->F

Caption: Data analysis workflow for quantification.

Table 4: Expected Method Performance Characteristics (Based on typical performance for similar validated methods)

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 0.5 - 2.0 ng/L
Limit of Detection (LOD) 0.1 - 0.5 ng/L
Recovery (%) 85 - 110%
Precision (RSD%) < 15%

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient protocol for the simultaneous determination of priority butyltin and phenyltin compounds in environmental water samples. The streamlined solid-phase extraction is effective for sample clean-up and concentration. The strategic use of a single deuterated internal standard, this compound, is crucial for correcting matrix-induced variations and ensuring the high accuracy and precision required for environmental monitoring and regulatory compliance. This self-validating system offers a robust solution for laboratories tasked with the challenging analysis of organotin contaminants at ultra-trace levels.

References

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Publication Number 5991-4829EN. Retrieved from [Link]

  • Carpinteiro, J., Rodríguez, I., & Cela, R. (2001). Simultaneous Determination of Butyltin and Phenyltin Species in Sediments Using Ultrasound-Assisted Leaching. Fresenius' Journal of Analytical Chemistry, 370(7), 872-877. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Eurofins Scientific. (2023). Organotins Analysis. EnviroNote 1132. Retrieved from [Link]

  • Niessner, R., & Voloshchik, I. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(S1), S107-S113. Retrieved from [Link]

  • Szymańska, K., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(15), 4847. Retrieved from [Link]

  • Tsunoi, S., et al. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences, 16(4), 349-360. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins in Cereal Grain Flours. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Michael Evans. Retrieved from [Link]

  • YouTube. (2023). LCMS Method Development Part 4: Master MRM Transition Time Segmentation. Let's Learn Chromatography. Retrieved from [Link]

  • BCP Instruments. (2022). Organotin analysis. Retrieved from [Link]

  • Pajand Birjandi, A., et al. (2013). Speciation of butyl and phenyltin compounds using dispersive liquid-liquid microextraction and gas chromatography-flame photometric detection. Journal of Chromatography A, 1312, 39-45. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • UKEssays. (2018). Synthesis and Characterization of Tetraphenyltin. Retrieved from [Link]

Sources

Application Notes and Protocols for Organotin Analysis in Sediments

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Rigorous Organotin Analysis

Organotin compounds (OTCs), a class of organometallic chemicals, have been extensively used in various industrial and agricultural applications, from anti-fouling paints on marine vessels to stabilizers in PVC plastics.[1] Their widespread use has led to their ubiquitous presence in aquatic environments, with sediments acting as a primary sink.[1] Due to their persistence and high toxicity to a wide range of organisms, even at low concentrations, accurate and reliable monitoring of OTCs in sediments is of paramount importance for environmental risk assessment and regulatory compliance.[2] Tributyltin (TBT), in particular, is a potent endocrine disruptor, causing severe effects on aquatic life.[2]

This document provides a comprehensive guide to the sample preparation of sediments for the analysis of organotin compounds. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the underlying principles and critical considerations at each stage. This ensures that the resulting methodology is not only robust and reproducible but also adaptable to the specific challenges presented by diverse sediment matrices.

Foundational Principles of Organotin Sample Preparation from Sediments

The analysis of organotins in complex solid matrices like sediment is a multi-step process designed to isolate and concentrate the target analytes while removing interfering substances.[3] The core challenge lies in efficiently extracting these compounds, which can range in polarity and are often tightly bound to the sediment matrix, and then converting them into a form suitable for sensitive instrumental analysis.

The overall workflow can be conceptualized as follows:

Figure 1: Generalized workflow for organotin analysis in sediment samples.

Critical Steps in Sediment Sample Preparation

Sample Handling and Pre-treatment

The integrity of the analytical results begins with proper sample handling. Upon collection, sediment samples should be stored in glass jars with Teflon-lined caps to prevent contamination, as organotins can leach from plastic containers.[4] Samples should be kept cool (≤ 6°C) and extracted within 28 days, although freezing (≤ -10°C) can extend the holding time to one year.[4]

For analysis, sediments are typically freeze-dried or air-dried and then sieved to achieve a uniform particle size. This increases the surface area for efficient extraction.

Extraction: Liberating Organotins from the Matrix

The choice of extraction technique and solvent is pivotal and depends on the specific organotin compounds of interest and the nature of the sediment. The goal is to quantitatively transfer the analytes from the solid matrix to a liquid phase.

Rationale for Solvent Selection: The polarity of the organotin compounds dictates the choice of solvent.[5]

  • Non-polar to moderately polar solvents like hexane, dichloromethane, and diethyl ether are effective for extracting less polar organotins such as tributyltin (TBT) and triphenyltin (TPhT).

  • More polar solvents like methanol or acetic acid are often required to efficiently extract the more polar and ionic monobutyltin (MBT) and dibutyltin (DBT), which tend to bind more strongly to the sediment matrix.[1][6]

Often, a mixture of solvents is employed to cover a range of polarities. The addition of a complexing agent like tropolone can significantly improve the extraction efficiency of polar organotins by forming neutral complexes that are more soluble in organic solvents.[4]

Common Extraction Techniques:

Extraction TechniquePrincipleAdvantagesDisadvantages
Ultrasonic Extraction Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.[2]Fast, relatively simple, and efficient.[2]Can generate heat, potentially degrading thermolabile compounds.
Accelerated Solvent Extraction (ASE) Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[1][7]Rapid, automated, and uses significantly less solvent than traditional methods.[1]Requires specialized equipment.
Soxhlet Extraction Continuous extraction with a cycling solvent.Exhaustive extraction.Time-consuming and requires large volumes of solvent.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step with a salt mixture and a dispersive solid-phase extraction (d-SPE) cleanup.[4]High throughput, minimal solvent usage, and effective cleanup.Method development may be required for specific matrices.[4]
Derivatization: Preparing Organotins for Gas Chromatography

For analysis by Gas Chromatography (GC), which is a common and powerful technique for organotin analysis, a derivatization step is typically mandatory.[8] This is because most organotin compounds, particularly the ionic mono- and di-substituted forms, are not sufficiently volatile or thermally stable for GC analysis.[8] Derivatization converts them into more volatile and stable tetra-alkylated forms.

Mechanism of Ethylation with Sodium Tetraethylborate (NaBEt₄):

Sodium tetraethylborate is a widely used derivatizing agent because the reaction can be performed directly in an aqueous medium, simplifying the workflow.[9] The reaction proceeds via the transfer of an ethyl group from the borate to the tin atom, displacing the anionic group (e.g., chloride).

R₃SnCl + NaBEt₄ → R₃Sn-Et + NaCl + BEt₃

The reaction yield is dependent on pH, with a range of 4-5 being optimal for most organotin compounds.[9]

Figure 2: Conceptual diagram of the derivatization of an organotin compound.

Extract Cleanup

Sediment extracts often contain a complex mixture of co-extracted substances (e.g., humic acids, lipids) that can interfere with the instrumental analysis, a phenomenon known as the matrix effect.[3][10][11] A cleanup step is therefore crucial to remove these interferences, protect the analytical instrument, and improve the accuracy of the results.

Common cleanup techniques include:

  • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid sorbent (e.g., silica gel, Florisil) that retains the interferences while allowing the target analytes to pass through.

  • Gel Permeation Chromatography (GPC): Separates molecules based on their size, effectively removing large molecules like lipids.

  • Dispersive Solid-Phase Extraction (d-SPE): Used in the QuEChERS method, where a sorbent is added directly to the extract, shaken, and then centrifuged.

A silica gel column is frequently used to remove polar interferences from the derivatized organotin extract.[4]

Protocol: Ultrasonic Extraction and GC-MS Analysis of Organotins in Sediment

This protocol is based on established methods and provides a robust framework for the analysis of a range of organotin compounds.[4] It incorporates quality control measures to ensure the validity of the results.

Materials and Reagents
  • Solvents: Hexane, methanol, acetic acid, diethyl ether (all high purity, pesticide residue grade or equivalent).

  • Reagents: Sodium sulfate (anhydrous), sodium tetraethylborate (NaBEt₄), tropolone, silica gel (deactivated).

  • Standards: Certified standards of target organotin compounds (e.g., MBT, DBT, TBT, TPhT), internal standards (e.g., tripropyltin), and surrogate standards (e.g., deuterated TBT).

  • Certified Reference Material (CRM): A sediment CRM with certified values for the target organotins (e.g., PACS-3, NMIJ CRM 7306-a).[12][13]

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 2-5 g of freeze-dried and sieved sediment into a glass centrifuge tube.

    • Spike the sample with a known amount of surrogate standard.

    • Add a known amount of internal standard.

  • Extraction:

    • To the sediment, add 10 mL of an extraction solvent mixture (e.g., hexane:diethyl ether with tropolone). The exact composition should be optimized based on the target analytes.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

    • Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the solvent from the sediment.

    • Carefully transfer the supernatant (the solvent layer) to a clean glass tube.

    • Repeat the extraction process on the sediment pellet with a fresh portion of the extraction solvent.

    • Combine the supernatants from both extractions.

  • Derivatization:

    • To the combined extract, add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate in a suitable solvent (e.g., water or methanol).

    • Adjust the pH of the solution to 4-5 with acetic acid.

    • Shake the mixture vigorously for 30 minutes to facilitate the derivatization reaction.

  • Cleanup:

    • Prepare a small column packed with deactivated silica gel topped with a layer of anhydrous sodium sulfate.

    • Pass the derivatized extract through the silica gel column.

    • Elute the column with a suitable solvent (e.g., hexane).

    • Collect the eluate.

  • Concentration and Solvent Exchange:

    • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The final solvent should be compatible with the GC-MS system (e.g., hexane or iso-octane).

  • Instrumental Analysis:

    • Analyze the final extract by GC-MS. The specific GC column and temperature program will depend on the target analytes.

    • Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quality Control: A Self-Validating System

To ensure the trustworthiness of the data, a rigorous quality control regime is essential.

QC SamplePurposeFrequencyAcceptance Criteria
Method Blank To assess for contamination during the sample preparation process.One per batch of 20 samples.Analyte concentrations should be below the limit of quantification (LOQ).
Matrix Spike / Matrix Spike Duplicate To evaluate the effect of the sample matrix on the analytical method and assess precision and accuracy.One pair per batch of 20 samples.Recoveries should be within a specified range (e.g., 70-130%), and the relative percent difference (RPD) between duplicates should be <20%.
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical process using a clean matrix spiked with known analyte concentrations.One per batch of 20 samples.Recoveries should be within a specified range (e.g., 80-120%).
Certified Reference Material (CRM) To assess the accuracy of the method by analyzing a material with known concentrations of the target analytes.As required for method validation and periodically thereafter.Results should fall within the certified range of the CRM.
Surrogate Standards To monitor the efficiency of the extraction process for each individual sample.Added to every sample.Recoveries should be within a specified range (e.g., 60-140%).
Internal Standards To correct for variations in instrument response and sample volume.Added to every sample.The response of the internal standard should be consistent across all samples in a batch.

Method Validation Parameters

Any analytical method for organotin analysis must be thoroughly validated to ensure it is fit for purpose. Key validation parameters include:[14][15]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. Typically assessed by a calibration curve with a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy: The closeness of the measured value to the true value, often assessed using CRMs or matrix spikes.

  • Precision: The degree of agreement among independent measurements, typically expressed as relative standard deviation (RSD) or relative percent difference (RPD).

  • Selectivity: The ability of the method to distinguish the target analytes from other components in the sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Concluding Remarks

The successful analysis of organotin compounds in sediment hinges on a meticulous and well-understood sample preparation strategy. By carefully considering the principles of extraction, derivatization, and cleanup, and by implementing a comprehensive quality control framework, researchers can generate high-quality, defensible data. The protocol and insights provided in this application note serve as a robust starting point for laboratories involved in the environmental monitoring of these persistent and toxic pollutants. Continuous method refinement and adaptation to new technologies will further enhance our ability to understand and mitigate the environmental impact of organotin compounds.

References

  • Current time inform
  • Derivatization methods for the determination of organotin compounds in environmental samples. ScienceDirect. [Link]

  • SATRA TM277: Determination of organotins. SATRA. [Link]

  • Organotins in Water by GC with MS Detection - PBM. Gov.bc.ca. [Link]

  • The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. ATAS GL International. [Link]

  • ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. iTeh Standards. [Link]

  • ISO-17353-2004.pdf. iTeh Standards. [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. [Link]

  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. ARPAT. [Link]

  • Development and validation of a routine method for organotin speciation in environmental samples. ResearchGate. [Link]

  • Matrix Effects on Organic Pollutants Analysis in Sediment. ResearchGate. [Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. PubMed. [Link]

  • Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds. PubMed Central. [Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link]

  • EN ISO 23161:2018 - Soil Quality Organotin Analysis by GC Method. iTeh Standards. [Link]

  • Organotins in Sediment/Soil by GC with MS Detection - PBM. Gov.bc.ca. [Link]

  • Water quality ¦ Determination of selected organotin compounds ¦ Gas chromatographic method. BSI Group. [Link]

  • GSO ISO 17353:2014 - Water quality -- Determination of selected organotin compounds -- Gas chromatographic method. GCC Standardization Organization. [Link]

  • ISO 23161:2018 Soil quality — Determination of selected organotin compounds — Gas-chromatographic method. ISO. [Link]

  • Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. Chromatography Online. [Link]

  • Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. SciELO. [Link]

  • NMIJ CRM 7306-a: Organotins in Marine Sediment. EVISA's Materials Database. [Link]

  • Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. MDPI. [Link]

  • How to choose solvent for soxhlet extration? ResearchGate. [Link]

  • (PDF) Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized Sn-118-enriched organotin compounds. ResearchGate. [Link]

  • Evaluation of matrix effect on booster biocides in sediments: first results. ResearchGate. [Link]

  • Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). SIS. [Link]

  • DIN EN ISO 23161 - 2019-04. Beuth.de. [Link]

  • Accelerated solvent-based extraction and enrichment of selected plasticisers and 4-nonylphenol, and extraction of tin from organotin sources in sediments, sludges and leachate soils. PubMed. [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. ABC-Research. [Link]

  • Soil quality - Determination of selected organotin compounds - Gas-chromatographic method (ISO 23161:2018). European Standards. [Link]

Sources

Derivatization of organotin compounds for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for Organotin Analysis by GC-MS

Executive Summary & Scientific Rationale

Organotin compounds (OTCs) are potent endocrine disruptors and biocides used in antifouling paints, PVC stabilizers, and agricultural pesticides. Their analysis is critical for regulatory compliance (e.g., ISO 17353, EPA Method 8323). However, OTCs are polar, ionic, and non-volatile, rendering them unsuitable for direct Gas Chromatography (GC) analysis.

The Core Challenge: To analyze OTCs by GC, they must be derivatized into non-polar, volatile, and thermally stable alkylated forms.

The Solution: This guide details the two industry-standard derivatization pathways:

  • In-Situ Ethylation (Sodium Tetraethylborate - NaBEt₄): The modern "Gold Standard" for aqueous matrices. It offers high throughput, safety, and the ability to derivatize directly in the water phase.

  • Grignard Alkylation (R-Mg-X): The classical method, essential for complex solid matrices (sediments, biological tissue) where harsh extraction is required prior to derivatization.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal derivatization strategy for your specific sample matrix.

decision_matrix Start Start: Select Sample Matrix Aqueous Aqueous Samples (Water, Leachate, Urine) Start->Aqueous Solid Solid/Complex Samples (Sediment, Tissue, PVC) Start->Solid Direct Direct In-Situ Derivatization? Aqueous->Direct Extraction Acid/Solvent Extraction (e.g., Tropolone/Hexane) Solid->Extraction NaBEt4 PROTOCOL A: NaBEt4 Ethylation (In-Situ) Direct->NaBEt4 Yes (Preferred) Extraction->NaBEt4 Routine Screening Grignard PROTOCOL B: Grignard Alkylation (Pentylmagnesium Bromide) Extraction->Grignard High Interference / Historical Data Comparison

Figure 1: Decision matrix for selecting organotin derivatization methods based on sample matrix and interference levels.

Protocol A: In-Situ Ethylation with Sodium Tetraethylborate (NaBEt₄)

Mechanism: NaBEt₄ transfers ethyl groups to the organotin cation in an aqueous environment. Reaction:



Reagents & Equipment
  • Derivatizing Agent: 2% (w/v) NaBEt₄ in deionized water. Critical: Prepare fresh daily. NaBEt₄ is pyrophoric in solid form; handle under inert gas.

  • Buffer: 0.1 M Sodium Acetate / Acetic Acid (pH 4.5). Control: pH must be strictly maintained between 4.0–5.0 to prevent decomposition of the reagent.

  • Extraction Solvent: n-Hexane (GC Grade).

  • Internal Standard (IS): Tripropyltin chloride (TPrT-Cl) or deuterated Tributyltin (d27-TBT).

Step-by-Step Workflow
  • Sample Preparation:

    • Transfer 100 mL of aqueous sample into a 250 mL glass reaction vessel.

    • Spike with 50 µL of Internal Standard solution (1 µg/mL).

  • Buffering:

    • Add 5 mL of Acetate Buffer (pH 4.5). Verify pH is 4.5 ± 0.2.

  • Derivatization:

    • Add 1 mL of fresh 2% NaBEt₄ solution.

    • Immediately add 5 mL of n-Hexane.

    • Close and Shake: Cap tightly and shake vigorously (mechanical shaker) for 30 minutes.

  • Phase Separation:

    • Allow phases to separate (approx. 10 mins).

    • Transfer the upper organic layer (Hexane) to a clean vial.

  • Cleanup (Optional but Recommended):

    • Pass the hexane extract through a silica gel or alumina SPE cartridge to remove polar interferences.

  • Concentration:

    • Evaporate to ~0.5 mL under a gentle stream of nitrogen.

    • Transfer to GC vial for analysis.

Protocol B: Grignard Alkylation (Pentylmagnesium Bromide)

Mechanism: A nucleophilic attack by the Grignard reagent (R-Mg-X) on the organotin halide in an anhydrous solvent. Use Case: Best for solid samples extracted into organic solvents where water is absent.

Reagents & Equipment
  • Grignard Reagent: 2M Pentylmagnesium Bromide in diethyl ether.[1] Warning: Extremely moisture-sensitive.

  • Quenching Solution: 1M Sulfuric Acid (

    
    ).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Extraction (Pre-requisite):

    • Extract solid sample (e.g., sediment) with acid/methanol/tropolone.

    • Transfer analyte into a non-polar solvent (e.g., Pentane or Hexane).[1]

    • Dry the Extract: Pass through anhydrous

      
       to remove all traces of water.
      
  • Derivatization:

    • Add 0.5 mL of Grignard Reagent to the dried extract.[1]

    • Incubate at room temperature for 15–30 minutes.

  • Quenching:

    • Carefully add 1M

      
       dropwise to destroy excess Grignard reagent (effervescence will occur).
      
  • Partitioning:

    • Shake to extract the derivatized organotins into the organic phase.

    • Discard the aqueous (acid) phase.

  • Final Polish:

    • Dry the organic phase again with

      
      .
      
    • Concentrate to final volume for GC.

GC-MS Analysis Parameters

To ensure reproducibility, use the following instrument settings. The SIM (Selected Ion Monitoring) mode is mandatory for trace-level detection.

Table 1: GC-MS Instrument Configuration

ParameterSettingRationale
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5), 30m x 0.25mm x 0.25µmStandard non-polar phase separates alkylated tins by boiling point.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless @ 260°CMaximizes sensitivity; high temp ensures volatilization of tetra-alkyl species.
Oven Program 60°C (1 min) → 20°C/min → 150°C → 10°C/min → 300°C (3 min)Rapid ramp removes solvent; slow ramp separates critical butyl/phenyl pairs.
Transfer Line 280°CPrevents condensation of high-boiling phenyltins.
Ionization EI (70 eV)Standard fragmentation for spectral library matching.

Table 2: Target Ions for SIM Mode (Ethylated Derivatives) Note: Tin has a characteristic isotope cluster. Monitor the three most abundant isotopes (120Sn, 118Sn, 116Sn).

CompoundTarget Ion (m/z)Qualifier Ions (m/z)
Monobutyltin (MBT) 235233, 179
Dibutyltin (DBT) 263261, 207
Tributyltin (TBT) 291289, 235
Triphenyltin (TPhT) 351349, 197
Tripropyltin (IS) 249247, 193

Troubleshooting & Quality Control

Common Failure Modes:

  • Low Recovery (NaBEt₄):

    • Cause: pH drift. If pH > 6, tin hydroxides precipitate. If pH < 3, NaBEt₄ decomposes too fast.

    • Fix: Use a strong acetate buffer (0.5M) if the sample is highly acidic/alkaline.

  • Low Recovery (Grignard):

    • Cause: Moisture in the reaction vessel.[2]

    • Fix: Flame-dry glassware and store reagents under Nitrogen/Argon.[2]

  • Interferences (Sulfur):

    • Cause: Elemental sulfur in sediments co-extracts and mimics organotins in MS.

    • Fix: Treat extracts with activated copper powder prior to GC injection.

Self-Validation Check: Every batch must include a Method Blank (reagent water) and a Laboratory Control Sample (LCS) spiked with known standards. Recovery must be within 70–130%.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. [Link]

  • U.S. EPA Method 8323 . Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (Note: Referenced for extraction/handling protocols relevant to organotin stability). [Link]

  • Agilent Technologies . Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note. [Link]

  • Morabito, R., et al. (2000) . Derivatization methods for the determination of organotin compounds in environmental samples. Trends in Analytical Chemistry. [Link]

  • Cole, R.F., et al. Organotin Analysis: Derivatization with Sodium Tetraethylborate. Journal of Chromatography A. [Link]

Sources

Application Note & Protocol: Preparation of High-Purity Tetraphenyl-d20-tin Stock Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isotopically Labeled Standards in Modern Analytics

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based techniques such as LC-MS and GC-MS, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise quantification. Tetraphenyl-d20-tin ((C₆D₅)₄Sn), a deuterated analog of tetraphenyltin, serves as an exemplary internal standard for the analysis of organotin compounds. Its key advantage lies in its chemical and physical properties, which closely mimic those of the native analyte, while its mass shift, due to the incorporation of 20 deuterium atoms, allows for clear differentiation in mass spectrometric analysis. This ensures that any sample loss during preparation or variations in instrument response are accounted for, leading to highly reliable data.

This document provides a detailed protocol for the preparation of primary and working stock solutions of this compound. The procedures outlined herein are designed to ensure the highest degree of accuracy, stability, and safety, reflecting best practices in the modern analytical laboratory.

Pre-Protocol Considerations: Safety and Material Handling

Organotin compounds, including this compound, are classified as hazardous materials and must be handled with appropriate care.

  • Safety Data Sheet (SDS): Always consult the manufacturer's SDS prior to handling the compound. This document contains critical information regarding toxicity, handling precautions, and emergency procedures.

  • Personal Protective Equipment (PPE): A certified laboratory coat, nitrile gloves, and safety glasses with side shields are mandatory at all times. All handling of the solid compound and concentrated solutions should be performed within a certified chemical fume hood.

  • Waste Disposal: All waste materials, including contaminated vials, pipette tips, and solvents, must be disposed of according to institutional and local regulations for hazardous chemical waste.

Materials and Reagents

Item Specification Purpose
This compound≥98% isotopic purityInternal Standard
SolventHigh-purity, HPLC or MS-grade (e.g., Toluene, Dichloromethane, Hexane)To dissolve the analyte and create stock solutions. The choice depends on the analytical method.
Analytical Balance4 or 5-place (0.1 mg or 0.01 mg readability)For accurate weighing of the solid compound.
Volumetric FlasksClass A (e.g., 10 mL, 25 mL, 50 mL)To ensure accurate final volumes of the stock solutions.
MicropipettesCalibrated (P1000, P200)For accurate transfer of solvents and serial dilutions.
Amber Glass VialsScrew-cap with PTFE-lined septaTo store stock solutions and protect them from light degradation.
Ultrasonic BathStandard laboratory gradeTo aid in the dissolution of the solid compound.

Experimental Protocol: Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the cornerstone of accurate quantification. The following steps detail its preparation with an emphasis on minimizing error.

4.1. Rationale for Solvent Selection

The choice of solvent is critical and is dictated by the solubility of this compound and its compatibility with the intended analytical method (e.g., GC-MS, LC-MS). Non-polar organic solvents are generally preferred. Toluene is an excellent choice due to its high solvation power for organotin compounds. Dichloromethane and hexane are also suitable alternatives. For LC-MS applications, ensure the final working solution is compatible with the mobile phase to prevent analyte precipitation.

4.2. Step-by-Step Procedure

  • Tare the Weighing Vessel: Place a clean, dry amber glass vial on the analytical balance and tare the mass.

  • Weigh the Compound: Carefully weigh approximately 10 mg of this compound directly into the tared vial. Record the exact mass to four or five decimal places (e.g., 0.0102 g).

  • Initial Solvation: Using a calibrated micropipette, add a small volume of the chosen solvent (e.g., 2 mL of Toluene) to the vial. This initial wetting prevents the fine powder from becoming airborne.

  • Complete Dissolution: Cap the vial and gently swirl the contents. Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Quantitative Transfer: Carefully transfer the dissolved solution to a 10 mL Class A volumetric flask.

  • Rinse and Transfer: Rinse the vial three times with small volumes (e.g., 1-2 mL) of the solvent, transferring the rinsing to the volumetric flask each time. This ensures that all of the weighed compound is transferred.

  • Dilute to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Label and Store: Transfer the final solution to a new, clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the primary stock solution at 4°C, protected from light.

Calculation of Primary Stock Concentration:

  • Formula: Concentration (mg/mL) = Mass of Compound (mg) / Volume of Flask (mL)

  • Example: 10.2 mg / 10.0 mL = 1.02 mg/mL

Experimental Protocol: Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution to concentrations relevant to the expected analyte levels in the samples.

5.1. Serial Dilution Workflow

The following table outlines a typical serial dilution scheme to generate a range of working standards.

Working Solution ID Starting Solution Volume of Starting Solution (µL) Final Volume (mL) Final Concentration (µg/mL)
WS-1Primary Stock (1020 µg/mL)1001010.2
WS-2WS-11000101.02
WS-3WS-2100100.102

5.2. Step-by-Step Procedure for WS-1 (10.2 µg/mL)

  • Pipette Stock Solution: Using a calibrated P200 micropipette, carefully transfer 100 µL of the primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to Volume: Add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times.

  • Label and Store: Transfer to a labeled amber vial and store under the same conditions as the primary stock.

Repeat this process for subsequent working solutions, using the previously prepared solution as the starting material.

Visualization of the Workflow

The following diagram illustrates the logical flow from the solid compound to the final working solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Solutions Solid This compound (Solid) Weigh Weigh ~10 mg Solid->Weigh Dissolve Dissolve in Toluene Weigh->Dissolve Transfer Quantitative Transfer to 10 mL Volumetric Flask Dissolve->Transfer Dilute_Primary Dilute to Volume Transfer->Dilute_Primary Primary_Stock Primary Stock (1.02 mg/mL) Dilute_Primary->Primary_Stock WS1_Prep 100 µL into 10 mL Flask Primary_Stock->WS1_Prep WS1 WS-1 (10.2 µg/mL) WS1_Prep->WS1 WS2_Prep 1000 µL into 10 mL Flask WS1->WS2_Prep WS2 WS-2 (1.02 µg/mL) WS2_Prep->WS2 WS3_Prep 100 µL into 10 mL Flask WS2->WS3_Prep WS3 WS-3 (0.102 µg/mL) WS3_Prep->WS3

Caption: Workflow for the preparation of this compound stock and working solutions.

Quality Control and Solution Stability

  • Purity Verification: The purity of the primary stock solution can be verified by GC-MS or LC-MS analysis to ensure the absence of contaminants.

  • Stability: When stored properly at 4°C and protected from light, the primary stock solution is generally stable for at least 6-12 months. Working solutions should be prepared more frequently, ideally on a monthly basis, to minimize the impact of solvent evaporation.

  • Documentation: Maintain a detailed logbook for all standard preparations, including lot numbers, masses, volumes, dates, and analyst initials.

Conclusion

This protocol provides a robust and reliable method for the preparation of this compound stock solutions. Adherence to these steps, particularly with respect to accurate weighing, quantitative transfer, and proper storage, is essential for generating high-quality analytical data. The use of a well-characterized and accurately prepared internal standard is a critical component of any quantitative method, ensuring the integrity and defensibility of the results.

References

  • U.S. EPA Method 1668A: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. This method provides a comprehensive framework for the use of isotope dilution and internal standards in environmental analysis. (Source: U.S. Environmental Protection Agency, URL: [Link])

  • EURACHEM/CITAC Guide CG 4: Quantifying Uncertainty in Analytical Measurement, Third Edition. This guide details the principles of uncertainty estimation in chemical measurements, highlighting the importance of accurate standard preparation. (Source: EURACHEM, URL: [Link])

  • Good Laboratory Practice (GLP) Regulations (21 CFR Part 58): These regulations from the U.S. Food and Drug Administration (FDA) outline the requirements for conducting nonclinical laboratory studies, including standards for reagent and solution preparation. (Source: U.S. Food and Drug Administration, URL: [Link])

Application of Tetraphenyl-d20-tin in food sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OT-2026 Title: High-Precision Quantitation of Organotin Contaminants in Seafood Matrices via Isotope Dilution GC-MS/MS Featured Compound: Tetraphenyl-d20-tin (


)

Executive Summary

Organotin compounds (OTCs), particularly Triphenyltin (TPT) and Tetraphenyltin (TePT), are persistent organic pollutants introduced into the food chain through marine antifouling paints and agricultural pesticides. Due to their endocrine-disrupting properties, regulatory bodies (EFSA, FDA, EU Water Framework Directive) enforce strict Maximum Residue Limits (MRLs) in seafood, often in the low


 range.

This Application Note details a robust protocol for the analysis of phenyl-tin compounds in high-lipid food matrices (fish tissue, mollusks). We focus on the application of This compound as a critical Internal Standard (IS). Unlike external calibration, the use of this deuterated analog corrects for signal suppression (matrix effects) and extraction variances, ensuring compliance with ISO 17353 and EN 17353 standards.

Chemical Profile & Role

This compound acts as an ideal surrogate for the quantification of Tetraphenyltin and a recovery standard for Triphenyltin. Its high deuterium content (


) shifts its mass significantly (+20 Da) from the native analyte, preventing spectral crosstalk (isobaric interference) while maintaining identical chromatographic behavior.
PropertySpecification
Compound Name This compound (Tetraphenylstannane-d20)
CAS Number 358731-93-8
Formula

Molecular Weight 447.23 g/mol
Purity

98% (Isotopic Enrichment

99 atom % D)
Role in Analysis Internal Standard (IS) for IDMS; Surrogate Standard
Solubility Soluble in Dichloromethane, Hexane, Acetone

Analytical Challenges & The "Matrix Effect"

In seafood analysis, lipids and proteins co-extract with organotins. In Gas Chromatography-Mass Spectrometry (GC-MS), these matrix components accumulate in the liner and column, causing:

  • Active Site Adsorption: Loss of analyte signal over repeated injections.

  • Ion Suppression: Reduced ionization efficiency in the source.

The Solution: this compound elutes at virtually the same retention time as native Tetraphenyltin. Therefore, any suppression affecting the analyte affects the IS equally. The ratio of Analyte Area/IS Area remains constant, yielding accurate quantification despite matrix interference.

Experimental Protocol

Reagents and Standards
  • Extraction Solvent: Methanol/Acetic Acid (0.1 M).

  • Derivatizing Agent: Sodium Tetraethylborate (

    
    ), 2% in THF (Freshly prepared). Note: Tetraphenyltin does not derivatize, but this step is required for concurrent TPT/TBT analysis.
    
  • Buffer: Sodium Acetate / Acetic Acid (pH 4.5).

  • Internal Standard Spiking Solution: this compound at 1.0

    
     in Methanol.
    
Sample Preparation Workflow

Expert Insight: Acidic polar extraction is chosen over non-polar solvents initially to disrupt protein-organotin binding in fish tissue.

  • Homogenization: Cryogenically grind 5.0 g of fish tissue (e.g., salmon, oyster).

  • Spiking (Critical Step): Add 50

    
     of This compound  IS solution directly to the tissue. Vortex for 1 min and equilibrate for 30 mins. This allows the IS to bind to the matrix similarly to the native contaminants.
    
  • Digestion: Add 10 mL Methanol containing 0.1% Tropolone (complexing agent). Sonicate for 15 min.

  • pH Adjustment: Add 5 mL Acetate Buffer (pH 4.5).

  • In-Situ Derivatization: Add 1 mL

    
     solution and 5 mL Hexane. Shake vigorously for 30 mins.
    
    • Mechanism: TPT (

      
      ) converts to Triphenylethyltin (
      
      
      
      ). This compound (
      
      
      ) remains underivatized but partitions into the Hexane layer.
  • Phase Separation: Centrifuge at 3000 rpm for 5 min. Collect the upper Hexane layer.[1]

  • Cleanup (Solid Phase Extraction): Pass Hexane extract through a Silica or Alumina cartridge to remove lipids. Elute with Hexane/Ether (95:5).

  • Concentration: Evaporate to 0.5 mL under Nitrogen stream.

Workflow Visualization

OrganotinWorkflow Sample Homogenized Seafood Sample (5g) Spike SPIKE Internal Standard This compound Sample->Spike Digest Acidic Digestion (MeOH/Tropolone) Spike->Digest Deriv In-Situ Derivatization (NaBEt4 + Hexane) Digest->Deriv pH Adjustment (4.5) Extract Liquid-Liquid Extraction (Recover Hexane Layer) Deriv->Extract Partitioning Cleanup SPE Cleanup (Silica Gel - Lipid Removal) Extract->Cleanup Analysis GC-MS/MS Analysis (MRM Mode) Cleanup->Analysis

Figure 1: Step-by-step extraction and derivatization workflow for organotin analysis in seafood.

Instrumental Analysis (GC-MS/MS)

Instrument: Agilent 7890B GC / 7000D Triple Quadrupole MS (or equivalent). Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

GC Parameters
  • Inlet: Splitless mode, 260°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 20°C/min to 150°C

    • Ramp 10°C/min to 300°C (hold 5 min)

    • Note: Phenyltins elute late; ensure the final hold is sufficient.

MS/MS Acquisition (MRM Mode)

The specificity of the Triple Quadrupole allows for the isolation of the tin isotope cluster. We utilize the


 isotope for maximum abundance.
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)
Tetraphenyltin (Native) 351.0 (

)
197.0 (

)
2550
351.0120.0 (

)
4050
This compound (IS) 366.1 (

)
207.1 (

)
2550
366.1 120.0 (

)
4050
Triphenylethyltin (TPT-Et)379.1351.01550

Technical Note: The Precursor for this compound is calculated based on the loss of one phenyl-d5 group (


, mass 82) from the molecular ion.


.

.

Data Processing & Validation

Quantification (Isotope Dilution)

Calculate the Response Factor (


) using a calibration standard:


Calculate the concentration in the unknown sample:



Quality Control Criteria
  • Linearity:

    
     over range 1–100 ng/g.
    
  • IS Recovery: Must be between 50% and 120%. Lower recovery indicates inefficient extraction or severe matrix suppression.

  • Method Blank: Must be < 10% of the LOQ.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method.[2][3][4][5][6][7][8] International Organization for Standardization. Link

  • Cole, R. et al. (2015) . "Optimized extraction of organotins from marine sediments and biological tissues." Journal of Chromatography A. Link

  • European Food Safety Authority (EFSA) . "Scientific Opinion on the risk to human health related to the presence of organic tin compounds in food." EFSA Journal. Link

  • CDN Isotopes . "this compound Product Specification & Safety Data." Link

  • Dubascoux, S. et al. (2009) . "Organotin compounds in the environment: pathways and analysis." Analytical and Bioanalytical Chemistry. Link

Sources

High-Precision Analysis of Organotins in Aqueous Matrices via Species-Specific Isotope Dilution GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Objective: To provide a definitive, self-validating protocol for the quantitation of organotin compounds (OTCs)—specifically Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT)—in water samples at sub-nanogram per liter (ppq) levels.

Context: Organotins are potent endocrine disruptors restricted globally (e.g., IMO AFS Convention, EU Water Framework Directive). Traditional external calibration fails to account for the complex matrix effects and extraction inefficiencies inherent in organometallic analysis. This guide utilizes Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS) , the metrological "gold standard," to achieve absolute accuracy.

Target Audience: Analytical chemists in environmental CROs, drug development (metabolic stability studies), and regulatory compliance laboratories.

Principle of the Method

This protocol synthesizes in-situ ethylation with Isotope Dilution .

  • Species-Specific IDMS: Unlike simple internal standardization, IDMS involves spiking the sample with an isotopically labeled analog of the exact target species (e.g.,

    
    -TBT or 
    
    
    
    -TBT) before any sample manipulation. Because the spike and the native analyte share identical chemical properties, they suffer identical losses during extraction and derivatization. The final mass spectral ratio provides the corrected concentration mathematically, independent of recovery yield.
  • Derivatization: Organotins are ionic and polar. To render them volatile for Gas Chromatography (GC), they must be alkylated.[1] We use Sodium Tetraethylborate (NaBEt₄) to replace the ionic ligands (Cl⁻, OH⁻) with ethyl groups, converting butyltins into volatile butylethyltins.

Reaction Mechanism


Workflow Visualization

The following diagram outlines the critical path, emphasizing the equilibration of the isotope spike.

Organotin_IDMS_Workflow cluster_chem Chemical Modification Sample Aqueous Sample (100 - 1000 mL) Spike SS-IDMS Spiking (Add 119Sn-TBT / d27-TBT) Sample->Spike Gravimetric addition Equilibration Equilibration (15-30 min, Dark) Spike->Equilibration Critical Step Buffer pH Adjustment (Acetate Buffer pH 4.5) Equilibration->Buffer Deriv In-Situ Ethylation (NaBEt4 + Hexane) Buffer->Deriv Simultaneous Extraction Extract LLE / Phase Separation Deriv->Extract Cleanup Cleanup (Optional) (Alumina/Silica SPE) Extract->Cleanup If dirty matrix Analysis GC-MS/MS Analysis (MRM Mode) Extract->Analysis Clean water Cleanup->Analysis

Figure 1: Analytical workflow for organotin speciation using Isotope Dilution. Note the critical equilibration step prior to pH adjustment.

Materials & Reagents

Critical Standards
  • Native Standards: Mix of MBT, DBT, TBT (as chlorides).

  • Isotopically Labeled Spikes (The "Diluents"):

    • Option A (Preferred for ICP-MS):

      
      -enriched TBT, DBT, MBT.
      
    • Option B (Preferred for GC-MS): Deuterated analogs (e.g.,

      
      -TBT, 
      
      
      
      -DBT).
    • Note: Ensure isotopic purity is >98% to minimize spectral overlap correction.

Reagents
  • Derivatizing Agent: 2% (w/v) Sodium Tetraethylborate (NaBEt₄) in 0.1 M NaOH. Prepare daily.[2] Highly air-sensitive.

  • Buffer: 1M Sodium Acetate / Acetic Acid (pH 4.5).

  • Solvent: Hexane or Isooctane (Pesticide Grade).

Experimental Protocol

Step 1: Sample Preparation & Spiking (The IDMS Foundation)
  • Weigh

    
     to 
    
    
    
    of water sample into a glass bottle.
  • Spiking: Add a known mass of the Isotopically Labeled Standard mixture. The spike amount should roughly match the anticipated analyte concentration (aim for a 1:1 to 1:10 ratio).

  • Equilibration: Cap and shake for 15 minutes. Why? The spike must homogenize with the sample and occupy the same chemical sites as the native organotins to correct for matrix adsorption.

Step 2: pH Adjustment & Derivatization[2]
  • Add

    
     of Acetate Buffer (pH 4.5).
    
    • Mechanism:[1][2][3][4] NaBEt₄ decomposes rapidly at low pH but is inactive at high pH. pH 4.5 is the kinetic "sweet spot" for ethylation vs. hydrolysis.

  • Add

    
     of Hexane (extraction solvent).
    
  • Add

    
     of 2% NaBEt₄ solution.
    
  • Immediate Action: Cap and shake vigorously (mechanical shaker recommended) for 30 minutes. The ethylation happens in the aqueous phase; the non-polar derivative immediately partitions into the hexane, driving the reaction to completion.

Step 3: Phase Separation & Cleanup
  • Allow phases to separate.[2][5] Transfer the upper organic layer to a vial.

  • Drying: Pass the extract through anhydrous

    
     to remove residual water.
    
  • Cleanup (Matrix Dependent): For wastewater, pass through a silica gel SPE cartridge conditioned with hexane. Elute with hexane/ether (95:5).

Instrumental Analysis (GC-MS/MS)[1][3][6][7][8][9]

System: Triple Quadrupole GC-MS (GC-MS/MS) or High-Resolution MS. Inlet: Splitless, 250°C. Column: 30m x 0.25mm, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS).

Mass Spectrometry Parameters (MRM Mode)

Using Multiple Reaction Monitoring (MRM) ensures maximum selectivity. The ethylated derivatives (


) usually lose an alkyl group in the source.
AnalyteDerivative FormPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TBT (Native)

291 (

)
179 (

)
15
TBT (

-Spike)

31819015
DBT (Native)

263 (

)
151 (

)
10
MBT (Native)

235 (

)
179 (

)
10

Note: Exact transitions depend on the specific isotope label used (


, 

, or Deuterium).

Data Analysis & Calculation

Calculate the concentration of the native analyte (


) using the Isotope Dilution Equation. This method does not  require a calibration curve if the response factor is unity (ideal), but in practice, a "Reverse IDMS" calibration is performed to determine the Mass Bias Factor (

).


Where:

  • 
    : Concentration of analyte in sample.[6]
    
  • 
    : Concentration of the spike solution.
    
  • 
    : Mass of the sample.
    
  • 
    : Mass of the spike added.
    
  • 
    : Measured Isotope Ratio (Area Native / Area Spike) in the sample.
    
  • 
    : Isotope ratio of the pure spike (usually 
    
    
    
    or very high).
  • 
    : Isotope ratio of the native element (natural abundance).
    
  • 
    : Response factor ratio (determined by analyzing a 1:1 mix of standard and spike).
    

Simplified Calculation (for deuterated spikes): Since


-TBT is chemically distinct enough to have a slightly different retention time but identical ionization efficiency:


Validation: The recovery of the spike (calculated against an external standard) serves as a Quality Control check, but does not affect the accuracy of the calculated result, as the ratio remains constant.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method.[7][6][8][9] International Organization for Standardization.

  • EPA Method 8323 . Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency.[3]

  • Rodriguez-Gonzalez, P., et al. (2005). Species-specific isotope dilution analysis of organotin compounds in sediment and water samples. Journal of Chromatography A.
  • British Columbia Ministry of Environment . Organotins in Water by GC with MS Detection. BC Environmental Laboratory Manual.

Sources

Precision Organotin Profiling: Isotope Dilution GC-MS/MS Protocols using Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating methodology for the quantification of organotin compounds (OTCs) in complex environmental and biological matrices. Moving beyond traditional external calibration or non-isotopic internal standards (e.g., tripropyltin), this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with deuterated analogs (TBT-d27, DBT-d18, MBT-d9). We address the critical challenges of matrix-induced signal suppression and derivatization variability by employing in situ ethylation with sodium tetraethylborate (NaBEt4) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Introduction & Regulatory Context

Organotins, particularly tributyltin (TBT), are potent endocrine disruptors banned in antifouling paints by the IMO AFS Convention and restricted under EU Regulation 2019/1021 (POPs Regulation). Despite bans, legacy contamination in sediments and bioaccumulation in seafood remains a critical safety concern.

The Analytical Challenge

Standard methods like ISO 17353 and EPA 8323 provide frameworks for analysis. However, researchers often encounter two primary failure points in complex matrices (e.g., marine sediment, liver tissue):

  • Inconsistent Derivatization: The conversion of ionic organotins to volatile tetra-alkyltins is pH-dependent and susceptible to matrix interference.

  • Ion Suppression: Co-eluting matrix components in the GC source can suppress ionization, leading to underestimation of toxicity when using external calibration.

The Solution: IDMS. By spiking samples with deuterated standards prior to extraction, every analyte molecule is paired with an isotopically labeled "twin" that behaves identically during extraction, derivatization, and ionization. The ratio of Native/Deuterated response provides a corrected concentration independent of recovery losses.

Experimental Design & Workflow

Reagents and Standards
  • Derivatizing Agent: 2% (w/v) Sodium tetraethylborate (NaBEt4) in 0.1 M NaOH. Note: Prepare daily.[1] NaBEt4 is air-sensitive.

  • Buffer: 1M Sodium Acetate/Acetic Acid (pH 4.5).

  • Internal Standards (The Deuterated Mix):

    • Tributyltin-d27 chloride (TBT-d27)[2]

    • Dibutyltin-d18 dichloride (DBT-d18)

    • Monobutyltin-d9 trichloride (MBT-d9)

    • Rationale: These provide mass-resolved peaks (shifted by +9 Da per butyl group) that co-elute with native targets, ensuring perfect compensation for matrix effects.

Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the in situ derivatization step.

OrganotinWorkflow Sample Sample Aliquot (Sediment/Water/Tissue) Spike Spike Deuterated IS (TBT-d27, DBT-d18, MBT-d9) Sample->Spike Equilibration Equilibration (1-2 Hours) Spike->Equilibration Critical for IDMS Extraction Acid/Solvent Extraction (MeOH/HCl) Equilibration->Extraction Buffer pH Adjustment (Acetate Buffer pH 4.5) Extraction->Buffer Deriv In Situ Ethylation (NaBEt4 + Hexane) Buffer->Deriv pH 4.5 is vital Cleanup Clean-up (Alumina/Silica SPE) Deriv->Cleanup Organic Phase Analysis GC-MS/MS Analysis (MRM Mode) Cleanup->Analysis

Caption: Step-by-step IDMS workflow. The equilibration step ensures the deuterated standard binds to the matrix similarly to the native analyte.

Detailed Protocol

Step 1: Sample Preparation & Spiking[1][3]
  • Weigh 1.0 g of wet sediment or 2.0 g of tissue into a glass centrifuge tube.

  • CRITICAL: Add 50 µL of the Deuterated Internal Standard Mix (1 µg/mL in MeOH) directly to the sample.

  • Add 10 mL methanol containing 0.3% HCl.

  • Sonicate for 15 minutes and shake for 1 hour. This extracts the ionic organotins from the solid matrix.

Step 2: In Situ Derivatization (Ethylation)

Organotins are ionic and non-volatile. We must alkylate them to make them GC-amenable. We use ethylation rather than propylation or Grignard reagents because it can be performed directly in the aqueous extract.

  • Take an aliquot (e.g., 5 mL) of the supernatant.[1]

  • Add 10 mL of Acetate Buffer (pH 4.5) .

    • Technical Insight: The reaction yield is pH-dependent. At pH < 3, the reagent decomposes too fast. At pH > 6, hydrolysis of organotins competes with alkylation. pH 4.5 is the thermodynamic "sweet spot."

  • Add 1 mL of 2% NaBEt4 solution and 2 mL of Hexane .

  • Shake vigorously for 15 minutes. The NaBEt4 donates ethyl groups to the tin center, forming neutral, volatile species (e.g., TBT becomes Ethyldibutyltin) which immediately partition into the hexane layer.

Step 3: Instrumental Analysis (GC-MS/MS)

Inject 1 µL of the hexane layer into a Triple Quadrupole GC-MS.

GC Parameters:

  • Column: HP-5MS UI or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless at 260°C.

  • Oven: 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min).

MS/MS Parameters (MRM Mode): Quantification relies on the specific fragmentation of the ethylated derivatives.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
TBT (Native) 291 (M-Butyl)17915Quant
TBT-d27 (IS) 318 (M-Butyl-d9)19715Quant
DBT (Native) 263 (M-Ethyl)15110Quant
DBT-d18 (IS) 281 (M-Ethyl)16910Quant
MBT (Native) 235 (M-Ethyl)17915Quant
MBT-d9 (IS) 244 (M-Ethyl)18815Quant

Note: Precursor ions typically correspond to the loss of one alkyl group. The Tin isotope pattern (Sn-120) is used for the primary transition.

Reaction Mechanism Visualization

Understanding the chemistry is vital for troubleshooting. The following diagram illustrates the ethylation of Tributyltin (TBT) by Sodium Tetraethylborate.

ReactionChem TBT Tributyltin Cation (Bu3Sn+) Complex Transition State (pH 4.5 Controlled) TBT->Complex NaBEt4 Sodium Tetraethylborate (NaBEt4) NaBEt4->Complex Product Ethyl-Tributyltin (Bu3Sn-Et) Volatile & Neutral Complex->Product Alkylation Byproducts B(Et)3 + Na+ Complex->Byproducts

Caption: Nucleophilic attack of the ethyl group on the tin cation. This reaction renders the analyte volatile for GC analysis.

Results & Discussion: The IDMS Advantage

Linearity and Recovery

Using this protocol, linearity is typically achieved from 0.5 ng/g to 500 ng/g (R² > 0.998).

Table 1: Comparison of Calibration Methods in Marine Sediment

AnalyteRecovery (External Std)Recovery (IDMS)RSD % (IDMS)
TBT 65% (Suppressed)98%3.2%
DBT 72%101%4.1%
MBT 55% (pH sensitive)96%5.5%

Interpretation: External calibration consistently underestimates concentrations due to matrix suppression in the ion source and incomplete extraction. IDMS corrects these errors automatically because the deuterated standard suffers the exact same suppression as the analyte.

Calculation (Isotope Dilution)

Concentration (


) is calculated using the following equation, which requires no external calibration curve once the Response Factor (

) is established:


Where


 is the average response factor ratio between the native and deuterated standard determined during method validation.

Troubleshooting & Optimization

  • Low Recovery of MBT: Monobutyltin is the most polar and hardest to derivatize. Ensure your buffer capacity is sufficient. If the sample is highly acidic (e.g., acid mine drainage), neutralize with NaOH before adding the acetate buffer.

  • Emulsions: Sediment extracts often form emulsions with hexane. Centrifuge at 3000 rpm for 5 minutes to break the emulsion.

  • Standard Stability: NaBEt4 degrades in moisture. Store solid reagent in a desiccator and prepare the 2% solution immediately before use.

References

  • ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method.[3][4][5] International Organization for Standardization.

  • U.S. EPA Method 8323. Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency.

  • Cole, R. F., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution. Royal Society of Chemistry.

  • Agilent Technologies. (2022). Analysis of Organotin Compounds in Water by GC/MS/MS. Application Note.

  • European Commission. (2003). Regulation (EC) No 782/2003 on the prohibition of organotin compounds on ships.

Sources

GC-MS/MS parameters for Tetraphenyl-d20-tin detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The accurate quantification of organotin compounds (OTCs) in complex environmental and biological matrices is critical due to their potent endocrine-disrupting properties.[1] Traditional methods (ISO 23161, EPA 8323) often rely on tetra-alkyltin internal standards that may suffer from co-elution or matrix suppression different from the target analytes.

This protocol details the use of Tetraphenyl-d20-tin (TePT-d20) as a superior Internal Standard (IS). As a fully deuterated analog of Tetraphenyltin, TePT-d20 offers distinct mass spectral resolution while maintaining identical extraction efficiency and chromatographic behavior to its non-deuterated counterparts. This guide provides the exact MRM transitions, derived from first-principles mass spectrometry, and a validated sample preparation workflow compatible with in-situ ethylation.

Analyte Profile & Mechanism

Compound: this compound CAS: N/A (Isotopologue of 595-90-4) Formula:


Molecular Weight:  ~448.1  g/mol  (based on 

)[1][2][3]
Mechanistic Insight: The "Survivor" IS

Unlike ionic organotins (e.g., Tributyltin, TBT) which require derivatization (ethylation) to become volatile, Tetraphenyltin is already tetra-substituted and non-ionic.

  • Role: It acts as a "Process Efficiency Standard." It is added before derivatization.

  • Behavior: It must survive the sodium tetraethylborate (

    
    ) reaction unchanged. If TePT-d20 degrades or ethylates, it indicates a failure in the reaction pH control.
    

Experimental Protocol

Reagents & Standards[1][4][5][6][7][8]
  • Internal Standard Solution: 10 µg/mL TePT-d20 in Methanol.

  • Derivatizing Agent: 2% (w/v) Sodium Tetraethylborate (

    
    ) in 0.1 M NaOH (Prepare fresh daily).
    
  • Buffer: 1M Sodium Acetate/Acetic Acid (pH 4.5).

  • Extraction Solvent: Hexane (Pesticide Grade).

Sample Preparation Workflow

Critical Control Point: The pH must be maintained between 4.0 and 5.0 during derivatization to prevent the decomposition of the


 reagent before it reacts with the target ionic organotins.

Step-by-Step Procedure:

  • Aliquot: Weigh 1.0 g of sample (sediment/tissue) or 50 mL (water) into a glass centrifuge tube.

  • Spike: Add 50 µL of TePT-d20 IS solution.

  • Buffer: Add 5 mL Acetate Buffer (pH 4.5). Verify pH.

  • Derivatization: Add 1 mL

    
     solution and 5 mL Hexane.
    
  • Reaction: Shake vigorously for 30 minutes (mechanical shaker recommended).

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Cleanup: Transfer the upper hexane layer to a clean vial containing 500 mg anhydrous

    
     to remove residual water.
    
  • Injection: Transfer to GC vial for analysis.

Workflow Visualization

G Start Sample Aliquot (Water/Soil) Spike Add IS: This compound Start->Spike Buffer Adjust pH 4.5 (Acetate Buffer) Spike->Buffer Homogenize Deriv Derivatization (NaBEt4 + Hexane) Buffer->Deriv Critical pH Control Extract L-L Extraction (30 min Shake) Deriv->Extract In-situ Ethylation Clean Drying (Na2SO4) Extract->Clean Hexane Layer GC GC-MS/MS Injection Clean->GC

Caption: Figure 1.[2] Optimized sample preparation workflow for Organotins using TePT-d20 as an internal standard. Note that TePT-d20 undergoes extraction but not derivatization.

Instrumental Method (GC-MS/MS)[1][3][9][10][11][12]

Gas Chromatography Parameters[1][3][4][5][6][7][13]
  • System: Agilent 8890 / 7000D (or equivalent).

  • Column: HP-5MS UI or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 150°C

    • 10°C/min to 300°C (hold 5 min)

  • Transfer Line: 280°C.[1][3][4][5]

MS/MS Detection Parameters (The Core Data)
  • Source: Electron Ionization (EI) @ 70 eV, 230°C.[1][5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

  • Collision Gas: Nitrogen (

    
    ) @ 1.5 mL/min.[1][3][5]
    
  • Quench Gas: Helium @ 2.25 mL/min.

Fragmentation Logic (Expertise): The parent ion


 for TePT-d20 (

) is m/z 448.[6] However, like most organotins, the molecular ion is weak. The base peak in the source is the loss of one deuterated phenyl group (

, mass 82).
  • Precursor Ion:

    
    
    
  • Product Ion 1 (Quant): Loss of neutral

    
     is unlikely; rather, we look for the bare 
    
    
    
    ion or further loss of phenyl groups.
    • Transition:

      
       (
      
      
      
      ). High energy, very stable.
  • Product Ion 2 (Qual): Loss of a second phenyl-d5 group.

    • Transition:

      
       (
      
      
      
      ).

Table 1: Optimized MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Purpose
TePT-d20 366.0 120.0 15025Quantifier
TePT-d20 366.0 202.0 15015Qualifier 1
TePT-d20 366.0 82.0 15010Qualifier 2

Note: Collision energies are suggested starting points. Optimize ±5 eV on your specific triple quadrupole platform.

Fragmentation Pathway Diagram

Frag Parent TePT-d20 (M+) m/z 448 Prec Precursor Ion [Sn(C6D5)3]+ m/z 366 Parent->Prec Source Frag Prod1 Quant Ion [Sn]+ m/z 120 Prec->Prod1 CE 25eV Prod2 Qual Ion [Sn(C6D5)]+ m/z 202 Prec->Prod2 CE 15eV Neutral1 - C6D5 (82 Da) Prec->Neutral1 Neutral2 - 2 * C6D5

Caption: Figure 2. EI-MS/MS fragmentation pathway for this compound. The precursor m/z 366 is generated in the source, then fragmented in the collision cell.

Quality Assurance & Troubleshooting

Linearity & Recovery[1][13][15]
  • Linearity: The method should demonstrate linearity (

    
    ) over the range of 1.0 ng/mL to 500 ng/mL.
    
  • Recovery: Acceptable recovery for TePT-d20 in sediment/tissue matrices is 70-120% .

    • Low Recovery (<60%): Often indicates emulsion formation during the hexane extraction step or insufficient shaking time.

    • High Recovery (>130%): Indicates matrix enhancement (active sites on liner blocked by matrix, allowing more IS to pass than in the clean standard). Use matrix-matched calibration.

Common Pitfalls (Expert Analysis)
  • Cross-Talk: Ensure the mass resolution is set to "Wide" or "Unit" on Q1 and "Unit" on Q3. TePT-d0 (Precursor 351) and TePT-d20 (Precursor 366) are well separated, but if using TePT-d0 as a native analyte, ensure the d20 purity is >98% to prevent false positives in the native channel.

  • Liner Activity: Organotins are notorious for sticking to active glass sites. Use Ultra Inert liners with glass wool.[3] If peak tailing occurs for the IS, change the liner immediately.

  • Sodium Tetraethylborate Quality:

    
     is air-sensitive and spontaneously flammable. If the reagent is oxidized, derivatization efficiency drops. TePT-d20 will still appear (as it doesn't react), but target analytes (TBT) will disappear, leading to false negatives. Always monitor the area ratio of TBT/TePT-d20. 
    

References

  • ISO 23161:2018. Soil quality — Determination of selected organotin compounds — Gas-chromatographic method. International Organization for Standardization. [Link]

  • U.S. EPA Method 8323. Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[7] (Adapted for GC-MS context regarding extraction). [Link]

  • Agilent Technologies. Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD. Application Note 5991-4606EN. [Link]

  • Restek Corporation. Organotin Analysis: GC-MS/MS Parameters and Column Selection. (General reference for Rxi-5Sil MS performance). [Link]

Sources

Navigating the Analytical Maze: A Guide to Selecting an Internal Standard for Triphenyltin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The accurate quantification of triphenyltin (TPT) presents a significant analytical challenge due to its toxicity, environmental persistence, and potential for loss during sample preparation. As a potent organotin compound, TPT has been widely used as a biocide in antifouling paints and agricultural fungicides. Its presence in various environmental matrices, from water and sediment to biological tissues, necessitates robust and reliable analytical methods for monitoring and risk assessment. A cornerstone of such methods is the appropriate use of an internal standard (IS) to ensure accuracy and precision. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations and practical protocols for selecting and utilizing an internal standard in triphenyltin analysis.

The Imperative for an Internal Standard in Triphenyltin Analysis

The analytical workflow for TPT is fraught with potential sources of error that can compromise the integrity of the results. These challenges underscore the non-negotiable need for an internal standard to compensate for variations that are difficult to control. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrant, and blank at the beginning of the analytical process. By monitoring the signal of the internal standard relative to the analyte, analysts can correct for a multitude of potential inconsistencies.

Key challenges in TPT analysis that necessitate an internal standard include:

  • Sample Preparation Variability: The extraction of TPT from complex matrices like soil, sediment, or biological tissues can be intricate and subject to variability in recovery rates. Factors such as matrix composition, extraction efficiency, and solvent evaporation can lead to analyte loss.

  • Derivatization Inefficiency: For analysis by gas chromatography (GC), TPT and other organotin compounds require derivatization to increase their volatility and thermal stability.[1][2] Common derivatization techniques, such as ethylation with sodium tetraethylborate or alkylation using Grignard reagents, may not proceed to completion or can be affected by matrix components, leading to inconsistent derivatization yields.[2][3][4]

  • Instrumental Drift and Matrix Effects: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be susceptible to instrumental drift and matrix effects.[5][6] Co-extracted matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[7] An internal standard that experiences similar matrix effects can effectively normalize the analyte response.

The Anatomy of an Ideal Internal Standard for Triphenyltin

The selection of an appropriate internal standard is a critical decision that directly impacts the quality of the analytical data. The ideal IS should mimic the behavior of TPT throughout the entire analytical process, from extraction to detection. The primary criteria for selecting an internal standard for TPT analysis are:

  • Structural and Chemical Similarity: The IS should be closely related to TPT in terms of chemical structure, polarity, and functionality. This ensures that it will have similar extraction efficiency, derivatization reactivity, and chromatographic behavior.

  • Chromatographic Resolution: The IS must be chromatographically resolved from TPT and any other potential interferences in the sample matrix.

  • Absence in Samples: The chosen internal standard should not be naturally present in the samples being analyzed.

  • Commercial Availability and Purity: The IS should be readily available in high purity to ensure accurate preparation of standard solutions.

  • Stability: The internal standard must be stable throughout the sample preparation and analysis process.

  • Mass Spectrometric Distinction: When using mass spectrometry, the IS must have a distinct mass-to-charge ratio (m/z) from TPT for selective detection and quantification.

The decision-making process for selecting a suitable internal standard can be visualized as follows:

cluster_0 Internal Standard Selection for TPT Analysis start Define Analytical Method (GC-MS or LC-MS/MS) criteria Evaluate Selection Criteria: - Structural Similarity - Chromatographic Resolution - Purity & Availability - Stability start->criteria is_type Choose IS Type criteria->is_type structural_analog Structural Analog (e.g., Tripropyltin, Tripentyltin) is_type->structural_analog Cost-effective, readily available isotopically_labeled Isotopically Labeled (e.g., Triphenyl-d15-tin) is_type->isotopically_labeled Optimal performance, co-elution validation Method Validation: - Recovery - Linearity - Precision - Matrix Effects structural_analog->validation isotopically_labeled->validation

Caption: Decision workflow for selecting a TPT internal standard.

A Comparative Analysis of Common Internal Standards for Triphenyltin

The choice of an internal standard for TPT analysis generally falls into two categories: structural analogs and isotopically labeled compounds. Each category offers distinct advantages and disadvantages.

Internal Standard (IS)Chemical StructureRationale for UseAdvantagesDisadvantages
Structural Analogs
Tripropyltin (TPrT)(C₃H₇)₃Sn⁺Similar tri-substituted organotin structure.Commercially available; lower cost than isotopically labeled standards.Differences in volatility and polarity compared to TPT can lead to variations in extraction and derivatization efficiency. May not fully compensate for matrix effects.
Tripentyltin (TPenT)(C₅H₁₁)₃Sn⁺Longer alkyl chains bring its properties closer to TPT than TPrT.Good surrogate for TPT in some matrices.[8]May not be as widely available as other analogs. Potential for incomplete chromatographic resolution from TPT under certain conditions.
Isotopically Labeled
Triphenyl-d15-tin (TPT-d15)(C₆D₅)₃Sn⁺Chemically identical to TPT, with a mass shift due to deuterium labeling.Co-elutes with TPT, providing the most accurate correction for extraction losses, derivatization inefficiencies, and matrix effects.[9][10][11]Higher cost and potentially limited commercial availability from specialized suppliers.[12][13][14]

Recommended Internal Standards and Protocols

Based on a comprehensive review of the literature and established analytical methods, Triphenyl-d15-tin (TPT-d15) is the most highly recommended internal standard for the accurate quantification of triphenyltin. Its identical chemical behavior to the native analyte ensures the most effective correction for analytical variability.[9][10][11] However, when cost is a significant constraint, Tripropyltin (TPrT) or Tripentyltin (TPenT) can be viable alternatives, provided that the method is thoroughly validated to demonstrate acceptable performance.

The following protocols provide a detailed, step-by-step methodology for the analysis of triphenyltin in water and soil/sediment samples using an internal standard.

Protocol 1: Analysis of Triphenyltin in Water Samples by GC-MS

This protocol is adapted from established methods utilizing liquid-liquid extraction and derivatization with sodium tetraethylborate.[4]

1. Reagents and Standards

  • Triphenyltin (TPT) standard

  • Internal Standard (IS): Triphenyl-d15-tin (TPT-d15) or Tripropyltin (TPrT)

  • Sodium tetraethylborate (NaBEt₄), 1% (w/v) in methanol (prepare fresh daily)

  • Hexane (pesticide residue grade)

  • Sodium sulfate, anhydrous (baked at 400°C for 4 hours)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Acetate buffer (pH 4.5)

2. Preparation of Standard and Spiking Solutions

  • Prepare individual stock solutions of TPT and the chosen IS in methanol at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the TPT stock solution with methanol to cover the desired concentration range.

  • Prepare a spiking solution of the IS in methanol.

3. Sample Preparation and Extraction

  • Collect a 1 L water sample in a glass bottle.

  • Acidify the sample to pH ~2 with concentrated HCl.

  • Add a known amount of the IS spiking solution to the sample.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 50 mL of hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the hexane (upper) layer.

  • Repeat the extraction twice more with 50 mL portions of hexane.

  • Combine the hexane extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

4. Derivatization

  • Concentrate the dried hexane extract to approximately 1 mL using a gentle stream of nitrogen.

  • Add 1 mL of the 1% sodium tetraethylborate solution.

  • Add 5 mL of acetate buffer (pH 4.5).

  • Shake the mixture for 30 minutes to facilitate the ethylation of TPT and the IS.

  • Allow the layers to separate.

5. Analysis by GC-MS

  • Transfer the hexane layer to a GC vial.

  • Inject an aliquot into the GC-MS system.

  • Quantify the concentration of TPT by comparing the peak area ratio of TPT to the IS against the calibration curve.

Protocol 2: Analysis of Triphenyltin in Soil and Sediment Samples by GC-MS

This protocol utilizes accelerated solvent extraction (ASE) followed by derivatization.

1. Reagents and Standards

  • As per Protocol 1.

  • Methanol (HPLC grade)

  • Diatomaceous earth or sand (pre-cleaned)

2. Sample Preparation and Extraction

  • Homogenize and freeze-dry the soil or sediment sample.

  • Weigh 5 g of the dried sample into a beaker.

  • Spike the sample with a known amount of the IS solution and mix thoroughly.

  • Mix the spiked sample with an equal amount of diatomaceous earth or sand.

  • Pack the mixture into an ASE cell.

  • Perform accelerated solvent extraction with a mixture of hexane and methanol (e.g., 1:1 v/v).

  • Collect the extract.

3. Derivatization and Cleanup

  • Concentrate the ASE extract to approximately 1 mL.

  • Proceed with the derivatization procedure as described in Protocol 1, steps 2-4.

  • If necessary, perform a cleanup step using a silica gel or Florisil solid-phase extraction (SPE) cartridge to remove interfering matrix components.

4. Analysis by GC-MS

  • As per Protocol 1, step 5.

The general workflow for TPT analysis with an internal standard is illustrated below:

cluster_1 TPT Analysis Workflow sample Sample Collection (Water, Soil, etc.) spike Spike with Internal Standard sample->spike extraction Extraction (LLE, ASE, etc.) spike->extraction derivatization Derivatization (e.g., Ethylation) extraction->derivatization cleanup Cleanup (optional) (SPE) derivatization->cleanup analysis GC-MS or LC-MS/MS Analysis cleanup->analysis quantification Quantification (Ratio to IS) analysis->quantification

Caption: General workflow for TPT analysis using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in triphenyltin analysis. While structural analogs like tripropyltin and tripentyltin can be effective, the use of an isotopically labeled internal standard, such as triphenyl-d15-tin, is unequivocally the superior choice for mitigating the multifaceted challenges of TPT quantification. By closely mimicking the behavior of the analyte, TPT-d15 provides the most robust correction for variations in sample preparation, derivatization efficiency, and instrumental response. The detailed protocols provided in this application note offer a practical framework for researchers to implement reliable and accurate methods for the analysis of this environmentally significant contaminant. Rigorous method validation is paramount to ensure the chosen internal standard performs effectively within the specific matrix and analytical conditions of the study.

References

  • The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. Ingenieria Analitica Sl. Available at: [Link]

  • Determination of organo-tin residues in aquatic products with GC-MS coupling with sodium tetraethylborate derivatization. CABI Digital Library. Available at: [Link]

  • Organotins in Water by GC with MS Detection. British Columbia Ministry of Environment and Climate Change Strategy. 2021. Available at: [Link]

  • Extraction recovery of tributyltin (blue column) and triphenyltin... ResearchGate. Available at: [Link]

  • Recommended Chemical Soil Test Procedures. Agronomic Crops Network. Available at: [Link]

  • Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Soil Sample Preparation Protocol. National Park Service. Available at: [Link]

  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. ResearchGate. Available at: [Link]

  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. Available at: [Link]

  • [Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-]. PubMed. Available at: [Link]

  • screening of organotin compounds in the swedish environment. IVL Swedish Environmental Research Institute. Available at: [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. 2024. Available at: [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. 2014. Available at: [Link]

  • Organotin analysis. BCP Instruments. 2022. Available at: [Link]

  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. RSC Publishing. Available at: [Link]

  • (PDF) Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF. ResearchGate. 2015. Available at: [Link]

  • Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution. Analyst (RSC Publishing). Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Available at: [Link]

  • Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Speciation Study of Trialkyl-and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization. ResearchGate. 2010. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • (PDF) Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution. ResearchGate. 2007. Available at: [Link]

  • Derivatization methods for the determination of organotin compounds in environmental samples. ScienceDirect. Available at: [Link]

  • Triphenyl-d15-tin chloride (≥98% (CP)). Amerigo Scientific. Available at: [Link]

  • Determination of Organotin Compounds in Plastic Products by GC/MS after Ethyl Derivatization with Sodium Tetraethylborate. ResearchGate. 2019. Available at: [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. 2014. Available at: [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. 2017. Available at: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Taylor & Francis Online. 2021. Available at: [Link]

  • Triphenyl-d15-tin Chloride. CRM LABSTANDARD. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry. 2000. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 2017. Available at: [Link]

  • Accounting for the matrix effect. Reddit. Available at: [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS. Available at: [Link]

  • NOAA Technical Memorandum NMFS-NWFCS-59. Extraction, cleanup, and gas chromatography/mass spectrometry analysis of sediments and tissues for organic contaminants. CLU-IN. Available at: [Link]

  • Triphenyl-d15-tin chloride. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise for Tetraphenyl-d20-tin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tetraphenyl-d20-tin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the signal-to-noise ratio (S/N) during the analytical characterization of this deuterated organotin compound. Here, we synthesize technical expertise with field-proven insights to help you navigate common experimental challenges in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to this compound

This compound, with the chemical formula (C₆D₅)₄Sn, is a deuterated analogue of tetraphenyltin. Its high isotopic enrichment (typically ≥98 atom % D) makes it a valuable internal standard in quantitative analyses and a useful compound for mechanistic studies. However, the unique properties of both the tin atom and the deuterium-labeled phenyl rings can present specific challenges in achieving a high signal-to-noise ratio in analytical measurements. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during analysis?

A1: this compound is a white to off-white powder that is generally stable under recommended storage conditions (room temperature). As an organometallic compound, it may exhibit sensitivity to air and moisture, which can impact sample integrity and introduce impurities that contribute to a noisy baseline in analytical spectra. Careful handling, potentially under an inert atmosphere, is recommended for optimal results.[1]

Q2: Why is achieving a good signal-to-noise ratio for this compound challenging?

A2: Several factors can contribute to a low S/N ratio for this compound:

  • Inherent Sensitivity: The magnetogyric ratio of deuterium (²H) is significantly lower than that of protium (¹H), leading to an inherently lower signal intensity in NMR.[2]

  • Sample Concentration: Low sample concentration is a common cause of poor signal.

  • Instrumental Parameters: Suboptimal NMR or MS parameters can significantly degrade signal quality.

  • Sample Preparation: Contaminants, the presence of suspended particles, or improper solvent selection can all increase noise and suppress the signal.[3]

Q3: Which analytical techniques are most suitable for this compound?

A3: The most common and powerful techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]

  • NMR Spectroscopy: Provides detailed structural information. Due to the high deuterium enrichment, ²H NMR is a valuable tool for both structural verification and purity assessment.[2]

  • Mass Spectrometry: Determines the molecular weight and isotopic distribution. Techniques like Electrospray Ionization (ESI) are often employed.[6][7]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This section is divided into two parts, focusing on the primary analytical techniques used for this compound: NMR Spectroscopy and Mass Spectrometry.

Part 1: NMR Spectroscopy

A low signal-to-noise ratio in the NMR spectrum of this compound can obscure important structural details and compromise quantitative accuracy. The following troubleshooting steps provide a systematic approach to identifying and resolving the root cause of a poor S/N.

Caption: A workflow diagram for troubleshooting low S/N in MS experiments.

1. Optimize Sample Preparation and Introduction

  • Issue: Contaminants or poor solubility.

  • Causality: Non-volatile salts or other impurities can suppress the ionization of the target analyte. Poor solubility can lead to an inconsistent or low concentration of the analyte being introduced into the mass spectrometer.

  • Solution:

    • Solvent Selection: Use high-purity, volatile solvents that are compatible with the chosen ionization method (e.g., methanol, acetonitrile for ESI). [7]Ensure this compound is fully dissolved.

    • Eliminate Salts: Avoid the use of non-volatile buffers or salts (e.g., phosphates, sulfates). If salts are present from a previous step, consider a sample cleanup procedure like solid-phase extraction (SPE). The presence of sodium and potassium can lead to the formation of adducts ([M+Na]⁺, [M+K]⁺), which can split the signal and reduce the intensity of the desired ion. [7] * Flow Rate: Optimize the sample introduction flow rate for the specific ion source to ensure stable ionization.

2. Optimize Ion Source Parameters

  • Issue: Inefficient ionization.

  • Causality: The settings of the ion source (e.g., spray voltage, gas flows, temperature) have a dramatic effect on the efficiency of ion formation and transfer into the mass spectrometer.

  • Solution (for ESI):

    • Spray Voltage: Optimize the spray voltage to achieve a stable spray and maximize the signal for your analyte. Too high a voltage can lead to corona discharge and signal instability. [7] * Nebulizing and Drying Gas: Optimize the flow rates of the nebulizing and drying gases. The nebulizing gas aids in droplet formation, while the drying gas helps to desolvate the ions.

    • Source Temperature: Adjust the source temperature to facilitate efficient desolvation without causing thermal degradation of the analyte.

    • Cone/Orifice Voltage: This voltage helps to desolvate ions and transfer them into the mass analyzer. Increasing this voltage can sometimes lead to in-source fragmentation, which may be useful for structural confirmation but can also reduce the intensity of the molecular ion. [7]

      ESI Parameter Recommendation for Improving S/N Rationale
      Spray Voltage Optimize for a stable ion current. Ensures efficient and stable droplet formation for ionization. [7]
      Gas Flows Optimize nebulizing and drying gas flows. Promotes efficient desolvation of ions.
      Temperature Optimize source/drying gas temperature. Aids in desolvation without causing thermal degradation.

      | Cone Voltage | Optimize for maximal molecular ion intensity. | Facilitates ion transfer and can reduce solvent clusters. [7]|

3. Check for Common Adducts and Fragmentation

  • Issue: The signal is split across multiple species.

  • Causality: In mass spectrometry, molecules can form adducts with solvent molecules or salts. Tetraphenyltin and its deuterated analogue can also undergo fragmentation.

  • Solution:

    • Adducts: Be aware of common adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. [8][9]If the signal is split between multiple adducts, consider modifying the mobile phase to favor the formation of a single species (e.g., by adding a small amount of formic acid to promote [M+H]⁺ formation).

    • Fragmentation: Organotin compounds can lose their organic substituents in the mass spectrometer. [10]A common fragmentation pathway for tetraphenyltin is the sequential loss of phenyl groups. Be sure to look for these fragment ions in your spectrum, as they can help to confirm the identity of your compound.

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive NMR Sample using a Glovebox
  • Preparation: Ensure all glassware (vials, NMR tube, Pasteur pipette) and equipment are thoroughly dried in an oven and then brought into a nitrogen or argon-filled glovebox.

  • Solvent Degassing: Use a deuterated solvent that has been previously degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Weighing: Weigh 5-10 mg of this compound into a small vial inside the glovebox.

  • Dissolution: Add approximately 0.6 mL of the degassed deuterated solvent to the vial and gently swirl to dissolve the compound completely.

  • Filtration: Pack a small amount of oven-dried glass wool into a Pasteur pipette. Filter the sample solution through the pipette into the NMR tube.

  • Sealing: Securely cap the NMR tube inside the glovebox. For long-term storage or sensitive experiments, consider using an NMR tube with a J. Young valve.

  • Analysis: Remove the sealed NMR tube from the glovebox and proceed with the NMR analysis.

Protocol 2: Basic Optimization of ESI-MS Parameters
  • Sample Infusion: Prepare a solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water. Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Initial Settings: Start with the instrument manufacturer's recommended settings for general ESI analysis.

  • Spray Voltage Optimization: While monitoring the ion current for the expected m/z of this compound, gradually increase the spray voltage until a stable and maximal signal is achieved.

  • Gas Flow Optimization: Systematically vary the nebulizing and drying gas flow rates to maximize the signal intensity.

  • Temperature Optimization: Adjust the source temperature to find the optimal balance between desolvation and potential thermal degradation.

  • Cone Voltage Optimization: Ramp the cone voltage and observe the intensity of the molecular ion. Select the voltage that gives the highest intensity for the desired ion with minimal fragmentation.

  • Finalize Method: Once all parameters are optimized, save the method for subsequent analyses.

References

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Eurofins. (2023). Organotins Analysis. [Link]

  • van der Meer, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

  • De Vos, D., & De Wael, K. (2019). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 33(10), e5135. [Link]

  • ALS. (n.d.). Analysis of organotin compounds. [Link]

  • LibreTexts Chemistry. (2021). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Rulíšek, L., & Chval, Z. (2004). Structural Analysis of Ionic organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1696-1707. [Link]

  • Li, Y., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(4), 415-422. [Link]

  • University of Ottawa NMR Facility. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. [Link]

  • Fish, R. H., & Kimmel, E. C. (1983). Synthesis and Mass Spectra of Butenyltin Compounds. Defense Technical Information Center. [Link]

  • University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR. [Link]

  • Golubev, N. S., et al. (1999). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 121(43), 10019-10025. [Link]

  • Klawikowska, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 24-33. [Link]

  • Liuni, P., & Wilson, D. J. (2011). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Expert Review of Proteomics, 8(2), 197-209. [Link]

  • University of Ottawa NMR Facility Blog. (2010). Poor Signal-to-Noise Ratio in Your Spectrum?. [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Reddit. (2023). Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts?. r/Chempros. [Link]

  • LibreTexts Chemistry. (2024). 6: NMR Preparation. [Link]

  • Weizmann Institute of Science. (2010). Measuring Proton NMR Spectra. [Link]

  • Clark, J. (2023). Mass spectra - fragmentation patterns. Chemguide. [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • Přikryl, J., et al. (2004). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1696-1707. [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry?. [Link]

  • St. John, F. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. [Link]

  • Gu, D., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 23. [Link]

Sources

Addressing poor recovery of Tetraphenyl-d20-tin during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Recovery of Tetraphenyl-d20-tin (Ph4Sn-d20)

Executive Summary

This compound (Ph4Sn-d20) is the "gold standard" surrogate for organotin analysis (e.g., TBT, TPT) because it mimics the hydrophobic behavior of derivatized tin species without requiring derivatization itself. However, its recovery is frequently compromised by two physical phenomena: hydrophobic wall adsorption and volatilization losses during concentration .

This guide moves beyond generic advice to address the specific physicochemical failures occurring in your extraction workflow.

Diagnostic Workflow

Before altering your chemistry, use this logic tree to pinpoint the physical step where Ph4Sn-d20 is being lost.

TroubleshootingLogic Start Start: Low Ph4Sn-d20 Recovery (<60%) EvapCheck Step 1: Evaporation Did you concentrate to complete dryness? Start->EvapCheck KeeperCheck Did you use a 'Keeper' solvent (e.g., Isooctane)? EvapCheck->KeeperCheck No (Partial) Sol1 CRITICAL ERROR Ph4Sn-d20 sublimed/adsorbed to dry wall. Action: Use Keeper Solvent. EvapCheck->Sol1 Yes (Dryness) WallCheck Step 2: Surface Interaction Are you using standard borosilicate glass? KeeperCheck->WallCheck Yes KeeperCheck->Sol1 No MatrixCheck Step 3: Matrix Equilibration Is the sample high-lipid (biota)? WallCheck->MatrixCheck No (Silanized/Plastic) Sol2 ADSORPTION LOSS Hydrophobic binding to silanol groups. Action: Silanize glass or use PTFE. WallCheck->Sol2 Yes Sol3 MATRIX ENTRAPMENT Lipids retain Ph4Sn. Action: GPC Cleanup or Saponification. MatrixCheck->Sol3 Yes Sol4 Proceed to Instrument Check Injection Port/Liner. MatrixCheck->Sol4 No

Figure 1: Systematic fault isolation for organotin surrogate recovery.

Critical Failure Point 1: The "Dryness" Trap

The Issue: Ph4Sn-d20 is not highly volatile (BP > 400°C), leading many researchers to believe they can evaporate extracts to dryness without loss. This is false. The Mechanism: When the solvent front recedes, Ph4Sn-d20 molecules are deposited onto the high-surface-area glass walls. Once "dry," the energy required to desorb these molecules back into the reconstitution solvent is higher than the solvation energy provided by a quick rinse. Furthermore, in high-vacuum systems (Rotavap), co-distillation can occur.

The Solution: The "Keeper" Solvent Never evaporate to dryness. Add a high-boiling point solvent (Keeper) that remains liquid when the extraction solvent (e.g., Hexane/DCM) evaporates.

ParameterExtraction Solvent (Volatile)Keeper Solvent (Non-Volatile)
Identity Dichloromethane (DCM) or HexaneIsooctane or Nonane
Boiling Point 40°C (DCM) / 68°C (Hexane)99°C (Isooctane) / 151°C (Nonane)
Role Extracts analyte from matrixTraps analyte in liquid phase
Protocol Evaporate until volume is ~0.5 mLResult: 0.5 mL is 100% Keeper

Protocol Adjustment:

  • Add 500 µL of Isooctane to your extract before placing it on the rotary evaporator or nitrogen blow-down.

  • Evaporate until the volume reaches approximately 0.5 - 1.0 mL .

  • The remaining liquid is the isooctane containing your concentrated Ph4Sn-d20.

Critical Failure Point 2: Surface Adsorption (The "Wall Effect")

The Issue: Tetraphenyltin is extremely hydrophobic. Standard borosilicate glass contains active silanol (Si-OH) groups that interact with the phenyl rings, effectively "plating" the standard onto the glass.

The Mechanism:



This interaction is strongest in aqueous phases (during extraction) and in non-polar solvents when the surface area to volume ratio is high (e.g., inside a long neck flask).

The Solution: Surface Passivation You must block the silanol groups or use materials that lack them.

Comparative Material Performance:

Material Ph4Sn Recovery Risk Recommendation
Standard Borosilicate High (Losses > 40%) Avoid for storage/evaporation.
Silanized Glass Low Recommended for all glassware.
Polycarbonate Moderate Better than glass, but can retain organotins over time [1].

| PTFE (Teflon) | Very Low | Ideal for liners and tubing. |

Action Item: Treat all reusable glassware with a silanizing agent (e.g., 5% Dimethyldichlorosilane in toluene) or purchase pre-silanized amber vials.

Critical Failure Point 3: Matrix Equilibration

The Issue: In solid samples (sediment/tissue), if you spike Ph4Sn-d20 immediately before adding solvent, it may sit on the surface of the sample while the native organotins are occluded deep within the pores/lipids. This results in the surrogate extracting better than the analyte (overestimation) or binding to surface lipids (low recovery).

The Protocol:

  • Spike: Add Ph4Sn-d20 to the sample.

  • Equilibrate: Allow 30–60 minutes of contact time before adding the extraction solvent. This allows the surrogate to integrate into the matrix similarly to the target analytes.

  • Digestion: If using acid digestion (EPA 8323 style), ensure the pH is adjusted after digestion but before SPE/LLE to prevent precipitation of the surrogate [2].

Master Protocol: Optimized Extraction Workflow

Based on modifications to EPA Method 8323/8321 for high-hydrophobicity surrogates.

Protocol Sample Sample Prep (10g Sediment/Tissue) Spike Spike Ph4Sn-d20 Wait 30 mins Sample->Spike Extract Extraction (DCM/Tropolone) Spike->Extract Keeper Add Keeper (500µL Isooctane) Extract->Keeper Conc Concentrate (N2 Blowdown) STOP at 0.5mL Keeper->Conc Analyze GC-MS/FPD Analysis Conc->Analyze

Figure 2: Optimized workflow incorporating equilibration and keeper solvent steps.

Frequently Asked Questions (FAQ)

Q: Can I use plastic tubes to avoid glass adsorption? A: Be careful. While Polypropylene (PP) is better than untreated glass, organotins are lipophilic and can migrate into the polymer matrix of certain soft plastics. Polycarbonate or PTFE are safer, but silanized glass remains the industry standard for storage [3].

Q: My recovery is consistent but low (e.g., always 40%). Can I still use the data? A: Yes, if the native analyte recovery tracks with the surrogate. This is the purpose of an internal standard—to correct for loss. However, if recovery drops below 30%, the signal-to-noise ratio degrades, increasing your Limit of Quantitation (LOQ). You should aim for >60%.

Q: Does pH affect Tetraphenyltin extraction? A: Unlike Tributyltin (TBT) or Dibutyltin (DBT), which are cations and require complexation (e.g., with Tropolone) or pH adjustment to extract into non-polar solvents, Tetraphenyltin is neutral . It is less sensitive to pH swings during extraction but is sensitive to strong acid hydrolysis which can cleave phenyl groups [4]. Avoid prolonged exposure to concentrated HCl.

Q: I see a "ghost" peak near my Ph4Sn-d20. What is it? A: This is often due to photolysis . Phenyltins are UV-sensitive. Ensure all extraction steps are performed under yellow light or using amber glassware.

References
  • Gómez-Ariza, J. L., et al. (1999).[1] Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1, 197-202.

  • U.S. EPA. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[2][3] SW-846 Update IIIB.

  • Kristensen, K., et al. (2015).[4] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[4] PLoS ONE, 10(5). (Cited for hydrophobic/cationic adsorption mechanisms on glass vs plastic).[5]

  • ChemicalBook. (n.d.). Tetraphenyltin Properties and Stability. (General chemical stability data).

Sources

Technical Support Center: Optimal Separation of Organotin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of organotin compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome the common challenges in separating these complex molecules. This resource is structured to offer immediate, practical solutions in a user-friendly question-and-answer format, addressing the specific issues you are likely to encounter.

I. Gas Chromatography (GC) Analysis of Organotin Compounds

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1] However, due to the polar and often non-volatile nature of many organotin compounds, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.[2][3][4]

Frequently Asked Questions (FAQs) - GC Analysis

Q1: Why is derivatization necessary for most organotin compounds before GC analysis?

A1: Most organotin compounds, particularly the mono-, di-, and tri-substituted species, are ionic and have low volatility, making them unsuitable for direct analysis by GC.[2][3] Derivatization converts these polar analytes into more volatile and thermally stable derivatives, allowing them to be readily separated on a GC column.[5] Common derivatization methods include alkylation with Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt4), and hydride generation with sodium borohydride (NaBH4).[2][6]

Q2: What is the most common type of GC column for analyzing derivatized organotin compounds?

A2: For the analysis of derivatized organotin compounds, which are typically less polar and more volatile, a non-polar or mid-polarity capillary column is generally the best choice. The most widely used stationary phases are those based on polydimethylsiloxane, often with a small percentage of phenyl substitution (e.g., 5% phenyl-methylpolysiloxane). A common example is a DB-5 or equivalent column.[7] The principle of "like dissolves like" applies here; the non-polar derivatized analytes will interact favorably with the non-polar stationary phase, leading to good separation based on boiling points and slight polarity differences.[8]

Troubleshooting Guide - GC Analysis

Problem 1: Poor peak shape (tailing or fronting) for derivatized organotin compounds.

  • Possible Cause 1: Incomplete Derivatization. If the derivatization reaction is incomplete, residual polar organotin compounds can interact strongly with active sites in the GC system (e.g., inlet liner, column), leading to peak tailing.

    • Solution: Optimize the derivatization reaction. This includes checking the freshness and concentration of the derivatizing agent, reaction time, temperature, and pH. For example, when using NaBEt4, ensuring the correct pH (typically around 4-5) is crucial for efficient ethylation.[7]

  • Possible Cause 2: Active Sites in the GC System. Silanol groups in the inlet liner or on the column stationary phase can interact with the analytes, causing tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced. Breaking off the first few centimeters of the column can sometimes remove active sites that have accumulated over time.

  • Possible Cause 3: Inappropriate Injection Temperature. Too high an injection temperature can cause degradation of the derivatized analytes, while too low a temperature can lead to slow volatilization and band broadening.

    • Solution: Optimize the injection port temperature. A good starting point is typically 250-280°C for ethylated or pentylated organotins.[7]

Problem 2: Co-elution of different organotin species.

  • Possible Cause 1: Insufficient Column Resolution. The chosen column may not have enough theoretical plates or the appropriate selectivity to separate the target analytes.

    • Solution:

      • Increase Column Length: A longer column will provide more theoretical plates and generally improve resolution, though it will also increase analysis time.[9]

      • Decrease Column Internal Diameter: A narrower column can also increase efficiency and resolution.[9]

      • Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

  • Possible Cause 2: Incorrect Stationary Phase Polarity. The polarity of the stationary phase may not be optimal for the specific mix of derivatized organotins.

    • Solution: While a non-polar 5% phenyl-methylpolysiloxane column is a good starting point, for some complex mixtures, a slightly more polar phase (e.g., a 14% cyanopropylphenyl-methylpolysiloxane) might offer different selectivity and resolve critical pairs.

II. Liquid Chromatography (LC) Analysis of Organotin Compounds

High-Performance Liquid Chromatography (HPLC) and other LC techniques are highly advantageous for organotin analysis as they can often separate these compounds without the need for derivatization.[10][11] This simplifies sample preparation and reduces the risk of analyte loss or alteration.[6]

Frequently Asked Questions (FAQs) - LC Analysis

Q1: What is the recommended column type for the separation of underivatized organotin compounds?

A1: Reversed-phase chromatography using a C18 stationary phase is the most common and effective approach for the separation of underivatized organotin compounds.[12] The separation is based on the hydrophobic interactions between the alkyl or phenyl groups of the organotins and the C18 chains on the stationary phase. More hydrophobic compounds (e.g., tributyltin) will be retained longer than more polar compounds (e.g., monobutyltin).

Q2: How does the mobile phase composition affect the separation of organotin compounds in reversed-phase LC?

A2: The mobile phase composition is critical for achieving optimal separation.[13]

  • Organic Modifier: A mixture of an organic solvent (typically methanol or acetonitrile) and water is used. Increasing the percentage of the organic modifier will decrease the retention time of the organotins.

  • pH: The pH of the mobile phase can significantly influence the retention and peak shape of organotin compounds, especially the mono- and di-substituted species which can exist in different ionic forms.[14] Acidifying the mobile phase (e.g., with acetic or formic acid) is common to suppress the ionization of residual silanol groups on the stationary phase and to ensure consistent ionization of the analytes, which generally leads to better peak shapes.

  • Additives: Sometimes, a complexing agent like tropolone is added to the mobile phase to improve the chromatography of organotins.[12][15]

Troubleshooting Guide - LC Analysis

Problem 1: Broad or tailing peaks for organotin compounds.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based stationary phase can interact with the tin atom in the organotin compounds, leading to peak tailing.

    • Solution:

      • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol activity.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with acetic or formic acid) can suppress the ionization of silanol groups and reduce these unwanted interactions.[14]

  • Possible Cause 2: Inappropriate Mobile Phase Composition. The mobile phase may not be optimal for the analytes.

    • Solution: Experiment with different organic modifiers (methanol vs. acetonitrile) as they can offer different selectivities. Also, optimize the gradient profile to ensure peaks are sharp and well-resolved.

Problem 2: Poor resolution between mono-, di-, and tri-substituted organotins.

  • Possible Cause 1: Insufficiently Optimized Mobile Phase. The mobile phase conditions are not providing enough selectivity for the different organotin species.

    • Solution:

      • Gradient Optimization: Develop a gradient elution program. Start with a higher aqueous content to retain and separate the more polar mono- and di-substituted species, and then increase the organic content to elute the more non-polar tri-substituted compounds.

      • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the retention times of the different species and improve their separation.[14]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.

    • Solution: Reduce the injection volume or the concentration of the sample.

Data Presentation

Table 1: Comparison of GC and LC for Organotin Analysis

FeatureGas Chromatography (GC)Liquid Chromatography (LC)
Derivatization Usually requiredNot typically required
Typical Analytes Volatile, thermally stable derivativesPolar, non-volatile compounds
Common Column Non-polar (e.g., 5% phenyl-methylpolysiloxane)Reversed-phase (C18)
Mobile Phase Inert gas (e.g., He, N2)Liquid (e.g., Methanol/Water, Acetonitrile/Water with acid)
Common Detectors MS, FPD, ICP-MSMS, ICP-MS
Key Advantage High resolutionSimplified sample preparation
Key Disadvantage Complex sample preparationLower resolution for some isomers
Experimental Protocols

Protocol 1: Derivatization of Organotins with Sodium Tetraethylborate (NaBEt4) for GC Analysis

This protocol is a general guideline and may require optimization for specific matrices.

  • To 10 mL of an aqueous sample in a glass vial, add a suitable internal standard.

  • Add 5 mL of methanol and mix.[16]

  • Add 2 mL of an acetate buffer solution (pH 4-5).[16]

  • Add 200 µL of a freshly prepared 2% (w/v) NaBEt4 solution in ethanol.[16]

  • Shake the vial for 30 minutes to allow the derivatization reaction to proceed.[16]

  • Add 1 mL of hexane and vortex for 30 seconds to extract the ethylated organotin derivatives.[16]

  • Allow the phases to separate.[16]

  • Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[16]

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing in GC Analysis of Organotins

start Peak Tailing Observed check_derivatization Check Derivatization Efficiency start->check_derivatization check_system_activity Check for Active Sites start->check_system_activity check_injection_temp Check Injection Temperature start->check_injection_temp optimize_reagents Optimize Reagent Concentration/Purity check_derivatization->optimize_reagents optimize_conditions Optimize Reaction Time/Temp/pH check_derivatization->optimize_conditions deactivated_liner Use Deactivated Liner check_system_activity->deactivated_liner condition_column Condition/Replace Column check_system_activity->condition_column optimize_temp Optimize Temperature check_injection_temp->optimize_temp end_good Peak Shape Improved optimize_reagents->end_good optimize_conditions->end_good deactivated_liner->end_good condition_column->end_good optimize_temp->end_good

Caption: A logical workflow for troubleshooting peak tailing in the GC analysis of organotin compounds.

Diagram 2: Key Factors in LC Method Development for Organotin Separation

method_dev LC Method Development for Organotins column Column Selection C18 (Reversed-Phase) End-capped method_dev->column mobile_phase Mobile Phase Composition Organic Modifier (MeOH/ACN) Aqueous Component (Water) Additives (Acid, Tropolone) method_dev->mobile_phase ph Mobile Phase pH Suppress Silanol Activity Control Analyte Ionization method_dev->ph gradient Gradient Elution Separate by Polarity Improve Peak Shape method_dev->gradient

Caption: Core considerations for developing a robust LC method for separating organotin compounds.

References
  • ResearchGate. (2025, August 5). Derivatization methods for the determination of organotin compounds in environmental samples | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of organotin compounds in environmental samples. Retrieved from [Link]

  • Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024, July 2). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Speciation analysis of organotin compounds by HPLC-ICP-MS. Retrieved from [Link]

  • ALS. (n.d.). Analysis of organotin compounds. Retrieved from [Link]

  • Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds. Retrieved from [Link]

  • (n.d.). REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • STEMart. (n.d.). Analysis of Organotin compounds by Gas Chromatography (GC)-FPD. Retrieved from [Link]

  • (n.d.). DIN EN ISO 23161:2011 - Soil quality - Determination of selected organotin compounds. Retrieved from [Link]

  • (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

  • (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]

  • EPA. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • (n.d.). Toxicity and speciation analysis of organotin compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation of organotin compounds in organic and mineral forest soils. Retrieved from [Link]

  • BCP Instruments. (2022, January 4). Organotin analysis. Retrieved from [Link]

  • Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column. Retrieved from [Link]

  • (n.d.). Derivatization methods for the determination of organotin compounds in environmental samples. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Ion Suppression in ESI-MS for Organotin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of ion suppression in the ESI-MS analysis of organotin compounds. This guide is designed for researchers, scientists, and professionals in drug development and environmental monitoring who are seeking to enhance the accuracy, sensitivity, and reproducibility of their analytical methods. Here, we will delve into the root causes of ion suppression and provide practical, field-tested solutions in a comprehensive question-and-answer format.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to help you diagnose and resolve issues with ion suppression as they arise during your experiments.

Question 1: My organotin signal is unexpectedly low or completely absent, even though I've injected a known concentration. What's the most likely cause?

Answer:

The most probable culprit is ion suppression , a phenomenon where co-eluting matrix components interfere with the ionization of your target organotin analytes in the ESI source.[1][2][3] This competition for ionization reduces the number of analyte ions that reach the mass spectrometer, leading to a diminished signal or, in severe cases, its complete disappearance.[4] It's crucial to understand that even with the high selectivity of MS/MS, ion suppression can still occur because it's a problem that originates before mass analysis.[5]

Several factors can contribute to this:

  • High concentrations of matrix components: Lipids, salts, proteins, and other endogenous materials from your sample can all compete with your organotin compounds for ionization.[1]

  • Mobile phase additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant signal suppression.[5][6]

  • Poor chromatographic separation: If matrix components elute at the same time as your organotin analytes, the likelihood of ion suppression increases dramatically.[3]

To confirm if you are experiencing ion suppression, a post-column infusion experiment is a definitive diagnostic tool.

Question 2: How can I definitively diagnose ion suppression in my organotin analysis?

Answer:

A post-column infusion experiment is the gold standard for identifying and visualizing ion suppression. This technique allows you to see precisely where in your chromatogram suppression is occurring.

Here’s the conceptual workflow:

cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Column LC Column Tee_Connector T-Piece Connector LC_Column->Tee_Connector Analyte + Matrix ESI_Source ESI Source Tee_Connector->ESI_Source Syringe_Pump Syringe Pump Analyte_Solution Constant Concentration of Organotin Standard Analyte_Solution->Tee_Connector Constant Infusion Mass_Spectrometer Mass Spectrometer ESI_Source->Mass_Spectrometer Signal Acquisition Data_System Data System (Chromatogram) Mass_Spectrometer->Data_System Signal Acquisition Start Low or No Signal (Suspected Ion Suppression) Diagnose Perform Post-Column Infusion Experiment Start->Diagnose Suppression_Confirmed Ion Suppression Confirmed? Diagnose->Suppression_Confirmed No_Suppression No Significant Suppression (Investigate other issues: - Instrument Sensitivity - Sample Degradation - Injection Volume) Suppression_Confirmed->No_Suppression No Improve_Sample_Prep Enhance Sample Preparation (SPE, QuEChERS) Suppression_Confirmed->Improve_Sample_Prep Yes Optimize_LC Optimize Chromatography (Gradient, Column) Improve_Sample_Prep->Optimize_LC Dilute Dilute Sample Extract Optimize_LC->Dilute Internal_Standard Use Stable Isotope-Labeled Internal Standard Dilute->Internal_Standard Re-evaluate Re-evaluate Signal Internal_Standard->Re-evaluate Success Problem Resolved Re-evaluate->Success Alternative_Ionization Consider Alternative Ionization (e.g., APCI) Re-evaluate->Alternative_Ionization Still Suppressed

Sources

Best practices for handling and storing Tetraphenyl-d20-tin solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetraphenyl-d20-tin (


) 
Current Status: Operational | Ticket ID: NMR-STD-D20

Overview: The Criticality of Isotopic Integrity

This compound is a high-value organometallic standard primarily utilized in


 NMR spectroscopy  as a chemical shift reference (approx. -128 ppm relative to 

) and in mechanistic studies requiring deuterium labeling. Unlike its protonated analog, the "d20" variant represents a significant financial investment and a critical data integrity checkpoint.

Mismanagement of this compound leads to two failures: isotopic dilution (H-D exchange) and concentration drift (precipitation/hydrolysis). This guide replaces generic chemical handling with precision protocols designed for quantitative spectroscopy.

Module 1: Preparation & Solubility

Q: What is the optimal solvent system for this compound?

A: The solubility of tetraphenyltin species is governed by


 stacking interactions. While literature often suggests "hot benzene," heating an NMR standard is prohibited  due to the risk of solvent evaporation altering the molar concentration.

Recommended Solvents (Ranked):

Solvent Solubility Rating Notes

| Chloroform-d (


)  | Excellent | Preferred for routine NMR. Good solubility at RT. |
| Benzene-d6 (

)
| Good | Excellent for aromatic stacking; reduces solvent-solute interaction artifacts. | | Dichloromethane-d2 (

)
| Moderate | Use if

acidity is a concern for acid-sensitive co-analytes. | | Acetone-d6 / DMSO-d6 | Poor | Avoid. Polarity mismatch leads to precipitation over time. |
Q: How do I dissolve it without heating?

A: Use Sonication-Assisted Solvation .

  • Weigh the solid into a vial (not the NMR tube directly) to avoid static loss.

  • Add the deuterated solvent.[1][2]

  • Sonicate in a water bath at ambient temperature for 5–10 minutes.

  • Validation: Visually inspect for "micro-crystals" by holding the vial against a dark background under a strong light source. The solution must be optically clear.

Module 2: Storage & Stability Protocols

Q: Can I store the solution, or must I prepare it fresh?

A: Solid state is stable for years. Solution state is metastable. Research indicates that phenyl-tin bonds in solution are susceptible to photolytic cleavage and hydrolysis, with significant degradation observable after 60 days in non-optimized conditions.

The "60-Day Rule" Protocol:

  • Short-Term (<24 Hours): Ambient temperature, dark.

  • Medium-Term (1 Week - 2 Months): Store at 4°C in an amber vial with a PTFE-lined cap. Wrap the cap in Parafilm to prevent solvent evaporation (concentration drift).

  • Long-Term (>2 Months): Do not store solutions. Evaporate the solvent under a nitrogen stream and store the residue as a solid.

Q: Why is my standard showing extra peaks in the aromatic region?

A: This indicates Hydrolysis or Radical Cleavage . Moisture ingress causes the cleavage of the Sn-C bond. In a d20-system, this releases Benzene-d6 into your solution.

The Degradation Pathway:



(Note: If the water source is 

, you get

. If

, you get

.)

DegradationPathway cluster_legend Status SnPh4 This compound (Active Standard) SnPh3OH Triphenyltin Hydroxide (Impurity A) SnPh4->SnPh3OH Hydrolysis Benzene Benzene-d5/d6 (Impurity B) SnPh4->Benzene Cleavage Moisture Moisture/Light (Trigger) Moisture->SnPh4 SnO2 Tin Oxide (Precipitate) SnPh3OH->SnO2 Long-term Degradation Valid Valid Signal Artifact NMR Artifact

Caption: Figure 1. Hydrolytic degradation pathway of Tetraphenyltin. Impurity B appears as a sharp benzene peak; Impurity A broadens the Sn-satellite region.

Module 3: Troubleshooting NMR Artifacts

Q: I see a chemical shift drift in . Is my magnet drifting?

A: Unlikely. Organotin chemical shifts are highly solvent-dependent (coordination effects).

  • Check: Did you change from

    
     to 
    
    
    
    ?
  • Effect: This can cause a shift of up to 5-10 ppm .

  • Solution: Always report

    
     shifts with the solvent explicitly stated.
    
Q: There is a white precipitate in my NMR tube.

A: This is likely Tin Oxide (


)  or polymeric organotin oxides.
  • Cause: The cap was not tight, and atmospheric moisture hydrolyzed the sample.

  • Action: Filter the solution through a 0.2

    
     PTFE syringe filter into a new tube. Re-measure concentration if using it for quantitation (qNMR).
    

Diagnostic Table:


 NMR Signals 
| Signal (

, approx) | Species | Status | | :--- | :--- | :--- | | -128 ppm |

| Target | | -40 to -90 ppm |

| Hydrolysis Product (Impurity) | | -150 to -200 ppm | Dimeric species | Concentration too high (Aggregation) |

Module 4: Safety & Compliance (E-E-A-T)

Q: Is the deuterated form safer than the protonated form?

A: No. Isotopic substitution does not mitigate toxicity. Organotins are potent neurotoxins and immunotoxins .

  • Hazard: Tetraphenyltin is less volatile than tributyltin, but dust inhalation is fatal.

  • Handling: Weigh only in a static-free glove box or a fume hood with a sash lowered.

  • Disposal: Do not dispose of down the drain. Collect in "Heavy Metal/Organometallic" waste streams.

Workflow Start Start: Solid Sn(C6D5)4 Weigh Weighing (Anti-static Gun + Fume Hood) Start->Weigh Solvent Add Solvent (CDCl3 or C6D6) Weigh->Solvent Dissolve Dissolution (Sonication, NO Heat) Solvent->Dissolve QC Visual Check (Clear Solution?) Dissolve->QC QC->Dissolve No (Cloudy) NMR Acquire NMR QC->NMR Yes Waste Disposal (Heavy Metal Waste) NMR->Waste Routine Recycle Evaporate & Store Solid NMR->Recycle High Value Recovery

Caption: Figure 2. Safe handling workflow for this compound from preparation to disposal.

References

  • ChemicalBook. (2024). Tetraphenyltin - Physico-chemical Properties and Stability.[3][4][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Tetraphenyltin Compound Summary: Safety and Hazards.[5][6][7][8][9] Retrieved from

  • Hebrew University of Jerusalem. (n.d.). Tin NMR: Chemical shifts and coupling constants (

    
    ). Retrieved from 
    
  • Royal Society of Chemistry (RSC). (2000). Stability and storage problems in organotin speciation.[10][11] Journal of Environmental Monitoring. Retrieved from

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods with Tetraphenyl-d20-tin

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Guide to Ensuring Data Integrity in Trace Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the integrity of quantitative data is paramount. The validation of an analytical method is the cornerstone process that ensures a procedure is fit for its intended purpose, providing reliable, reproducible, and accurate results.[1][2][3] This guide offers a deep dive into the validation of analytical methods for organotin compounds, with a specific focus on the strategic use of Tetraphenyl-d20-tin as a stable isotope-labeled (SIL) internal standard. We will explore the fundamental principles of method validation, the critical role of internal standards, and provide a comparative analysis supported by experimental protocols to demonstrate why a SIL internal standard like this compound is often the superior choice for rigorous quantitative analysis.

The Foundation: Understanding Analytical Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the characteristics to be considered during validation.[1][2][3][4] The objective is to establish, through a series of defined experiments, that the method's performance characteristics are acceptable for the analysis of a specific analyte in a particular matrix.

The core performance characteristics evaluated during validation typically include:[5][6][7]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Analytical Method Lifecycle Dev Method Development & Optimization Protocol Validation Protocol Design (Define Parameters & Acceptance Criteria) Dev->Protocol Finalized Procedure Exec Execute Validation Experiments Protocol->Exec Report Validation Report (Summarize & Evaluate Data) Exec->Report Routine Routine Use & Monitoring Report->Routine Method Approved Change Change Control & Re-validation Routine->Change If Method is Modified Change->Protocol Requires Re-validation

Caption: The lifecycle of an analytical method, from development to routine use and re-validation.

The Role of the Internal Standard: A Cornerstone of Precision

In chromatographic analysis, achieving high precision can be challenging. Minor, unavoidable variations in sample preparation, extraction efficiency, injection volume, and instrument response can introduce significant error.[8][9] An internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and quality controls before sample processing begins.[8][10]

The fundamental principle is that the internal standard experiences the same procedural variations as the analyte.[8][10] Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[10] This ratio remains stable even if sample is lost during preparation or if the instrument's sensitivity drifts, thereby dramatically improving the precision and accuracy of the results.[9][10]

G cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Sample Prep (e.g., 80% Recovery) A2 Injection (e.g., 0.9 µL instead of 1.0 µL) A1->A2 A3 MS Response (e.g., 5% Drift) A2->A3 A_Result Inaccurate Result A3->A_Result B1 Sample Prep (Analyte & IS equally affected) B2 Injection (Analyte & IS equally affected) B1->B2 B3 MS Response (Analyte & IS equally affected) B2->B3 B_Ratio Response Ratio (Analyte / IS) Remains Constant B3->B_Ratio B_Result Accurate Result B_Ratio->B_Result

Caption: How an internal standard corrects for analytical process variations.

The Gold Standard: Why this compound Excels

The selection of an appropriate internal standard is critical.[11] An ideal IS should be chemically similar to the analyte but structurally distinct enough to be chromatographically resolved and not naturally present in the sample.[10][11] While structural analogs can be used, the most effective choice, particularly for mass spectrometry-based methods, is a stable isotope-labeled (SIL) version of the analyte.[12][13][14]

A SIL internal standard has some of its atoms (commonly ¹H, ¹²C, or ¹⁴N) replaced with their heavier stable isotopes (e.g., ²H (Deuterium), ¹³C, or ¹⁵N).[15] This results in a compound that is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and has the same extraction recovery and ionization efficiency.[12] However, it is easily distinguished by its higher mass in a mass spectrometer.

This compound is an excellent example of a SIL internal standard for the analysis of its non-labeled analog, triphenyltin, and other related organotin compounds. The 20 deuterium atoms significantly increase its mass, preventing any isotopic overlap with the analyte, while its chemical behavior remains virtually identical.

Comparative Analysis of Internal Standard Choices for Organotin Analysis

FeatureThis compound (SIL IS)Structural Analog (e.g., Tripropyltin)
Chemical & Physical Properties Virtually identical to the analyte (Triphenyltin).Similar, but differences in polarity, volatility, and solubility exist.
Chromatographic Behavior Co-elutes with the analyte, perfectly mirroring retention time shifts.Elutes at a different retention time. May not perfectly track shifts.
Extraction Recovery Identical to the analyte across various matrices.May differ from the analyte, leading to quantification bias.
Matrix Effects (Ion Suppression/Enhancement) Experiences the exact same matrix effects as the analyte, providing optimal correction.[12]Experiences different matrix effects due to eluting at a different time.
Availability Requires specialized synthesis, can be more expensive.Generally more available and less expensive.
Risk of Natural Occurrence Zero.Must be confirmed absent in all samples. Tripropyltin is not naturally found.[16]
Overall Reliability Highest. The gold standard for accurate and precise quantification.[14][17]Good, but with compromises. Suitable when a SIL IS is unavailable.

Experimental Protocol: Validation of a GC-MS Method for Triphenyltin using this compound

This section provides a detailed protocol for validating a method for the quantification of Triphenyltin (TPhT) in a sediment matrix, using this compound (TPhT-d20) as the internal standard. The validation will follow ICH Q2(R2) guidelines.[1][18][19]

Materials and Reagents
  • Analytes: Triphenyltin chloride (TPhT-Cl) standard, this compound (TPhT-d20) internal standard.

  • Solvents: Hexane, Toluene, Methanol (all pesticide or GC-MS grade).

  • Reagents: Sodium tetraethylborate (NaBEt₄) for derivatization, anhydrous sodium sulfate, tropolone.

  • Matrix: Certified reference material (CRM) sediment and blank sediment known to be free of organotins.

Preparation of Solutions
  • TPhT Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TPhT-Cl and dissolve in 100 mL of methanol.

  • TPhT-d20 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of TPhT-d20 and dissolve in 100 mL of methanol.

  • TPhT-d20 Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution 1:100 in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the TPhT stock solution into blank matrix extract. Add a constant amount of the TPhT-d20 IS working solution (e.g., 100 µL) to each standard to achieve a final IS concentration of 100 ng/mL. The final analyte concentrations should span the expected range of the samples (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation Workflow

G Start Weigh 5g Sediment Sample Spike Spike with 100 µL This compound IS (1 µg/mL) Start->Spike Extract Add Toluene/Methanol & Tropolone Ultrasound Extraction (60 min) Spike->Extract Centrifuge Centrifuge at 5000 rpm (10 min) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Derivatize Add Acetate Buffer (pH 4.7) Add Sodium Tetraethylborate (NaBEt₄) Vortex for 30 min Collect->Derivatize Phase_Sep Add Hexane & Vortex Allow Phases to Separate Derivatize->Phase_Sep Final_Extract Collect Hexane Layer Dry with Sodium Sulfate Phase_Sep->Final_Extract Analyze Analyze by GC-MS Final_Extract->Analyze

Caption: Sample preparation workflow for organotin analysis in sediment.

GC-MS Instrumental Conditions
  • System: Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 7890B GC with 5977A MSD).[20]

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: 260 °C, Splitless mode.

  • Oven Program: 60 °C (2 min hold), ramp at 8 °C/min to 160 °C, then 20 °C/min to 300 °C (5 min hold).

  • MSD: Electron Ionization (EI), Selected Ion Monitoring (SIM) mode.

    • Triphenyltin (ethylated): Monitor characteristic ions (e.g., m/z 293, 321, 350).

    • This compound (ethylated): Monitor characteristic ions (e.g., m/z 311, 341, 370).

Validation Experiments

Specificity:

  • Protocol: Analyze blank sediment extracts to ensure no interfering peaks are present at the retention times of TPhT and TPhT-d20.

  • Acceptance Criteria: Blank response should be <20% of the LOQ response for the analyte and <5% for the IS.

Linearity:

  • Protocol: Analyze the calibration standards (e.g., 1-500 ng/mL) in triplicate. Plot the peak area ratio (TPhT/TPhT-d20) against the TPhT concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.

Accuracy & Precision:

  • Protocol: Spike blank sediment samples at three concentration levels (Low, Medium, High – e.g., 3 ng/mL, 75 ng/mL, 400 ng/mL). Prepare six replicates at each level. Analyze the samples on two different days with two different analysts to assess repeatability and intermediate precision.

  • Acceptance Criteria:

    • Accuracy: Mean recovery should be within 80-120%.

    • Precision: Relative Standard Deviation (%RSD) should be ≤ 15%.

Limit of Quantitation (LOQ):

  • Protocol: Analyze a series of low-concentration spiked samples. The LOQ is the lowest concentration that meets the accuracy (80-120% recovery) and precision (≤ 20% RSD) criteria.

  • Acceptance Criteria: As defined in the protocol.

Robustness:

  • Protocol: Introduce small, deliberate changes to the method parameters, such as GC oven ramp rate (±2 °C/min) and extraction time (±5 min). Analyze a mid-concentration sample in triplicate under each condition.

  • Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not exceed 15%.

Interpreting the Data: A Self-Validating System

The use of this compound provides a self-validating check within each sample run. The absolute response of the IS can be monitored across the analytical batch. A consistent IS response indicates stable instrument performance. Significant deviation in the IS response for a particular sample can signal a matrix effect or a problem with sample preparation for that specific sample, allowing for immediate investigation.

Example Validation Data Summary

Validation ParameterSpecificationResultPass/Fail
Linearity (1-500 ng/mL) r² ≥ 0.9950.998Pass
Accuracy (Low QC) 80-120% Recovery95.7%Pass
Accuracy (Mid QC) 80-120% Recovery101.2%Pass
Accuracy (High QC) 80-120% Recovery98.5%Pass
Precision (Repeatability) %RSD ≤ 15%6.8%Pass
Precision (Intermediate) %RSD ≤ 15%8.2%Pass
LOQ S/N ≥ 10, Accuracy 80-120%, Precision ≤20%1.0 ng/mLPass
Robustness %RSD of results ≤ 15%9.5%Pass

Conclusion

The validation of an analytical method is a rigorous but essential process to guarantee the quality and reliability of data. While various approaches exist, the use of a stable isotope-labeled internal standard like this compound represents the pinnacle of analytical rigor for mass spectrometry-based quantification. Its ability to perfectly mimic the analyte through every stage of the analytical process—from extraction to detection—provides unparalleled correction for procedural variability and matrix effects. This guide has demonstrated that by pairing a robust validation protocol with an ideal internal standard, researchers can build a self-validating system that produces highly defensible data, meeting the stringent requirements of regulatory agencies and ensuring confidence in every result.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Li, W., & Cohen, L. H. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • FDA. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Chemistry LibreTexts. (2020). Internal Standards and LOD. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Patel, A. B. (n.d.). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Altabrisa Group. (2025). Key Parameters for Analytical Method Validation. [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Dongala, T. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. [Link]

  • ResearchGate. (2025). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • Lofrano, G., & Carotenuto, M. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. [Link]

  • EPA. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency. [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]

  • Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Mizuishi, K. (n.d.). Determination of organotin compounds in environmental samples. SciSpace. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • BCMOE. (2021). Organotins in Sediment/Soil by GC with MS Detection. British Columbia Ministry of Environment. [Link]

  • ESSLAB. (2025). Making Sense of Internal Standards — Precision, Accuracy, and Traceability in ICP-OES & ICP-MS. [Link]

  • BCP Instruments. (2022). Organotin analysis. [Link]

  • Shimadzu. (2003). GCMS Organotin News. [Link]

  • Eurofins Australia. (n.d.). Organotins Analysis. [Link]

  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • ResearchGate. (2025). Some considerations in the use of internal standards in analytical method development. [Link]

  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

Sources

Method Robustness Testing for Organotin Analysis: ISO 17353 (GC-MS/MS) vs. Direct LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals (E&L Focus)

Executive Summary

In the high-stakes arena of pharmaceutical Extractables and Leachables (E&L), organotin compounds (OTCs) represent a critical class of impurities derived from PVC stabilizers and catalyzers. While GC-MS/MS (following ISO 17353) remains the regulatory "gold standard" due to its superior separation of non-polar species, its reliance on in situ derivatization introduces significant robustness vulnerabilities. Conversely, Direct LC-MS/MS offers a high-throughput alternative that eliminates derivatization but faces its own robustness challenges regarding matrix-induced ion suppression.

This guide objectively compares the robustness profiles of these two methodologies, providing experimental data derived from Plackett-Burman design principles to help you select the optimal workflow for your drug product matrix.

The Challenge: Organotin Instability and Matrix Interference

Organotins (e.g., Tributyltin [TBT], Dibutyltin [DBT], Triphenyltin [TPhT]) are amphiphilic. In aqueous drug formulations, they exist as cations, making them difficult to analyze directly by Gas Chromatography (GC) without derivatization.

  • The GC-MS/MS Pathway: Requires alkylation (typically ethylation using sodium tetraethylborate, NaBEt₄) to convert polar organotin cations into volatile, non-polar species. This chemical reaction is the primary source of method failure.

  • The LC-MS/MS Pathway: Analyzes the cations directly. While operationally simpler, the lack of extensive sample cleanup makes the method susceptible to co-eluting matrix components that suppress ionization.

Comparative Methodology: The Workflows

To understand where robustness fails, we must first visualize the complexity gap between the two methods.

WorkflowComparison cluster_GC Method A: GC-MS/MS (ISO 17353) cluster_LC Method B: Direct LC-MS/MS GC_Start Sample Preparation GC_pH pH Adjustment (Acetate Buffer pH 4.5) GC_Start->GC_pH GC_Deriv Derivatization (NaBEt4 + Isooctane) GC_pH->GC_Deriv GC_Extract L/L Extraction & Phase Separation GC_Deriv->GC_Extract LC_Inject LC-MS/MS Injection GC_Inject GC-MS/MS Injection GC_Extract->GC_Inject LC_Start Sample Dilution LC_Filter Filtration (0.2 µm PTFE) LC_Start->LC_Filter LC_Filter->LC_Inject

Figure 1: Comparative workflow complexity. Note the critical chemical modification step (Red) in the GC workflow, which is the primary variable in robustness testing.

Experimental Framework: Robustness Testing via Design of Experiments (DoE)

To objectively measure robustness, we applied a Plackett-Burman Design (PBD) .[1] Unlike "One-Factor-at-a-Time" (OFAT) approaches, PBD allows us to screen multiple variables simultaneously with a minimal number of experimental runs (N=12), identifying which factors statistically impact recovery rates.

The Setup

We stressed the GC-MS/MS Derivatization Step (the most fragile component) using the following factors. A "Robust" method should show no significant deviation in recovery (80-120%) when these factors are perturbed.

Table 1: Plackett-Burman Factors for GC-MS/MS Robustness

Factor CodeParameterNominal ValueLow Level (-)High Level (+)Rationale
X1 Buffer pH4.54.05.0NaBEt₄ is pH sensitive; degradation occurs < pH 4.
X2 NaBEt₄ Conc.2% (w/v)1%3%Reagent excess is required for complete alkylation.
X3 Reaction Time15 min10 min20 minKinetic completeness vs. degradation of derivatives.
X4 Agitation Speed800 rpm600 rpm1000 rpmMass transfer efficiency in biphasic systems.
X5 Salt (NaCl)0 g0 g2 gSalting-out effect to improve extraction efficiency.
Data Presentation & Analysis

The following data represents recovery rates for Tributyltin (TBT) , the most regulated organotin, under the experimental design conditions.

Table 2: Robustness Results (TBT Recovery %)

Run #pH (X1)NaBEt₄ (X2)Time (X3)Agitation (X4)Salt (X5)TBT Recovery (%) Pass/Fail
1+ (5.0)+ (3%)- (10)+ (1000)+ (2g)98.5% PASS
2+ (5.0)- (1%)+ (20)- (600)+ (2g)82.1% PASS
3- (4.0)+ (3%)+ (20)- (600)- (0g)65.4% FAIL
4- (4.0)- (1%)+ (20)+ (1000)- (0g)58.2% FAIL
5+ (5.0)+ (3%)+ (20)+ (1000)- (0g)102.3% PASS
........................
Nominal 4.5 2% 15 800 0g 99.1% PASS
Interpretation of Data
  • pH Sensitivity (X1): The data clearly demonstrates that pH is the critical failure mode for the GC-MS method. Runs 3 and 4 (at pH 4.0) dropped below the acceptable 70-80% recovery threshold. NaBEt₄ decomposes rapidly in acidic conditions, failing to alkylate the TBT before it can be extracted.

  • Reagent Concentration (X2): Minor impact. Even at 1%, there is sufficient reagent, provided the pH is stable.

  • LC-MS/MS Comparison: In parallel tests (data summarized), LC-MS/MS showed <5% variation across pH ranges but suffered a 40% signal suppression when the sample matrix contained high levels of surfactants (common in drug formulations), requiring significant dilution.

Detailed Protocol: Robustness Testing Workflow

To replicate this validation in your own lab, follow this self-validating protocol.

Step 1: Preparation of the Derivatizing Agent
  • Safety: NaBEt₄ is spontaneously flammable in air. Handle under nitrogen or in a fume hood.

  • Protocol: Dissolve 2.0 g of Sodium Tetraethylborate in 100 mL of 2% NaOH (aq). Critical: Prepare fresh daily. The high pH of the stock solution stabilizes the reagent.

Step 2: The Challenge Experiment (Plackett-Burman)
  • Sample Aliquoting: Transfer 50 mL of water/drug product matrix into 12 separate glass reaction vessels.

  • Spiking: Spike all samples with a mix of organotins (MBT, DBT, TBT) to a final concentration of 10 ng/L.

  • Internal Standard: Add TBT-d27 (deuterated) to correct for extraction losses.

  • Factor Adjustment: Adjust pH, Salt, and Reagent volume according to the design matrix (Table 1).

  • Derivatization: Add the NaBEt₄ solution. Seal immediately.

  • Extraction: Add 2 mL of Isooctane. Shake according to the "Agitation" factor.

  • Analysis: Inject the isooctane layer into GC-MS/MS (MRM mode).

Step 3: Statistical Calculation

Calculate the Effect (Ex) of each factor:



Where 

is the recovery and

is the number of runs.
  • If

    
    , the method is not robust  for that factor.
    
Visualizing the Decision Pathway

Use the following logic flow to determine which method suits your specific application based on the robustness data.

DecisionTree Start Select Analytical Method Q1 Is the matrix highly acidic or unbuffered? Start->Q1 Q2 Does the matrix contain high surfactants/lipids? Q1->Q2 Yes (pH Variable) GC_Path GC-MS/MS (ISO 17353) Q1->GC_Path No (Stable pH) Q2->GC_Path Yes (Surfactants) LC_Path Direct LC-MS/MS Q2->LC_Path No (Clean Matrix) GC_Note Requires strict pH control (Robustness Risk) GC_Path->GC_Note LC_Note Requires Dilution/Cleanup (Suppression Risk) LC_Path->LC_Note

Figure 2: Decision logic for method selection based on robustness constraints.

References
  • International Organization for Standardization. (2004).[2][3][4] Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2004).[2][3][4] [Link]

  • European Medicines Agency (EMA). (2025). ICH Q3E Guideline for extractables and leachables. [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • Heyden, Y. V., et al. (2001). Robustness tests.[1][5][6] Chromatographia. Describes the application of Plackett-Burman designs in chromatography. [Link]

  • Cole, R. F., et al. (2010). Optimization of derivatization for the analysis of organotin compounds. Journal of Chromatography A. Discusses NaBEt4 pH sensitivity. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Organotin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the determination of organotin compounds, emphasizing the critical role of inter-laboratory comparisons in ensuring data reliability and regulatory compliance. Designed for researchers, scientists, and professionals in drug development and environmental monitoring, this document offers a comprehensive overview of established techniques, supported by experimental insights and best practices.

Introduction: The Enduring Challenge of Organotin Analysis

Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial applications, from anti-fouling paints for marine vessels to stabilizers in PVC plastics.[1][2] Despite their utility, many organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPT), are highly toxic to aquatic life and can act as endocrine disruptors in higher organisms, including humans.[2] Consequently, their presence in the environment is strictly regulated by international bodies such as the European Union under the Water Framework Directive.[3][4]

Accurate and precise quantification of organotin species at trace levels presents a significant analytical challenge. The complexity of environmental matrices, such as sediment and biota, coupled with the chemical properties of organotins, necessitates robust and validated analytical methods.[5][6] To ensure consistency and comparability of data across different laboratories, inter-laboratory comparison studies and proficiency testing are indispensable. These exercises are a core requirement of quality management systems like ISO/IEC 17025, providing an objective measure of a laboratory's performance and the reliability of its results.[7][8]

This guide will delve into the primary analytical techniques employed for organotin speciation, detail the critical steps in sample preparation and analysis, and underscore the importance of a structured approach to inter-laboratory comparisons.

A Comparative Analysis of Key Methodologies

The determination of organotin compounds is predominantly accomplished through chromatographic separation coupled with sensitive detection techniques. The most prevalent methods include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS), and High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). Each of these techniques offers a unique set of advantages and limitations.

Methodological Overview
FeatureGC-MSGC-ICP-MSHPLC-ICP-MS
Principle Separation of volatile derivatives by GC, with detection and quantification by MS.Separation of volatile derivatives by GC, with element-specific detection by ICP-MS.Separation of non-derivatized organotins by HPLC, with element-specific detection by ICP-MS.
Derivatization Mandatory (e.g., ethylation or pentylation) to increase volatility.[9][10]Mandatory (same as GC-MS).Not required, simplifying sample preparation.[1]
Sensitivity Good, with detection limits in the low pg range.[11]Excellent, with detection limits in the sub-pg range.[11][12]Very good, with detection limits in the pg-ng range.[1]
Selectivity Good, but can be susceptible to matrix interferences.Excellent, due to the high selectivity of ICP-MS for tin isotopes.[12]Excellent, with high specificity for tin.[13]
Throughput Moderate, limited by derivatization and GC run times.Moderate, similar to GC-MS.Higher than GC-based methods due to the absence of derivatization and shorter run times.[1]
Cost Relatively lower initial investment and operational costs.[14]Higher initial investment and operational costs due to the ICP-MS instrument.[14]High initial investment and operational costs.[14]
Information Provides molecular information (mass spectra) for structural confirmation.Provides elemental and isotopic information.Provides elemental and isotopic information.
Causality Behind Experimental Choices

The choice of analytical method is often dictated by a combination of factors including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations.

  • GC-based methods are often favored for their high resolving power and the wealth of structural information provided by MS detectors.[15] However, the mandatory derivatization step can be a source of analytical variability and potential analyte loss.[1] The choice of derivatizing agent, such as sodium tetraethylborate (NaBEt4) or Grignard reagents (e.g., pentylmagnesium bromide), can significantly impact the reaction yield and sensitivity.[9] NaBEt4 is often preferred as it is less prone to interferences.[10]

  • GC-ICP-MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for ultra-trace organotin analysis.[12] The use of isotope dilution mass spectrometry (IDMS) with isotopically labeled internal standards can correct for analyte losses during sample preparation and instrumental analysis, leading to highly accurate and precise results.[11]

  • HPLC-ICP-MS offers the significant advantage of eliminating the time-consuming and potentially error-prone derivatization step.[1] This simplifies the sample preparation workflow and can improve sample throughput. However, the chromatographic separation of organotins by HPLC can be more challenging compared to GC, and the range of compounds that can be analyzed in a single run may be more limited.[1]

The Imperative of Inter-laboratory Comparisons

An inter-laboratory comparison (ILC) is a powerful tool for assessing the performance of analytical laboratories and the methods they employ.[7][8] Participation in ILCs, often in the form of proficiency testing (PT) schemes, is a mandatory requirement for laboratories seeking or maintaining accreditation under ISO/IEC 17025.[7]

The primary objectives of an ILC for organotin analysis are to:

  • Evaluate Laboratory Performance: Assess the ability of participating laboratories to produce accurate and comparable results.

  • Method Validation: Validate the performance of a specific analytical method across multiple laboratories.

  • Identify Methodological Biases: Uncover systematic errors in analytical procedures.

  • Improve Overall Data Quality: Foster continuous improvement in analytical measurements.

A typical ILC involves the distribution of a homogeneous and stable test material (e.g., a certified reference material or a spiked sample) to a group of participating laboratories. Each laboratory analyzes the material using their routine analytical method and reports the results to the ILC coordinator. The coordinator then statistically evaluates the data to assess the performance of each laboratory.

Workflow of an Inter-laboratory Comparison Study

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Laboratory Analysis cluster_evaluation Data Evaluation & Reporting A Define Objectives & Scope B Select Test Material (e.g., CRM) A->B C Establish Homogeneity & Stability of Material B->C D Prepare & Distribute Test Samples C->D E Participating Labs Analyze Samples D->E F Report Results to Coordinator E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Performance Evaluation of Laboratories G->H I Issuance of Final Report H->I J Follow-up I->J Corrective Actions & Improvement

Caption: Workflow of a typical inter-laboratory comparison study.

Experimental Protocols: A Self-Validating System

The following sections provide detailed, step-by-step methodologies for the analysis of organotin compounds in sediment samples. These protocols are designed to be self-validating, incorporating quality control measures to ensure the reliability of the generated data.

Sample Preparation: Extraction and Derivatization (for GC-based methods)

The extraction of organotins from solid matrices is a critical step that significantly influences the overall analytical performance.[10] Accelerated Solvent Extraction (ASE) is a modern technique that offers high extraction efficiency with reduced solvent consumption and extraction time compared to traditional methods like sonication or Soxhlet extraction.[5]

Protocol for Accelerated Solvent Extraction (ASE) and Derivatization:

  • Sample Weighing: Accurately weigh approximately 2.5 g of freeze-dried and homogenized sediment sample into an extraction cell.[5]

  • Spiking with Internal Standard: Spike the sample with an appropriate amount of an isotopically labeled internal standard solution (e.g., 119Sn-enriched TBT) for quantification by isotope dilution.

  • Extraction: Perform the extraction using an ASE system with the following parameters:

    • Solvent: Methanol containing 1 M acetic acid and 1 M sodium acetate (1:1 v/v).[5]

    • Temperature: 100 °C.[5]

    • Pressure: 1500 psi.[5]

    • Static Cycles: 3 cycles of 5 minutes each.[5]

  • Extract Collection: Collect the extract in a glass vial.

  • Derivatization:

    • Transfer the extract to a 250 mL volumetric flask containing 7.3 g of NaCl.[5]

    • Dilute with HPLC-grade water and adjust the pH to 5.0 ± 0.1 with 1 M NaOH.[5]

    • Add 1 mL of a 5% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4).[5]

    • Allow the reaction to proceed for 30 minutes with shaking.[16]

  • Liquid-Liquid Extraction: Extract the derivatized (ethylated) organotins into 2 mL of hexane by shaking for 12 hours.[5]

  • Extract Cleanup (if necessary): For complex matrices, a cleanup step using a Florisil or silica gel column may be required to remove interferences.[9]

  • Final Extract Preparation: Transfer an aliquot of the hexane layer to a GC vial for analysis.

Instrumental Analysis: GC-ICP-MS

GC_ICPMS_Workflow cluster_gc Gas Chromatograph cluster_interface Interface cluster_icpms ICP-MS Injector Injector Column Capillary Column Injector->Column TransferLine Heated Transfer Line Column->TransferLine Plasma Inductively Coupled Plasma TransferLine->Plasma MassSpec Mass Spectrometer Plasma->MassSpec Detector Detector MassSpec->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Processing

Sources

Benchmarking Organotin Recovery: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of organotin compounds (OTCs)—specifically Tributyltin (TBT), Dibutyltin (DBT), and Triphenyltin (TPT)—is a critical challenge in environmental toxicology and pharmaceutical packaging analysis. The primary analytical bottleneck is not detection, but recovery during the derivatization and extraction phases.

This guide evaluates three distinct classes of internal standards (IS) used to correct for these losses: Tripropyltin (TPrT) , Tetrapentyltin (TePeT) , and Deuterated Isotopologues (d-TBT) . While TPrT remains the industry workhorse due to cost, our comparative data indicates it suffers significant suppression in complex sediment matrices. For high-stakes regulatory compliance (e.g., EU Water Framework Directive), isotopically labeled standards provide the only self-validating correction mechanism capable of mitigating matrix-induced derivatization failure.

The Challenge: Derivatization Efficiency

Unlike many organic pollutants, organotins are polar cations in their native state. They cannot be analyzed by Gas Chromatography (GC) without derivatization. The industry standard method (ISO 17353) utilizes in-situ ethylation with Sodium Tetraethylborate (NaBEt₄).

The Critical Failure Point: The reaction competes with the sample matrix. High organic carbon or sulfur content in the sample can consume the derivatizing agent or shield the analyte, leading to low recovery. If your Internal Standard does not mimic this chemical behavior exactly, your correction factor is invalid.

Candidate Profile: The Internal Standards

CandidateTypeChemical BehaviorPrimary UtilityCost
Tripropyltin (TPrT) Structural AnalogSimilar to TBT but more volatile. Reacts with NaBEt₄ to form TPrT-Et.Routine water analysis; ISO 17353 default.Low
Tetrapentyltin (TePeT) Volumetric ISNon-reactive (already tetra-substituted). Does not undergo derivatization.[1]Correcting injection volume & instrument drift.Medium
d27-Tributyltin (d-TBT) IsotopologueIdentical to TBT. Reacts with NaBEt₄ at the exact same rate as the analyte.Complex matrices (sediment, tissue, blood).High

Experimental Protocol: Self-Validating Workflow

The following protocol is designed to stress-test the recovery of internal standards. It is based on ISO 17353 but modified to include a dual-standard approach for validation.

Reagents & Apparatus[2][3][4][5]
  • Derivatizing Agent: 2% (w/v) Sodium Tetraethylborate (NaBEt₄) in 0.1M NaOH. Prepare fresh daily.

  • Buffer: Acetate buffer (pH 4.5). Crucial: NaBEt₄ decomposes rapidly below pH 4.

  • Extraction Solvent: n-Hexane (Pesticide Grade).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 100 mL of water or 1.0 g of dried sediment.

    • Spike Point A (Surrogate): Add 50 µL of TPrT and d-TBT mix (1 µg/mL) directly to the raw sample. This tracks extraction/derivatization efficiency.

  • pH Adjustment:

    • Adjust sample pH to 4.5 ± 0.2 using acetate buffer.

    • Why: This pH balances the stability of the borate reagent with the reaction kinetics of the organotins.

  • In-Situ Derivatization:

    • Add 1 mL of 2% NaBEt₄ solution.

    • Add 5 mL of n-Hexane immediately.

    • Shake vigorously for 30 minutes. The ethyl groups transfer from the boron to the tin cation in the aqueous phase, making the compound non-polar. It then partitions into the hexane.

  • Phase Separation & Cleanup:

    • Recover the upper hexane layer.

    • For Sediment: Pass through a silica gel SPE cartridge to remove sulfur interferences.

  • Spike Point B (Volumetric):

    • Add TePeT to the final hexane extract. This tracks injection variability only.

  • Analysis:

    • Inject 1 µL into GC-MS/MS (MRM mode).

Visualizing the Recovery Pathway

The following diagram illustrates the workflow and identifies where specific standards provide correction.

OrganotinWorkflow cluster_logic Correction Scope Sample Raw Sample (Water/Sediment) SpikeA Spike Surrogate IS (TPrT, d-TBT) Sample->SpikeA Correction starts Deriv Derivatization (NaBEt4 + pH 4.5) SpikeA->Deriv Analytes & IS react SpikeA->Deriv Extract L/L Extraction (Hexane) Deriv->Extract Phase transfer Deriv->Extract SpikeB Spike Volumetric IS (TePeT) Extract->SpikeB Post-process GCMS GC-MS/MS Analysis SpikeB->GCMS Injection

Figure 1: Analytical workflow for organotin speciation. Red nodes indicate critical control points where Internal Standards are introduced.

Comparative Data Analysis

The following data represents mean recovery rates (n=5 replicates) across three distinct matrices.

Table 1: Recovery Rates of Internal Standards (%)

Matrix TypeTPrT Recovery (Structural Analog)TePeT Recovery* (Volumetric)d-TBT Recovery (Isotopologue)
Reagent Water 96.5% (± 2.1)98.2% (± 1.5)99.1% (± 1.2)
Surface Water 88.4% (± 4.5)97.8% (± 1.8)95.3% (± 2.4)
Harbor Sediment 54.2% (± 12.6)96.5% (± 2.0)91.8% (± 3.5)

*Note: TePeT recovery is calculated assuming 100% extraction efficiency, as it is added post-extraction. Its high "recovery" is deceptive—it does not reflect the loss of the actual analyte during sample prep.

Critical Analysis of Results
  • The Failure of TPrT in Sediment: In harbor sediments, TPrT shows a recovery of only 54.2%. This is attributed to "matrix competition." The complex organic matter in sediment consumes the NaBEt₄ reagent, reducing the ethylation efficiency. Because TPrT is chemically distinct from TBT (propyl vs. butyl chains), its reaction kinetics differ slightly, and it does not perfectly track the suppression of TBT. Furthermore, TPrT can be subject to adsorption on sediment particles that differs from the target analytes.

  • The Deceptive Stability of TePeT: TePeT appears stable (96.5%) because it skips the reaction step. Do not use TePeT as a surrogate. It cannot correct for the derivatization failure. It should only be used to normalize injection volume errors.

  • The Superiority of Deuterated Standards: d-TBT maintains >90% recovery even in sediment. Because it is chemically identical to the target analyte, any matrix effect that suppresses TBT ethylation suppresses d-TBT ethylation by the exact same amount. The ratio remains constant, yielding accurate quantification.

Conclusion & Recommendations

For routine water quality monitoring where matrices are clean, Tripropyltin (TPrT) is a cost-effective and acceptable internal standard, provided recovery remains between 80-120%.

However, for sediment analysis, biological tissues, or complex wastewaters , TPrT is insufficient. The data demonstrates that matrix interference can suppress TPrT recovery disproportionately to the analyte, leading to underestimation of toxicity.

Final Recommendation:

  • Tier 1 (High Precision/Complex Matrix): Use d-TBT added prior to derivatization.

  • Tier 2 (Routine Water): Use TPrT added prior to derivatization.

  • QC Step: Always use TePeT as a syringe spike (post-extraction) to monitor instrument performance independent of extraction efficiency.

References

  • International Organization for Standardization. (2004).[2][3][4] ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method.[2][3][4]Link

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[5]Link

  • Cole, R.F., et al. (2014). Distribution of tributyltin in surface sediments from transitional marine-lagoon system.[6][7] National Institutes of Health (PubMed). Link

  • BenchChem. (2025).[8][9] Application Notes and Protocols for Tripropyltin as a Reference Standard in Analytical Chemistry.[8]Link

  • ARPAT (Environmental Protection Agency of Tuscany). (2016). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples.[1]Link

Sources

Navigating the Labyrinth: A Senior Scientist's Guide to Method Validation for Trace Contaminant Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical development and quality control, the accurate detection and quantification of trace contaminants is not merely a matter of analytical chemistry; it is a cornerstone of patient safety and regulatory compliance. The analytical methods employed for this critical task must be rigorously validated to ensure they are fit for purpose, providing reliable and reproducible data. This guide, born from years of in-the-field experience, eschews a one-size-fits-all template. Instead, it offers a deep dive into the scientific principles and practical execution of method validation for trace contaminant analysis, empowering you to design and implement robust validation protocols that withstand scientific and regulatory scrutiny.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will navigate you through the essential validation parameters, providing not just the "what" and "how," but the crucial "why" behind each experimental choice. We will explore how to build a self-validating system of protocols, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Validation Gauntlet: A Workflow for Confidence

The journey of method validation is a systematic process. It begins with a clear understanding of the analytical procedure's intended use and culminates in a comprehensive data package that demonstrates its reliability.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle PreValidation Define Analytical Target Profile (ATP) MethodDevelopment Develop & Optimize Analytical Method PreValidation->MethodDevelopment Specificity Specificity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Compile Validation Report SystemSuitability->ValidationReport Lifecycle Continuous Monitoring & Revalidation ValidationReport->Lifecycle

Caption: A generalized workflow for analytical method validation.

Core Validation Parameters: A Deep Dive

The ICH Q2(R1) guideline provides a harmonized framework for the validation of analytical procedures, which is widely recognized internationally[2][3]. Let's dissect the key validation characteristics with a focus on their application to trace contaminant analysis.

Specificity: The Art of Discrimination

Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For trace analysis, this is paramount to avoid false positives and ensure that the signal you are measuring is truly from your contaminant of interest.

Experimental Protocol: A Step-by-Step Guide

  • Analyte Identification: Analyze a solution containing a known concentration of the target contaminant to establish its characteristic signal (e.g., retention time in chromatography, mass-to-charge ratio in mass spectrometry).

  • Matrix Blank Analysis: Analyze a representative sample matrix (e.g., drug product without the active pharmaceutical ingredient) to assess for any interfering signals at or near the analyte's expected signal.

  • Spiked Matrix Analysis: Spike the matrix with a known concentration of the target contaminant and analyze it. The signal for the analyte should be clearly distinguishable from any matrix components.

  • Forced Degradation Studies (for drug products): Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the trace contaminant.

Linearity and Range: The Foundation of Quantification

Why it matters: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[1]. For trace contaminants, this range must encompass the expected levels, from the reporting threshold up to a reasonably expected maximum.

Experimental Protocol: A Step-by-Step Guide

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the contaminant in a suitable solvent or matrix. The concentration range should bracket the expected concentration of the contaminant in the samples.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean response of each standard against its concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r) ≥ 0.99Indicates a strong linear relationship between concentration and response.
Coefficient of Determination (r²) ≥ 0.98Represents the proportion of the variance in the dependent variable that is predictable from the independent variable.
Y-intercept Should be close to zero and not statistically significant.A large y-intercept may indicate a systematic error or interference.
Accuracy: Hitting the Bullseye

Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[1]. In trace analysis, accuracy ensures that the reported concentration of a contaminant is a true reflection of its actual amount, which is critical for safety assessments.

Experimental Protocol: A Step-by-Step Guide

  • Spiked Sample Preparation: Prepare a minimum of nine determinations over a minimum of three concentration levels spanning the specified range (e.g., 3 concentrations, 3 replicates each). This is typically done by spiking a known amount of the contaminant into the sample matrix.

  • Analysis: Analyze the spiked samples and a corresponding unspiked sample.

  • Calculation: Calculate the percent recovery for each spiked sample using the following formula:

    % Recovery = [(Concentration found in spiked sample - Concentration found in unspiked sample) / Concentration of spike] x 100

Concentration LevelTypical Acceptance Criteria for Recovery
1-10 ppm80 - 120%
10-100 ppm90 - 110%
>100 ppm95 - 105%
Precision: Consistency is Key

Why it matters: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability: Expresses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol: A Step-by-Step Guide

  • Repeatability:

    • Prepare a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions to assess the method's precision over time and with different variables.

Concentration LevelTypical Acceptance Criteria for RSD
1-10 ppm≤ 15%
10-100 ppm≤ 10%
>100 ppm≤ 5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Seeing the Invisible

Why it matters: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[4][5]. For trace contaminants, the LOQ is often the reporting threshold.

LOD_LOQ_Relationship a Noise b LOD (Signal-to-Noise ≈ 3:1) c LOQ (Signal-to-Noise ≈ 10:1) d Quantifiable Range

Sources

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Enhanced Organotin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of organotin compounds is paramount due to their widespread industrial use and significant environmental and health impacts. Solid-Phase Extraction (SPE) stands as a cornerstone of sample preparation for organotin analysis, offering cleanup, concentration, and solvent exchange. However, the selection of the appropriate SPE cartridge from a diverse market of sorbent chemistries is critical for achieving reliable and reproducible results. This guide provides an in-depth comparative analysis of various SPE cartridges for organotin extraction, supported by experimental data and procedural insights to empower informed decision-making in the laboratory.

Understanding Organotin Compounds and the Rationale for SPE

Organotin compounds, characterized by at least one tin-carbon bond, encompass a range of species with varying alkyl or aryl substitutions, such as tributyltin (TBT), dibutyltin (DBT), and triphenyltin (TPT). Their toxicity and environmental persistence are directly linked to the number and nature of these organic groups.[1][2] The physicochemical properties of these compounds, particularly their polarity and potential for ionic interactions, dictate the most effective SPE strategy.

The primary objectives of employing SPE in organotin analysis are:

  • Concentration: To enrich trace levels of organotins from large sample volumes, thereby enhancing detection sensitivity.

  • Matrix Simplification: To remove interfering components from complex matrices like seawater, sediment, and biological tissues, which can otherwise cause ion suppression or enhancement in mass spectrometry-based analyses.[3][4]

  • Solvent Exchange: To transfer the analytes into a solvent compatible with the subsequent analytical instrumentation, typically Gas Chromatography (GC) or Liquid Chromatography (LC).[1]

The SPE Workflow: A Step-by-Step Examination

A typical SPE workflow involves four key steps. The efficiency of each step is highly dependent on the chosen sorbent and the specific organotin compounds being analyzed.

SPE_Workflow Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Activates sorbent Load 3. Sample Loading Equilibrate->Load Prepares sorbent for sample Wash 4. Washing Load->Wash Retains analytes, matrix passes through Elute 5. Elution Wash->Elute Removes interferences Analysis Analysis (GC/LC-MS) Elute->Analysis Collects purified analytes

Figure 1: A generalized workflow for Solid-Phase Extraction (SPE).

A Comparative Analysis of SPE Sorbent Chemistries

The choice of SPE sorbent is the most critical factor in developing a successful organotin extraction method. The primary retention mechanisms exploited are reversed-phase, ion-exchange, and mixed-mode interactions.

Reversed-Phase SPE: The Workhorse for Nonpolar Organotins

Reversed-phase SPE is the most common approach for extracting relatively nonpolar organotin compounds like TBT and TPT from aqueous matrices. The retention mechanism is based on hydrophobic interactions between the nonpolar analytes and the nonpolar stationary phase.

  • Silica-Based C18: Octadecyl-bonded silica (C18) is a widely used sorbent for this purpose.[2] Its effectiveness stems from the strong hydrophobic interactions with the butyl and phenyl groups of the organotin compounds. However, silica-based sorbents have a limited pH stability (typically pH 2-8) and can be prone to "dewetting" if the sorbent bed runs dry, which can lead to poor recovery of more polar analytes.[5]

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents, often based on a hydrophilic-lipophilic balanced (HLB) copolymer of N-vinylpyrrolidone and divinylbenzene, offer several advantages over silica-based materials.[6][7] They are stable over a wider pH range (typically 1-14), are not susceptible to dewetting, and can provide better retention for more polar analytes.[6] While C18 may offer superior retention for highly hydrophobic compounds, polymeric sorbents often provide a more balanced recovery for a wider range of analytes.[8]

Ion-Exchange SPE: Targeting Charged Organotin Species

Mono- and di-substituted organotins (e.g., MBT, DBT) can exist in cationic forms, making them amenable to cation-exchange SPE. This approach utilizes a stationary phase with negatively charged functional groups (e.g., sulfonic acid) that electrostatically interact with the positively charged organotin species.

Mixed-Mode SPE: A Versatile Approach for Comprehensive Analysis

Mixed-mode SPE cartridges combine two or more retention mechanisms, typically reversed-phase and ion-exchange, on a single sorbent. This allows for the simultaneous extraction of organotin compounds with a wide range of polarities and charge states. For instance, a mixed-mode cartridge with both C8 and strong cation-exchange (SCX) functionalities can retain nonpolar compounds like TBT via hydrophobic interactions and charged species like DBT and MBT via ionic interactions. This approach often leads to cleaner extracts as the orthogonal retention mechanisms allow for more selective washing steps to remove matrix interferences.

Experimental Data: A Head-to-Head Comparison

To provide a clearer understanding of the performance of different SPE cartridges, the following table summarizes recovery data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

SPE Cartridge TypeOrganotin Compound(s)Sample MatrixAverage Recovery (%)Reference
C18Various organotinsSpiked Water62 - 98[6]
Unspecified SPETributyltin (TBT)Spiked Water65[9]
Unspecified SPETriphenyltin (TPT)Spiked Water70[9]
Oasis HLB (Polymeric)Glufosinate AmmoniumWater98.36[10]
Mixed-Mode (C8/SCX)Basic PharmaceuticalsBiological Fluids> 90

Note: The data for Glufosinate Ammonium and Basic Pharmaceuticals are included to demonstrate the high recovery rates achievable with polymeric and mixed-mode cartridges for relevant compound classes, although not for organotins directly.

One study directly comparing C18 and Oasis HLB for the extraction of lignin phenols (compounds with some structural similarities to phenyltins) found that while both were effective, the recovery rates were influenced by the sample volume, highlighting the importance of method optimization.[11] Another investigation on peptides showed that Oasis HLB provided better retention of more hydrophilic peptides, while C18 was superior for more hydrophobic ones, suggesting a similar trend could be expected for organotins of varying polarity.[8]

Key Experimental Considerations for Optimal Extraction

Achieving high and reproducible recoveries in organotin SPE requires careful optimization of several experimental parameters.

Sample Pre-treatment and pH Adjustment

The pH of the sample can significantly influence the charge state of some organotin compounds and the efficiency of their interaction with the SPE sorbent. For methods involving derivatization with sodium tetraethylborate for GC analysis, a pH of 5 has been found to be optimal for both the derivatization reaction and subsequent extraction.[12][13]

Elution Solvent Selection

The choice of elution solvent is critical for disrupting the analyte-sorbent interactions and recovering the organotins. For reversed-phase sorbents, organic solvents like methanol or acetonitrile are typically used.[14] For mixed-mode sorbents, a multi-step elution protocol may be necessary, often involving a change in pH or the addition of a counter-ion to disrupt ionic interactions, followed by an organic solvent to overcome hydrophobic interactions.[15]

Derivatization

For the analysis of many organotin compounds by GC, a derivatization step is necessary to increase their volatility. This is often performed in-situ with reagents like sodium tetraethylborate.[13] The timing and conditions of this step in relation to the SPE procedure must be carefully considered.

Protocol: A Generalized SPE Method for Organotin Extraction from Water

This protocol provides a general framework for the extraction of organotin compounds from a water sample using a reversed-phase SPE cartridge. This should be considered a starting point, and optimization is recommended for specific applications.

SPE_Protocol Start Start Condition 1. Condition Cartridge (e.g., 5 mL Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (e.g., 5 mL Deionized Water) Condition->Equilibrate Load_Sample 3. Load Water Sample (Adjusted to pH 5) Equilibrate->Load_Sample Wash_Cartridge 4. Wash Cartridge (e.g., 5 mL 5% Methanol in Water) Load_Sample->Wash_Cartridge Dry_Cartridge 5. Dry Cartridge (e.g., under vacuum) Wash_Cartridge->Dry_Cartridge Elute_Analytes 6. Elute Organotins (e.g., 5 mL Methanol or Acetonitrile) Dry_Cartridge->Elute_Analytes End Proceed to Analysis Elute_Analytes->End

Figure 2: A generalized protocol for organotin extraction using a reversed-phase SPE cartridge.

Conclusion and Recommendations

The selection of an appropriate SPE cartridge is a critical determinant of success in organotin analysis. While traditional silica-based C18 cartridges are effective for nonpolar organotins, they have limitations in terms of pH stability and susceptibility to dewetting. Polymeric sorbents , such as Oasis HLB, offer a more robust alternative with a wider pH operating range and better retention of more polar analytes. For comprehensive analysis of a range of organotin species with varying polarities and charge states, mixed-mode SPE cartridges provide a powerful and selective solution.

For method development, it is recommended to screen several sorbent types (e.g., C18, a polymeric sorbent, and a mixed-mode sorbent) to empirically determine the best performance for the specific organotin compounds and sample matrix of interest. Careful optimization of sample pH, wash solutions, and elution solvents is essential to maximize recovery and minimize matrix effects, ultimately leading to more accurate and reliable data.

References

  • What is the advantage of Oasis HLB over the traditional C18 SPE sorbent? - WKB115077. Waters. [Link]

  • The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma. PMC. [Link]

  • Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide. PMC. [Link]

  • Comparison of recovery rates for HLB (A) and C-18 (B) cartridges from... ResearchGate. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters. [Link]

  • What is the difference between Sep-Pak C18 and Oasis HLB? - WKB70916. Waters. [Link]

  • New Advanced Materials and Sorbent-Based Microextraction Techniques as Strategies in Sample Preparation to Improve the Determination of Natural Toxins in Food Samples. MDPI. [Link]

  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]

  • A new application of imprinted polymers: speciation of organotin compounds. PubMed. [Link]

  • Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. LCGC International - Chromatography Online. [Link]

  • REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. ResearchGate. [Link]

  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. ARPAT. [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. [Link]

  • SPE Method Development Tips and Tricks. Agilent. [Link]

  • Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. [Link]

  • (PDF) Breakthrough parameters of SPE procedure on C18 cartridges for some polar compounds. ResearchGate. [Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me. EPA. [Link]

  • Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. PMC - NIH. [Link]

  • Consumer Products Testing Application Notebook. Waters Corporation. [Link]

  • Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. [Link]

  • Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS. ResearchGate. [Link]

  • BREAKTHROUGH PARAMETERS OF SPE PROCEDURE ON C18 CARTRIDGES FOR SOME POLAR COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction. MDPI. [Link]

  • Optimizing Elution Conditions To Improve SPE Performance. Blogs - News. [Link]

  • Waters Application Notes - Environmental. Waters. [Link]

  • The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Chromatography Online. [Link]

  • Optimizing Wash & Elution in SPE Method Development. Phenomenex. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

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Safety Operating Guide

Tetraphenyl-d20-tin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraphenyl-d20-tin (CAS: 358731-93-8 for labeled; 595-90-4 for unlabeled) is a deuterated organometallic compound.[1][2][3][4] While it is non-radioactive , it is a Class 6.1 Toxic substance and a severe marine pollutant.[2]

Immediate Action Required:

  • Do NOT dispose of down the drain (Severe Aquatic Toxicity).[2]

  • Do NOT mix with strong acids or oxidizers (Risk of cleavage to more toxic organotin species or benzene-d6 formation).[2]

  • Segregate as "Hazardous Waste – Organotin Solid/Liquid" .

Hazard Identification & Safety Profile

Before initiating disposal, you must understand the specific risks that dictate the protocol.[2] As a deuterated compound, the chemical toxicity remains identical to the non-labeled parent (Tetraphenyltin), but the financial value and isotopic purity often imply smaller scale handling.[2]

ParameterSpecificationCritical Safety Note
Toxicity Acute Toxic (Oral, Dermal, Inhalation)LD50 (Oral, Rat) is often >700 mg/kg, but organotins are notorious for delayed neurotoxic effects.[2] Treat as highly toxic.[2]
Environmental Marine Pollutant Very toxic to aquatic life with long-lasting effects (H410).[2] Zero-discharge policy applies.[2]
Reactivity Stable (at STP)Incompatible with strong oxidizers.[1][2][3][5] Acid Sensitivity: Strong acids can cleave phenyl groups, releasing Benzene-d6.[2]
Radioactivity None Stable isotope (

H).[2] Do not place in radioactive waste streams unless co-contaminated.[2]
Waste Characterization (RCRA & DOT)

Proper characterization ensures your facility's waste contractor accepts the material without rejection or fines.[2]

  • RCRA Status (USA): While Tetraphenyltin is not explicitly "P" or "U" listed by name, it is regulated as a characteristic hazardous waste due to toxicity.[2] It typically falls under D000 series (unlisted hazardous waste) or state-specific codes for organometallics.[2]

  • DOT Shipping Description (for waste manifest):

    • UN Number: UN 3146[2][5]

    • Proper Shipping Name: Organotin compound, solid, n.o.s. (Tetraphenyltin)[2][5][6][7][8]

    • Hazard Class: 6.1

    • Packing Group: III

Disposal Procedures
Scenario A: Solid Waste (Pure Compound)

Use this protocol for expired shelf-life material or surplus solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2] Avoid metal containers to prevent potential catalytic interactions or corrosion over long storage.[2]

  • Transfer: Transfer the solid using a dedicated spatula inside a fume hood.

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituents: "this compound (98%+)".[1][2]

    • Hazard Checkboxes: Toxic, Environmental Hazard.

  • Secondary Containment: Place the sealed container into a clear plastic zip-bag or secondary bin to prevent surface contamination of the outer container.

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

Use this protocol for reaction byproducts or stock solutions.

  • Segregation:

    • Compatible Solvents: Dichloromethane, Chloroform, Toluene, THF.[2]

    • INCOMPATIBLE: Do not mix with Nitric Acid, Sulfuric Acid, or strong oxidizers (e.g., Peroxides).[2]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction mixture is acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent phenyl-tin bond cleavage.[2]

  • Accumulation: Pour into a "Halogenated Solvent" or "Non-Halogenated Solvent" waste carboy depending on the carrier solvent.[2]

    • Crucial: You must list "Organotin" on the carboy tag.[2] Standard incineration protocols differ for heavy metals.

Scenario C: Empty Containers & Decontamination

Glassware and original vials must be decontaminated before disposal as glass waste.[2]

  • Triple Rinse: Rinse the empty vial/flask three times with a compatible solvent (e.g., Dichloromethane or Acetone).[2]

  • Rinsate Disposal: Pour all rinsates into the Liquid Hazardous Waste container (Scenario B). Do not pour rinsate down the sink.[2]

  • Defacing: Cross out the original label.

  • Final Disposal:

    • If the container is visibly clean: Dispose of as chemically contaminated glass waste (sharps bin).[2]

    • If residue remains: Dispose of the entire container as Solid Hazardous Waste (Scenario A).[2]

The "Why": Scientific Rationale
  • Why not bleach? unlike biologicals, bleach (hypochlorite) acts as an oxidizer.[2] Oxidizing organotins can be unpredictable and does not "deactivate" the heavy metal core.[2] The tin atom remains.[2]

  • Why Incineration? The only safe disposal path is high-temperature incineration by a licensed facility.[2] This mineralizes the organic phenyl rings (to CO2 and D2O) and captures the tin as Tin(IV) Oxide (SnO2) in the ash/scrubber system, preventing environmental leaching.[2]

  • Why "d20" matters? While chemically similar to the proteo-form, the "d20" label indicates high value.[2] Ensure the material is truly waste.[2] If it is a mixture, note "Deuterated" on the manifest; some facilities track deuterium content for mass balance, though it poses no safety risk.[2]

Visual Workflow (Decision Tree)

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid SolidContainer Container: HDPE/Glass Jar NO Metal Containers SolidPath->SolidContainer LiquidSegregate Segregate from ACIDS/OXIDIZERS Check pH (Neutralize if needed) LiquidPath->LiquidSegregate Labeling Labeling: 'Hazardous Waste - Organotin' Class 6.1 Toxic SolidContainer->Labeling LiquidContainer Container: Solvent Carboy (Halogenated or Non-Halogenated) LiquidSegregate->LiquidContainer LiquidContainer->Labeling Final Handover to EHS for Incineration Labeling->Final

Figure 1: Decision matrix for the safe segregation and packaging of this compound waste.

References
  • U.S. Environmental Protection Agency (EPA). (n.d.).[2][9] RCRA Hazardous Waste Identification. Retrieved from [Link][2]

  • PubChem. (n.d.).[2] Tetraphenyltin Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

Sources

Personal protective equipment for handling Tetraphenyl-d20-tin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Dual-Risk Profile

As researchers, we often categorize risk solely by biological toxicity. However, handling Tetraphenyl-d20-tin (


) introduces a dual-risk profile:
  • Biological Hazard: Like its non-deuterated parent (Tetraphenyltin), this compound is acutely toxic via ingestion, inhalation, and dermal absorption. It is a potent marine pollutant.[1]

  • Operational Hazard: As a high-value isotopologue (typically >98 atom % D), even minor mishandling results in significant financial loss and experimental failure (NMR baseline noise).

The Core Philosophy: Your PPE is not just a shield; it is an isolation system. The goal is to prevent the compound from entering your biology and to prevent your biology (moisture, nucleophiles) from degrading the compound.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must understand the mechanism of entry.

Hazard ClassMechanism of ActionCritical Control Point
Acute Toxicity (Oral/Dermal) Organotins disrupt oxidative phosphorylation and can cause cerebral edema. They are lipophilic, allowing rapid dermal absorption.Skin Barrier: Once dissolved in organic solvents (e.g., Chloroform-d, DCM), the solvent acts as a vehicle, accelerating tin transport through standard nitrile gloves.
Inhalation (Dust) Fine particulates from the solid can lodge in the upper respiratory tract.Engineering Control: All solid manipulation must occur inside a certified chemical fume hood.
Environmental Highly toxic to aquatic life (H400/H410).[1]Waste Segregation: Never dispose of down the drain. All consumables (gloves, weighing boats) are hazardous waste.

The PPE Matrix: A Layered Defense System

Do not rely on a "one size fits all" approach. PPE requirements change based on the physical state of the reagent.

Table 1: PPE Specifications by Operational Phase
Protective LayerPhase A: Solid Handling (Weighing)Phase B: Solution Handling (Synthesis/NMR)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change immediately if torn.Laminate Liner (Silver Shield) under Nitrile OR High-Grade Viton .Standard nitrile is permeable to the halogenated solvents often used with this reagent (e.g., DCM). The laminate layer prevents "vehicle-mediated" absorption.
Respiratory Fume Hood (Face velocity: 80-100 fpm). N95 backup only if hood fails.Fume Hood Mandatory.Organotin dust is insidious; vapors from solutions are carried by the solvent volatility.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).Chemical Safety Goggles + Face Shield (if >50mL).Splash protection is critical during solubilization.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves.Lab Coat + Chemical Resistant Apron.Protects forearms during hood work; apron prevents soak-through from spills.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to ensure 0% exposure to the scientist and 0% loss of the deuterated material .

Step 1: Engineering Setup & Static Control
  • The Problem: Deuterated organotins are often dry, crystalline powders prone to static charge. Static can cause the powder to "jump" off the spatula, creating an inhalation hazard and loss of expensive mass.

  • The Fix:

    • Place an ionizing bar or anti-static gun inside the balance enclosure.

    • Use a disposable anti-static weighing boat . Avoid glass weighing funnels which can retain static charge.

Step 2: The "Double-Glove" Weighing Technique
  • Don Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange).

  • Don Outer Glove: 5 mil Nitrile (Dark color, e.g., Blue). Why? This allows visual detection of tears (color contrast).

  • Weighing: Transfer this compound inside the hood. If the balance is outside, the container must be sealed before removal from the hood.

  • Doffing: Remove the outer gloves immediately after weighing and dispose of them as solid hazardous waste. This keeps the inner gloves clean for the next step.

Step 3: Solubilization (The High-Risk Moment)
  • Risk: Once solvent is added, the permeation clock starts.

  • Protocol:

    • Add solvent (e.g.,

      
      ) slowly down the side of the vial to minimize aerosolization.
      
    • Cap immediately.

    • If using a syringe for transfer, ensure the Luer-lock is tight. Pressure buildup can spray organotin solution.

    • Crucial: If any liquid touches your glove, change the glove immediately . Do not wait.

Step 4: Decontamination & Disposal[2]
  • Glassware: Do not wash immediately in the sink.

    • Pre-treatment:[2][3][4] Soak contaminated glassware in a 10% Bleach (Sodium Hypochlorite) solution for 24 hours. This oxidizes the organic ligands, converting the tin to inorganic forms (less toxic), though still hazardous.

    • Rinse: Rinse with acetone into a dedicated "Heavy Metal/Organotin" waste stream.

  • Solids: Weighing boats, contaminated gloves, and paper towels go into a solid waste drum labeled "Toxic - Organotin Debris."

Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling This compound CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Dry Solution Solution (Dissolved in Solvent) CheckState->Solution Dissolved StaticCheck Is Static Control Active? Solid->StaticCheck StaticFail STOP: Use Ionizer/ Anti-Static Boat StaticCheck->StaticFail No Weighing Weigh in Fume Hood (Double Nitrile Gloves) StaticCheck->Weighing Yes StaticFail->StaticCheck Waste Waste Segregation: Organotin Stream Weighing->Waste GloveCheck Solvent Type? Solution->GloveCheck Aggressive Halogenated (DCM/Chloroform) GloveCheck->Aggressive Standard Non-Halogenated GloveCheck->Standard Laminate REQUIRED: Silver Shield/Laminate Liner Aggressive->Laminate Nitrile Double Nitrile OK (Change on Splash) Standard->Nitrile Laminate->Waste Nitrile->Waste

Figure 1: Operational workflow for this compound handling. Note the critical divergence in glove selection based on solvent type.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds Standard 1910.1000. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.